molecular formula C7H5BrClNO2 B1608888 2-Bromo-4-chloro-5-nitrotoluene CAS No. 40371-64-0

2-Bromo-4-chloro-5-nitrotoluene

Cat. No.: B1608888
CAS No.: 40371-64-0
M. Wt: 250.48 g/mol
InChI Key: RTIUAGUGNIQCLV-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-nitrotoluene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIUAGUGNIQCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193355
Record name 2-Bromo-4-chloro-5-nitrotoluene
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Molecular Weight

250.48 g/mol
Source PubChem
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CAS No.

40371-64-0
Record name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene
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Record name 2-Bromo-4-chloro-5-nitrotoluene
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Record name 2-Bromo-4-chloro-5-nitrotoluene
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Record name 2-bromo-4-chloro-5-nitrotoluene
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Foundational & Exploratory

physical and chemical properties of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-nitrotoluene

Introduction: Unveiling a Strategic Synthetic Building Block

In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its functional group arrangement and the subsequent chemical transformations it can undergo. This compound, a polysubstituted aromatic compound, represents a quintessential example of such a strategic building block. The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups on the toluene framework creates a unique electronic environment.[1] This intricate substitution pattern not only deactivates the aromatic ring towards certain reactions but also provides multiple, distinct reactive sites for advanced synthetic manipulations.

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. We will delve into its synthetic logic, reactivity profile, and established applications, particularly its role as a key intermediate in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Physicochemical and Structural Properties

The identity and purity of a synthetic intermediate are paramount. The fundamental properties of this compound are summarized below. These computed and reported properties provide the foundational data required for its use in experimental settings.

Molecular Structure

Caption: Molecular structure with identifiers.

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [1][2][3]
CAS Number 40371-64-0[2][3]
IUPAC Name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene[2]
InChI Key RTIUAGUGNIQCLV-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(C=C1Br)Cl)[O-][2][3]
Computed LogP 3.4 - 3.56[2][4]
Appearance White to Brown powder/crystal

Synthesis Strategy: A Study in Regioselectivity

The synthesis of polysubstituted benzenes like this compound is a deliberate, multi-step process where the order of substituent introduction is critical.[1] The regiochemical outcome of each electrophilic aromatic substitution step is governed by the directing effects of the groups already present on the ring. The interplay between the ortho-, para-directing methyl and halogen groups and the meta-directing nitro group must be carefully managed.

A plausible synthetic pathway leverages the principle of cooperative and competitive directing effects. While multiple routes could be envisioned, a logical approach starts with a precursor where directing effects can be exploited to install subsequent groups at the desired positions.

Figure 2. Plausible Synthetic Workflow start o-Chlorotoluene step1 Nitration HNO₃ / H₂SO₄ start->step1 intermediate1 4-Chloro-2-nitrotoluene & 2-Chloro-4-nitrotoluene (Isomer Mixture) step1->intermediate1 step2 Separation intermediate1->step2 note1 The -CH₃ is an activating o,p-director. The -Cl is a deactivating o,p-director. Nitration yields a mixture of isomers. intermediate1->note1 intermediate2 4-Chloro-2-nitrotoluene step2->intermediate2 step3 Bromination Br₂ / FeBr₃ intermediate2->step3 note2 In 4-chloro-2-nitrotoluene, the -CH₃ (activating) and -Cl (deactivating) groups both direct ortho/para. The -NO₂ (deactivating) directs meta. The position between -CH₃ and -NO₂ is sterically hindered. The position ortho to -CH₃ and para to -Cl (C5) is activated, directing the bromine to the desired position. intermediate2->note2 product This compound step3->product

Caption: A logical synthetic pathway from o-chlorotoluene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established principles of organic synthesis.[5] It should be adapted and optimized under controlled laboratory conditions.

  • Nitration of o-Chlorotoluene: a. To a cooled (0-5 °C) flask containing o-chlorotoluene, slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid (nitrating mixture). b. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC for the consumption of starting material. d. Carefully pour the reaction mixture over crushed ice and extract the organic products with a suitable solvent (e.g., dichloromethane). e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 2-chloro-4-nitrotoluene.

  • Isomer Separation: a. Separate the major isomer, 4-chloro-2-nitrotoluene, from the mixture using fractional distillation or column chromatography. The efficiency of this step is crucial for the purity of the final product.

  • Bromination of 4-Chloro-2-nitrotoluene: a. Dissolve the purified 4-chloro-2-nitrotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). b. Add a catalytic amount of iron(III) bromide (FeBr₃). c. Slowly add a stoichiometric amount of liquid bromine (Br₂) to the solution at room temperature. d. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC). e. Quench the reaction by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by water and brine. f. Dry the organic layer and concentrate under reduced pressure. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a solid.

Chemical Reactivity and Field Insights

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group and the two halogens are strongly electron-withdrawing, making the aromatic ring highly electron-deficient.[1][6] This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: The ring is very unreactive towards further electrophilic attack.[1]

  • Activation towards Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group, particularly from the para position, facilitates the attack of nucleophiles, potentially leading to the displacement of one of the halogen atoms. The relative lability of the halogens would depend on the specific reaction conditions and the nucleophile used.

Figure 3. Reactivity Profile cluster_reactions Key Transformation Sites center This compound nitro Nitro Group (-NO₂) Reduction to Amine (-NH₂) e.g., with Fe/HCl, SnCl₂ center->nitro Common & Valuable Transformation halogens Halogens (-Br, -Cl) Nucleophilic Aromatic Substitution (SₙAr) Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) center->halogens Enables C-C and C-N Bond Formation methyl Methyl Group (-CH₃) Oxidation to Carboxylic Acid (-COOH) Free-Radical Halogenation center->methyl Requires Harsher Conditions

Caption: Major reactive sites on the molecule.

Key Synthetic Transformations:
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds and other functional groups.

  • Palladium-Catalyzed Cross-Coupling: The bromine and chlorine atoms serve as handles for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[3] These reactions are cornerstones of modern drug discovery, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity between bromine and chlorine can sometimes be exploited for sequential couplings.

  • Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles can displace one of the halogens, typically the one positioned ortho or para to the strongly activating nitro group. This provides a direct route to introduce ethers, amines, or other functionalities onto the aromatic ring.[7]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structural motifs are found in numerous biologically active molecules.[1]

  • Precursor for Complex Drug Candidates: The multiple reactive sites allow for a divergent synthetic approach, where the core scaffold can be elaborated into a library of complex molecules for screening. The presence of halogens is particularly useful for late-stage functionalization in a drug discovery program.

  • SGLT2 Inhibitor Research: While not a direct precursor in widely published routes, the bromo-chloro substituted aromatic core is highly relevant to the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs.[1] For example, key intermediates in the synthesis of drugs like Dapagliflozin feature a similar halogenated phenyl moiety, highlighting the value of this substitution pattern.[1]

  • Agrochemicals and Materials Science: Halogenated nitrotoluenes are important intermediates in the synthesis of pesticides, herbicides, and pigments.[1][8] For instance, the related compound 2-chloro-5-nitrotoluene is a key intermediate for the anticoccidial drug toltrazuril.[1][9]

Spectroscopic Characterization Profile

While primary experimental spectra are not widely available in public databases, the expected spectroscopic features can be reliably predicted based on the molecule's structure.

¹H NMR (Proton NMR)
  • Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.5-8.5 ppm). The proton ortho to the bromine and meta to the nitro group will be distinct from the proton ortho to the methyl group and meta to the chlorine.

  • Methyl Protons: A singlet corresponding to the three methyl protons will appear in the upfield region (approx. 2.4-2.6 ppm).

¹³C NMR (Carbon NMR)
  • Approximately seven distinct signals are expected.

  • Aromatic Carbons: Six signals for the benzene ring carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield.

  • Methyl Carbon: One upfield signal for the methyl carbon (approx. 15-25 ppm).

IR (Infrared) Spectroscopy
  • N-O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group will be prominent around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C-X Stretching: C-Cl and C-Br stretches will be visible in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)
  • The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), the molecular ion region will exhibit a complex isotopic pattern (M, M+2, M+4 peaks), which is highly diagnostic for the presence of one bromine and one chlorine atom.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. Based on data for structurally similar compounds like 2-Bromo-4-nitrotoluene, the following hazards are expected:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[12] Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[10][12] Do not eat, drink, or smoke when using this product.[12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Disclaimer: This guide is for informational purposes only and is intended for use by qualified scientific professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg. (n.d.). Starting with either benzene or toluene, how would you synthesize 2-Bromo-4-nitrotoluene?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Vinylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link] (Note: Link is to general course page, specific lecture notes on spectroscopy were referenced).

Sources

synthesis and characterization of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-chloro-5-nitrotoluene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 40371-64-0), a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis.[1][2] This document details a strategic synthetic pathway, rooted in the principles of electrophilic aromatic substitution and regiochemical control. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity verification of the target molecule. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Polysubstituted Aromatics

This compound, with the molecular formula C₇H₅BrClNO₂, is a halogenated aromatic nitrotoluene.[3][4] The unique arrangement of electron-donating (methyl) and electron-withdrawing (nitro, bromo, chloro) groups on the benzene ring creates a distinct electronic environment.[1] This electronic architecture not only influences the molecule's reactivity but also provides multiple sites for further functionalization.[1] Consequently, this compound is a valuable intermediate in the synthesis of more complex molecules, with potential applications in the development of pharmaceuticals, agrochemicals, and specialty pigments.[1]

The strategic placement of the bromine and chlorine atoms allows for their participation in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds.[1] The nitro group can be readily reduced to an amine, a common transformation in the synthesis of bioactive compounds, while the methyl group offers a site for oxidation or other modifications.[1]

Synthesis of this compound: A Regioselective Approach

The synthesis of polysubstituted benzenes like this compound requires a carefully planned multi-step approach. The order of introduction of the substituents is critical to achieve the desired regiochemistry, governed by the directing effects of the groups already present on the aromatic ring during electrophilic aromatic substitution reactions.[1]

Synthetic Strategy: Leveraging Directing Group Effects

A logical and efficient synthetic route commences with a commercially available starting material, 2-bromo-4-chlorotoluene. This strategy leverages the directing effects of the existing substituents to guide the subsequent nitration step to the desired position.

  • Step 1: Nitration of 2-Bromo-4-chlorotoluene.

    • The methyl group (-CH₃) is an ortho-, para-director and an activating group.

    • The bromine (-Br) and chlorine (-Cl) atoms are also ortho-, para-directors but are deactivating groups.

    • The cumulative effect of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the methyl group and ortho and para to the halogens. The position C5 is sterically accessible and electronically favored for substitution.

The following diagram illustrates the synthetic workflow:

Synthesis of this compound 2-Bromo-4-chlorotoluene 2-Bromo-4-chlorotoluene This compound This compound 2-Bromo-4-chlorotoluene->this compound HNO₃, H₂SO₄

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-5-nitrotoluene (CAS: 40371-64-0) for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 2-Bromo-4-chloro-5-nitrotoluene, a polysubstituted aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, logical synthetic routes, key chemical reactivities, and its strategic application in the construction of complex molecular architectures.

Core Physicochemical and Spectroscopic Profile

This compound, with the CAS number 40371-64-0, is a halogenated nitrotoluene derivative. Its utility as a synthetic building block is derived from the unique electronic environment created by the interplay of an electron-donating methyl group and strongly electron-withdrawing nitro and halogen substituents.[1] This substitution pattern dictates the regioselectivity of subsequent transformations, making it a valuable precursor for targeted synthesis.[1]

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 40371-64-0 [2][3][4]
IUPAC Name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene [4]
Molecular Formula C₇H₅BrClNO₂ [2][4]
Molecular Weight 250.48 g/mol [1][2][4]
InChI Key RTIUAGUGNIQCLV-UHFFFAOYSA-N [1][4]
Canonical SMILES CC1=CC(=C(C=C1Br)Cl)[O-] [2][4]
XLogP3-AA 3.4 [4]

| Appearance | Crystalline solid (typical) | N/A |

Spectroscopic Characterization

While specific experimental spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, featuring two signals in the aromatic region and one in the aliphatic region.

    • A singlet for the methyl (-CH₃) protons, likely appearing around 2.5 ppm.

    • Two singlets for the two aromatic protons. Due to the anisotropic effects of the surrounding substituents, these protons on the benzene ring will have distinct chemical shifts, likely in the range of 7.5-8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule.[4] The carbon attached to the nitro group will be significantly deshielded, appearing furthest downfield. Carbons bonded to the halogens will also show characteristic shifts.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (N-O stretching) typically found around 1530-1550 cm⁻¹ (asymmetric) and 1345-1365 cm⁻¹ (symmetric). C-H stretching from the aromatic ring and methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like this compound demands a carefully planned, multi-step approach.[1] The sequence of electrophilic aromatic substitution reactions is critical, as the directing effects of the substituents already on the ring govern the position of incoming groups.

Retrosynthetic Strategy

A logical retrosynthetic analysis begins with the target molecule and works backward. The directing effects of the substituents are paramount:

  • -CH₃ group: Ortho-, para-director (activating).

  • -Cl, -Br groups: Ortho-, para-directors (deactivating).

  • -NO₂ group: Meta-director (strongly deactivating).

The powerful deactivating nature of the nitro group suggests it should be introduced late in the synthesis. A plausible precursor is 2-bromo-4-chlorotoluene. The methyl and chloro groups on this precursor would cooperatively direct the incoming electrophile (NO₂⁺) to the C5 position.

Synthetic Pathway for this compound cluster_main Proposed Synthetic Pathway Chlorotoluene 4-Chlorotoluene Bromochlorotoluene 2-Bromo-4-chlorotoluene Chlorotoluene->Bromochlorotoluene Br₂ / FeBr₃ (Bromination) Product This compound Bromochlorotoluene->Product HNO₃ / H₂SO₄ (Nitration)

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol

This protocol outlines the laboratory-scale synthesis based on the principles of electrophilic aromatic substitution. All operations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Bromination of 4-Chlorotoluene to yield 2-Bromo-4-chlorotoluene

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-chlorotoluene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

  • Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add bromine (Br₂, 1.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2-bromo-4-chlorotoluene.

Step 2: Nitration of 2-Bromo-4-chlorotoluene

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (H₂SO₄, 2.0 eq) to concentrated nitric acid (HNO₃, 1.1 eq) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction: To a three-necked flask containing the 2-bromo-4-chlorotoluene (1.0 eq) from Step 1, slowly add the cold nitrating mixture dropwise. The internal temperature must be carefully maintained between 0 and 5 °C throughout the addition.

  • Maturation: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, very carefully pour the mixture over crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its multiple reactive sites, which can be addressed with high selectivity to build molecular complexity.

Reactivity Pathways cluster_reactions Key Synthetic Transformations center_mol 2-Bromo-4-chloro- 5-nitrotoluene Amine 5-Amino-2-bromo- 4-chlorotoluene center_mol->Amine Reduction (e.g., SnCl₂/HCl, Fe/AcOH) CrossCoupling Aryl/Alkyl/Amine- Substituted Product center_mol->CrossCoupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig on -Br) SNAr Nucleophile- Substituted Product center_mol->SNAr Nucleophilic Aromatic Substitution (e.g., RONa, R₂NH on -Cl) BenzoicAcid 2-Bromo-4-chloro- 5-nitrobenzoic Acid center_mol->BenzoicAcid Oxidation (e.g., KMnO₄, CrO₃)

Caption: Key reactive pathways of this compound.

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using standard reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid.[1] This transformation is fundamental, as the resulting aniline derivative is a key precursor for forming amides, sulfonamides, and diazonium salts, which are themselves versatile intermediates.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This differential reactivity allows for selective functionalization at the C2 position. Reactions like the Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) can be performed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively.[1] This is a cornerstone of modern drug discovery for scaffold elaboration.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the three withdrawing groups, activating it towards nucleophilic attack.[5] The chlorine atom at C4 is particularly susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) in an SNAr reaction, especially at elevated temperatures. The nitro group ortho to the chlorine facilitates this reaction by stabilizing the negative charge in the Meisenheimer complex intermediate.

  • Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This provides another handle for further functionalization, such as amide bond formation.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material.[1][6] Its value is in providing a rigid, predictably functionalized scaffold.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a core fragment to which various side chains can be appended via the reactions described above. By systematically modifying the structure at its reactive sites, chemists can rapidly generate libraries of related compounds for screening against biological targets.

  • Precursor to Heterocycles: The aniline derivative obtained from nitro reduction is a common starting point for the synthesis of important heterocyclic scaffolds (e.g., benzimidazoles, quinolines) that are prevalent in medicinal chemistry.

  • Agrochemical and Materials Science: Related halogenated and nitrated toluenes are key intermediates in the synthesis of pesticides, herbicides, and specialized pigments.[1][6] Research involving this compound could therefore extend into these fields.

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[7]

Table 2: Example HPLC Conditions

Parameter Condition
Column Newcrom R1 (or equivalent C18, 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
Gradient Isocratic or gradient depending on sample matrix
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Reference | Adapted from SIELC Technologies[7] |

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable for analysis, providing both retention time for identification and a mass spectrum for structural confirmation.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from closely related nitroaromatic and halogenated compounds suggest the following precautions.[8]

  • Hazards: Likely to be toxic if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory tract irritation.[8] Nitroaromatic compounds can be harmful and may cause damage to organs through prolonged or repeated exposure.

  • Handling:

    • Use only in a well-ventilated chemical fume hood.[9]

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

    • Avoid breathing dust or vapors.[9]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and incompatible materials.

References

  • Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Starting with either benzene or toluene, how would you synthesize 2-Bromo-4-nitrotoluene? (n.d.). Study.com. Retrieved from [Link]

  • This compound | C7H5BrClNO2 | CID 3084778 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - SIELC Technologies. (2018). Retrieved from [Link]

  • Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

IUPAC name 1-bromo-5-chloro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-5-chloro-2-methyl-4-nitrobenzene

Introduction

1-Bromo-5-chloro-2-methyl-4-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of agrochemicals, dyes, and pharmaceuticals.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 1-bromo-5-chloro-2-methyl-4-nitrobenzene are fundamental to understanding its chemical behavior.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
IUPAC Name 1-bromo-5-chloro-2-methyl-4-nitrobenzenePubChem
CAS Number 40371-64-0ECHEMI[2]
Molecular Formula C₇H₅BrClNO₂ECHEMI[2]
Molecular Weight 250.48 g/mol PubChem[3]
Melting Point 64-65 °CECHEMI[2]
Boiling Point 311.8 °C at 760 mmHgECHEMI[2]
Density 1.719 g/cm³ECHEMI[2]
XLogP3 3.4PubChem[3][4]
Appearance Yellow solid (predicted)ChemicalBook[5]
Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the structure, the following spectral characteristics are predicted:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region (δ 2.4-2.6 ppm) for the three methyl protons. The downfield shift of the aromatic protons is due to the deshielding effects of the nitro and halogen substituents. For comparison, the related isomer 1-bromo-2-chloro-4-methyl-5-nitrobenzene shows aromatic signals at δ 8.27 (s, 1H) and 7.46 (s, 1H), and a methyl signal at 2.56 (s, 3H).[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbons attached to the nitro group and halogens will be significantly shifted.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the C-H stretching of the aromatic ring and methyl group, C=C aromatic stretching, and prominent asymmetric and symmetric stretching bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

  • MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of the substituents on the aromatic ring are the paramount consideration in designing an efficient synthetic route.

Retrosynthetic Strategy

A plausible synthetic pathway for 1-bromo-5-chloro-2-methyl-4-nitrobenzene involves a sequence of electrophilic aromatic substitution reactions. The order of these reactions is critical. A logical approach starts from a less substituted precursor, 3-chlorotoluene.

  • Step 1: Bromination of 3-chlorotoluene. The methyl group is an activating, ortho, para-director, while the chlorine is a deactivating, ortho, para-director. The primary directing influence will be the activating methyl group. Bromination will preferentially occur at the positions ortho and para to the methyl group. The position para to the methyl group is sterically less hindered, leading to the major product, 1-bromo-5-chloro-2-methylbenzene.

  • Step 2: Nitration of 1-bromo-5-chloro-2-methylbenzene. In this intermediate, all substituents (methyl, chloro, bromo) are ortho, para-directors. The most activated position for nitration is C4, which is ortho to the activating methyl group and para to the bromo group. This convergence of directing effects makes the nitration at C4 highly favorable.

Synthesis_Workflow Start 3-Chlorotoluene Intermediate 1-Bromo-5-chloro-2-methylbenzene Start->Intermediate Br₂, FeBr₃ Product 1-Bromo-5-chloro-2-methyl-4-nitrobenzene Intermediate->Product conc. HNO₃, conc. H₂SO₄

Caption: Proposed synthetic workflow for 1-bromo-5-chloro-2-methyl-4-nitrobenzene.

Detailed Experimental Protocol: Nitration

The following protocol is adapted from a standard procedure for the nitration of a similar substituted bromotoluene and serves as a robust starting point.[5]

Objective: To synthesize 1-bromo-5-chloro-2-methyl-4-nitrobenzene from 1-bromo-5-chloro-2-methylbenzene.

Materials:

  • 1-bromo-5-chloro-2-methylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-5-chloro-2-methylbenzene (e.g., 0.05 mol).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to between -10°C and -5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 35 mL) to the flask while stirring, ensuring the temperature remains below 0°C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (e.g., 8 mL) to concentrated sulfuric acid (e.g., 15 mL) in a separate beaker, pre-cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes. Causality: A slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent over-nitration or side reactions.[5]

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 1-2 hours, allowing the temperature to slowly rise to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 300 g) with vigorous stirring. This will precipitate the solid product.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the product, preferably in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Chemical Reactivity and Synthetic Utility

The functional groups on 1-bromo-5-chloro-2-methyl-4-nitrobenzene provide multiple handles for subsequent chemical transformations, making it a highly valuable intermediate.

Reactivity_Pathways cluster_0 Key Transformations Start 1-Bromo-5-chloro- 2-methyl-4-nitrobenzene Aniline 4-Bromo-2-chloro- 5-methylaniline Start->Aniline Reduction (e.g., Sn/HCl, H₂/Pd) SNAr Nucleophilic Substitution Product (e.g., Ether, Amine) Start->SNAr SₙAr (e.g., NaOMe, R₂NH) Coupling Cross-Coupling Product (e.g., Biaryl) Start->Coupling Cross-Coupling (e.g., Suzuki, Heck)

Caption: Major reaction pathways for 1-bromo-5-chloro-2-methyl-4-nitrobenzene.

Reduction of the Nitro Group

The most common and synthetically valuable reaction is the reduction of the nitro group to an amine. This transformation yields 4-bromo-2-chloro-5-methylaniline, a precursor for many pharmaceutical and dye molecules.

  • Mechanism: This can be achieved under various conditions, such as catalytic hydrogenation (H₂ over Pd/C) or with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). The choice of reagent can be critical if other reducible functional groups are present.

  • Significance: The resulting aniline is a potent nucleophile and a key component for building heterocyclic rings, amides, and sulfonamides, which are common motifs in drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

  • Reactivity: Both the chloro (ortho to nitro) and bromo (para to nitro) substituents are susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiolates). The relative leaving group ability (Br > Cl) and the specific reaction conditions will determine the selectivity.

  • Application: This allows for the direct introduction of a wide range of functional groups, providing a modular approach to synthesizing diverse libraries of compounds for screening.

Cross-Coupling Reactions

The C-Br and C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.

  • Selectivity: The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions. This differential reactivity allows for selective, sequential functionalization of the molecule, adding a powerful dimension to its synthetic utility.

  • Utility: These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Safety, Handling, and Toxicology

Working with nitroaromatic compounds requires strict adherence to safety protocols. While specific toxicological data for this compound is limited, data from closely related analogues provides essential guidance.[6]

  • Hazard Identification: Based on GHS classifications for similar compounds, 1-bromo-5-chloro-2-methyl-4-nitrobenzene is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6][9]

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[9][10]

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[6] Avoid formation of dust.[10]

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[10]

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-5-chloro-2-methyl-4-nitrobenzene is a strategically important chemical intermediate. Its synthesis is governed by the principles of electrophilic aromatic substitution, and its reactivity is defined by the interplay of its diverse functional groups. The ability to selectively transform the nitro group, displace the halogen atoms via SNAr, or engage in cross-coupling reactions makes it a powerful platform for the construction of complex molecular architectures relevant to the pharmaceutical and chemical industries. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • Title: 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 Source: PubChem URL: [Link]

  • Title: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 Source: PubChem URL: [Link]

  • Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • Title: Hyma Synthesis Pvt. Ltd. Source: Hyma Synthesis URL: [Link]

  • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene Source: ResearchGate URL: [Link]

  • Title: 1-Bromo-5-chloro-4-methyl-2-nitrobenzene | C7H5BrClNO2 | CID 52270690 Source: PubChem URL: [Link]

  • Title: HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO Source: NJ.gov URL: [Link]

  • Title: Safety Data Sheet: Nitrobenzene Source: Carl ROTH URL: [Link]

Sources

molecular weight and formula of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-5-nitrotoluene is a polysubstituted aromatic compound that serves as a valuable intermediate in advanced organic synthesis. Its unique arrangement of electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups on the toluene scaffold imparts a distinct reactivity profile, making it a strategic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol rooted in established chemical principles, methods for its characterization, and its potential applications in medicinal chemistry and materials science.

Core Molecular and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₅BrClNO₂ and a molecular weight of approximately 250.48 g/mol .[1][2] Its structure is characterized by a toluene core substituted with bromine, chlorine, and a nitro group at positions 2, 4, and 5, respectively.

PropertyValueSource
IUPAC Name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene[2]
CAS Number 40371-64-0[1][2]
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1][2]
Physical Form Solid[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]

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node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", fontcolor="#202124"]; Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; N [label="N"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H3[label="H"]; H6[label="H"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_Me [pos="0,2.5!"]; Br [pos="-2.6,1.5!"]; Cl [pos="0,-2.8!"]; N [pos="2.6,-1.5!"]; O1 [pos="3.4,-2.3!"]; O2 [pos="2.6,-0.7!"]; H3[pos="-2.2,-1.3!"]; H6[pos="2.2,1.3!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_Me; C2 -- Br; C4 -- Cl; C5 -- N; N -- O1 [label="+"]; N -- O2 [label="-"]; C3 -- H3; C6 -- H6;

// Benzene ring double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; }

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution. The order of substituent introduction is critical to achieve the desired regiochemistry, leveraging the directing effects of the groups present on the aromatic ring at each stage. A plausible and efficient synthetic route begins with the Sandmeyer reaction of 5-chloro-2-methylaniline to produce 2-bromo-4-chlorotoluene, followed by nitration.

Part 1: Synthesis of 2-Bromo-4-chlorotoluene via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 5-chloro-2-methylaniline into a diazonium salt, which is subsequently displaced by bromine using a copper(I) bromide catalyst.

Sandmeyer_Reaction cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Substitution cluster_product Product Start 5-Chloro-2-methylaniline Reagents1 1. HBr 2. NaNO₂, -5°C Start->Reagents1 Reacts with Intermediate Diazonium Salt Reagents1->Intermediate Forms Reagents2 CuBr, HBr, 0-70°C Intermediate->Reagents2 Reacts with Product 2-Bromo-4-chlorotoluene Reagents2->Product Yields Nitration_Mechanism cluster_start Starting Material cluster_reagents Nitrating Mixture cluster_intermediate Arenium Ion Intermediate cluster_deprotonation Deprotonation cluster_product Product Start 2-Bromo-4-chlorotoluene Reagents Conc. HNO₃ Conc. H₂SO₄, 0-10°C Start->Reagents Reacts with Intermediate Sigma Complex Reagents->Intermediate Forms Deprotonation HSO₄⁻ Intermediate->Deprotonation Reacts with Product This compound Deprotonation->Product Yields

Caption: Workflow for the nitration of 2-Bromo-4-chlorotoluene.

Experimental Protocol (Adapted from a similar procedure): [4]

  • Preparation of Nitrating Mixture: In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 ratio by volume) is carefully prepared and cooled in an ice bath to 0-5°C.

  • Nitration Reaction: 2-Bromo-4-chlorotoluene is dissolved in a suitable solvent like dichloromethane and cooled to 0°C. The cold nitrating mixture is added dropwise to the solution of the starting material over 15-20 minutes, ensuring the reaction temperature does not exceed 10°C. [5]3. Reaction Monitoring and Work-up: The reaction is stirred at 0-5°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC). [5]Upon completion, the reaction mixture is carefully poured into ice-cold water to quench the reaction.

  • Isolation and Purification: The precipitated solid product is collected by suction filtration and washed thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Characterization and Analysis

A crucial aspect of synthesis is the rigorous characterization of the final product to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase (RP) method using a C18 column is effective.

HPLC Method: [6]

  • Column: Newcrom R1 or equivalent C18 column

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry compatibility.

  • Detection: UV detection at a suitable wavelength (typically around 254 nm).

This method is scalable and can be adapted for preparative separation to isolate impurities if necessary. [6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The aromatic protons will appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the surrounding substituents. The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm, with the carbon atoms attached to the electron-withdrawing groups (Br, Cl, NO₂) being shifted further downfield. [7][8]The methyl carbon will appear at a characteristic upfield chemical shift (around 20 ppm). A ¹³C NMR spectrum for this compound is available from Sigma-Aldrich. [2] Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretch (methyl): ~2950-2850 cm⁻¹

  • Asymmetric NO₂ stretch: ~1550-1475 cm⁻¹ [9]* Symmetric NO₂ stretch: ~1360-1290 cm⁻¹ [9]* C-Br stretch: ~690-515 cm⁻¹ [9]* C-Cl stretch: ~850-550 cm⁻¹ [9] Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 250 and 252, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), and the halogen atoms. [10]

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the selective reactivity of its functional groups, making it a versatile precursor for a range of more complex molecules.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride or catalytic hydrogenation. This transformation is a gateway to a wide array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Cross-Coupling Reactions

The bromine and chlorine atoms provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular scaffolds from simpler building blocks. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential cross-coupling reactions.

Potential as a Bioactive Scaffold Precursor

Halogenated nitroaromatic compounds are key components in a number of bioactive molecules and drugs. [11]For instance, they are found in certain antibiotics and anticancer agents. [11]The structural motifs accessible from this compound make it an attractive starting material for the synthesis of novel compounds for screening in drug discovery programs. Its utility as an amination catalyst has also been noted. [1]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark) [3]* Signal Word: Warning [3]* Hazard Statement: H302 - Harmful if swallowed. [3]May cause skin, eye, and respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the full Safety Data Sheet (SDS) for the specific CAS number (40371-64-0) before handling this compound.

Conclusion

This compound is a synthetically valuable compound with a rich chemical profile. A thorough understanding of its synthesis, guided by the principles of regioselectivity in electrophilic aromatic substitution, allows for its efficient preparation. Its multiple reactive sites make it a versatile building block for the construction of more complex molecules with potential applications in drug discovery and materials science. Proper characterization and adherence to safety protocols are paramount when working with this and other chemical intermediates.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". (n.d.). Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Chemical Synthesis Versatility of 2-Bromo-4-chlorotoluene. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Oregon State University. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2005, July). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dibromo-4-nitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). US2810000A - Method for the mononitration of p-chlorotoluene.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

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Spectroscopic Data of 2-Bromo-4-chloro-5-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Bromo-4-chloro-5-nitrotoluene, a key intermediate in advanced organic synthesis.[1] The unique electronic environment of this polysubstituted aromatic compound, arising from the interplay of electron-donating and electron-withdrawing groups, makes a thorough spectroscopic characterization essential for its application in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Molecular Structure and Key Features

This compound (CAS No. 40371-64-0) possesses a molecular formula of C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol .[1] The strategic placement of bromo, chloro, nitro, and methyl substituents on the toluene backbone offers multiple reactive sites for further chemical transformations. A clear understanding of its spectral signature is paramount for reaction monitoring and quality control.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and predictive algorithms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.05 s 1H H-6
~7.85 s 1H H-3

| ~2.50 | s | 3H | -CH₃ |

Interpretation:

  • Aromatic Protons: The two aromatic protons, H-3 and H-6, are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at the 6-position (H-6) is deshielded by the adjacent electron-withdrawing nitro group and the bromine atom, thus resonating at a lower field (~8.05 ppm). The proton at the 3-position (H-3) is also deshielded, though to a slightly lesser extent, and is predicted to appear around 7.85 ppm.

  • Methyl Protons: The methyl group protons are in a relatively shielded environment and are expected to produce a singlet at approximately 2.50 ppm.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~148.0 C-5 (C-NO₂)
~140.0 C-4 (C-Cl)
~138.0 C-2 (C-Br)
~135.0 C-1 (C-CH₃)
~128.0 C-6
~125.0 C-3

| ~20.0 | -CH₃ |

Interpretation:

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

  • Carbons bearing electronegative groups (NO₂, Cl, Br) are deshielded and appear at lower fields. The carbon attached to the nitro group (C-5) is expected to be the most deshielded.

  • The quaternary carbons (C-1, C-2, C-4, C-5) will generally have lower intensities compared to the protonated carbons (C-3, C-6).

  • The methyl carbon is highly shielded and will appear at a high field (~20.0 ppm).

Figure 2: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium -CH₃ stretch
~1590, ~1470 Medium-Strong Aromatic C=C stretch
~1530, ~1350 Strong Asymmetric and symmetric NO₂ stretch
~1100-1000 Strong C-Cl stretch
~700-600 Strong C-Br stretch

| ~900-800 | Strong | C-H out-of-plane bending |

Interpretation:

  • Nitro Group: The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic Ring: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Halogens: The carbon-halogen bonds will give rise to strong absorptions in the fingerprint region, with the C-Cl stretch typically appearing around 1100-1000 cm⁻¹ and the C-Br stretch at a lower wavenumber, around 700-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment
251/249/247 High [M]⁺ (Molecular ion)
236/234/232 Medium [M - CH₃]⁺
203/201/199 Medium [M - NO₂]⁺
168 High [M - NO₂ - Cl]⁺ or [M - NO₂ - Br]⁺
127 Medium [C₇H₅Cl]⁺

| 91 | Medium | [C₇H₅]⁺ |

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks at m/z 247, 249, and 251.

  • Fragmentation: Common fragmentation pathways for this molecule under electron ionization would involve the loss of the substituents.

    • Loss of a methyl radical (-15 amu) would give a fragment ion cluster around m/z 232-236.

    • Loss of the nitro group (-46 amu) would result in a significant fragment ion cluster around m/z 199-203.

    • Subsequent loss of the halogen atoms from the [M - NO₂]⁺ fragment would also be expected.

Fragmentation_Pathway M [M]⁺˙ m/z 247, 249, 251 M_minus_CH3 [M - CH₃]⁺ m/z 232, 234, 236 M->M_minus_CH3 - •CH₃ M_minus_NO2 [M - NO₂]⁺ m/z 199, 201, 203 M->M_minus_NO2 - •NO₂ M_minus_NO2_minus_Halogen [M - NO₂ - X]⁺ m/z 168 M_minus_NO2->M_minus_NO2_minus_Halogen - •Br or •Cl

Figure 3: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Acquisition: Acquire the mass spectrum, ensuring good ion statistics.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for the structural confirmation of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for an unambiguous assignment of its structure. While the data presented here is predictive, it is based on well-established spectroscopic principles and provides a robust framework for the analysis of this and related compounds. Experimental verification of this data is recommended for rigorous quality control in a research or drug development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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solubility of 2-Bromo-4-chloro-5-nitrotoluene in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-chloro-5-nitrotoluene in Various Solvents

Abstract

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility of a chemical entity in various scientific and industrial applications.[1] In the realm of drug discovery and development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a promising compound.[2][3] Similarly, in synthetic organic chemistry, the choice of solvent is dictated by the solubility of reactants, reagents, and catalysts, which in turn influences reaction rates, yields, and purity of the final product.

This compound (CAS No: 40371-64-0, Molecular Formula: C₇H₅BrClNO₂, Molecular Weight: 250.48 g/mol ) is a halogenated and nitrated toluene derivative.[4] Its polysubstituted aromatic ring suggests a complex interplay of polarity, hydrogen bonding potential, and molecular size, which will ultimately determine its solubility in different solvent systems. The presence of a polar nitro group and halogen atoms, contrasted with the nonpolar toluene backbone, indicates that its solubility will be highly dependent on the specific nature of the solvent.

This guide will focus on providing a robust experimental framework for determining the thermodynamic (equilibrium) solubility of this compound, which represents the true saturation point of the solute in a solvent at a given temperature and pressure.[3][5]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility experiments.

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂PubChem[4]
Molecular Weight 250.48 g/mol PubChem[4]
CAS Number 40371-64-0PubChem[4]
Appearance Solid (predicted)General knowledge
XLogP3 3.4PubChem[4]

The predicted octanol-water partition coefficient (XLogP3) of 3.4 suggests that this compound is a relatively nonpolar molecule and is likely to exhibit poor solubility in water and higher solubility in organic solvents.[4]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a foundational, albeit qualitative, guideline for predicting solubility.[1][6] This principle suggests that solutes tend to dissolve in solvents that have similar polarity. A systematic approach to solvent selection should involve a range of solvents with varying polarities and hydrogen bonding capabilities.

Recommended Solvent Classes for Initial Screening:

  • Nonpolar Solvents: Hexane, Toluene, Diethyl Ether

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol, Water

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[5][7] The following protocol is a comprehensive guide to implementing this method for this compound.

Principle

An excess of the solid compound is equilibrated with a specific volume of the chosen solvent in a sealed container at a constant temperature. The suspension is agitated for a sufficient duration to ensure that equilibrium is reached. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (as a pure, solid powder)

  • Selected solvents (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Analytical balance (accurate to ± 0.1 mg)

  • Volumetric flasks, pipettes, and syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Vortex mixer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid This compound prep2 Add a known volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place in thermostatic shaker (e.g., 25 °C, 24-72 h) prep3->equil1 equil2 Ensure continuous agitation equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Prepare serial dilutions of the saturated solution sep2->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). A visual excess of solid should remain at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolarExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
Diethyl EtherNonpolarExperimental ValueCalculated Value
DichloromethanePolar AproticExperimental ValueCalculated Value
Ethyl AcetatePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
Dimethylformamide (DMF)Polar AproticExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
IsopropanolPolar ProticExperimental ValueCalculated Value
WaterPolar ProticExperimental ValueCalculated Value

The interpretation of the solubility data should consider the interplay of intermolecular forces between the solute and the solvent molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds are known to be hazardous.[8][9][10] Therefore, it is imperative to handle this compound with appropriate safety precautions.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the SDS for the specific solvents being used and adhere to their respective safety guidelines.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the experimental determination of the solubility of this compound in a variety of organic solvents. By adhering to the detailed shake-flask protocol and employing validated analytical techniques, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the informed selection of solvents in synthetic chemistry, the development of robust purification methods, and the formulation of new chemical entities in the pharmaceutical and agrochemical industries. The systematic generation and dissemination of such fundamental physicochemical data will undoubtedly accelerate research and development efforts involving this and other novel chemical compounds.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. Retrieved from [Link]

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Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-chloro-5-nitrotoluene

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in advanced organic synthesis.[1] Its rigid scaffold is adorned with a unique combination of functional groups—a methyl group, a nitro group, and two different halogens—each imparting distinct electronic properties. This arrangement creates a molecule with multiple, selectively addressable reactive sites. Understanding the interplay of these substituents is paramount for predicting its chemical behavior and strategically designing synthetic pathways for novel pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensive analysis of the molecule's electronic structure and explores its reactivity in key synthetic transformations, offering field-proven insights into its practical application.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
IUPAC Name 1-bromo-5-chloro-2-methyl-4-nitrobenzenePubChem[2]
CAS Number 40371-64-0ChemicalBook[3]
Molecular Formula C₇H₅BrClNO₂PubChem[2]
Molecular Weight 250.48 g/mol PubChem[2]
Melting Point 64-65 °CChemicalBook[3]
Appearance (Not specified, likely a crystalline solid)-

Section 1: The Electronic Architecture and its Influence on Reactivity

The reactivity of this compound is not random; it is dictated by the cumulative electronic effects of its four substituents. Each group either donates or withdraws electron density from the aromatic ring, influencing the molecule's susceptibility to attack and directing the regiochemical outcome of reactions.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It strongly deactivates the ring, making it significantly less susceptible to electrophilic attack.[1] The nitro group is a meta-director for electrophilic substitutions.[1] Crucially, its presence is a prerequisite for activating the ring toward nucleophilic aromatic substitution.[4][5]

  • Halogens (-Br, -Cl): Bromine and chlorine are also deactivating groups due to their strong electron-withdrawing inductive effect, which overrides their weaker electron-donating resonance effect.[1] This further reduces the ring's electron density. However, through resonance, they direct incoming electrophiles to the ortho and para positions.[1]

  • Methyl Group (-CH₃): In contrast, the methyl group is an activating group. It donates electron density through an inductive effect and hyperconjugation, making the ring more nucleophilic.[1] It is an ortho, para-director.[1]

Overall Profile: The combined influence of one activating group and three deactivating groups renders the aromatic ring of this compound highly electron-deficient. This electronic posture makes electrophilic aromatic substitution challenging while priming the molecule for nucleophilic aromatic substitution.

substituents Substituent Effects -NO₂ (Nitro) -Cl (Chloro) -Br (Bromo) -CH₃ (Methyl) effects effects substituents:f1->effects:f1 Withdraws e⁻ substituents:f2->effects:f2 Withdraws e⁻ substituents:f3->effects:f3 Withdraws e⁻ substituents:f4->effects:f4 Donates e⁻ directing Directing Influence (Electrophilic) meta ortho, para ortho, para ortho, para effects:f1->directing:f1 effects:f2->directing:f2 effects:f3->directing:f3 effects:f4->directing:f4

Caption: Electronic effects of substituents on the aromatic ring.

Section 2: Synthesis Pathway

A plausible synthesis for this compound starts from a readily available precursor like 4-chloro-toluene. The sequence of reactions is critical to achieve the desired substitution pattern, leveraging the directing effects of the substituents at each stage.

Synthesis_Pathway start 4-Chloro-toluene step1_product 4-Chloro-3-nitrotoluene start->step1_product  Nitration  (HNO₃, H₂SO₄) final_product This compound step1_product->final_product  Bromination  (Br₂, FeBr₃)

Caption: A potential synthetic route to the target molecule.

Protocol: Synthesis via Nitration and Bromination

  • Nitration of 4-Chlorotoluene:

    • Rationale: The methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director. Nitration will primarily occur at positions ortho to the methyl group. To obtain the 5-nitro isomer (relative to the bromine to be added later), nitration is performed first.

    • Procedure: To a cooled (0-5 °C) solution of 4-chlorotoluene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC/GC), then quenched by pouring onto ice. The crude 4-chloro-3-nitrotoluene is filtered, washed, and can be purified by recrystallization.[6]

  • Bromination of 4-Chloro-3-nitrotoluene:

    • Rationale: In 4-chloro-3-nitrotoluene, the methyl group directs ortho and para, the chloro group directs ortho and para, and the nitro group directs meta. The most activated position for electrophilic attack is C2, which is ortho to the activating methyl group and ortho to the chloro group.

    • Procedure: 4-Chloro-3-nitrotoluene is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added. Molecular bromine (Br₂) is then added portion-wise at room temperature. The reaction is monitored until the starting material is consumed. The mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by an aqueous base wash and extraction. The final product can be purified by recrystallization from a suitable solvent like ethanol.[7]

Section 3: Key Reaction Profiles

The true synthetic utility of this compound lies in the selective transformation of its functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

This is arguably the most significant reaction for this substrate. The electron-deficient nature of the ring, enhanced by the potent nitro group, makes it susceptible to attack by nucleophiles.

  • Mechanism and Regioselectivity: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. For this stabilization to be effective, the electron-withdrawing group (-NO₂) must be positioned ortho or para to the leaving group.[4][5] In this molecule, the nitro group is ortho to the bromine and para to the chlorine. Generally, the C-Cl bond is stronger than the C-Br bond, making bromide the better leaving group. However, the rate of SₙAr can also be influenced by the electronegativity of the halogen, which can make the attached carbon more electrophilic.[8] In many cases, substitution occurs preferentially at the position para to the nitro group, suggesting the chlorine would be displaced. Experimental validation is necessary to determine the definitive outcome.

SNAr_Mechanism reactant Substrate + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack product Product + Cl⁻ meisenheimer->product Loss of Leaving Group

Caption: Generalized workflow for SₙAr reaction.

Experimental Protocol: Methoxylation (Illustrative)

  • Setup: To a solution of this compound in a polar aprotic solvent like DMSO or DMF, add sodium methoxide (NaOMe).

  • Reaction: Heat the mixture (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product (likely 2-bromo-4-methoxy-5-nitrotoluene).

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's electronic properties, turning a strongly deactivating group into a potent activating one.[9] This opens up a new set of possible subsequent reactions.

  • Reagent Selection is Critical: The choice of reducing agent is governed by the need for chemoselectivity to preserve the halogen substituents, which are susceptible to hydrogenolysis (reductive cleavage).

    • Catalytic Hydrogenation: While H₂/Pd-C is a common method, it can lead to dehalogenation.[10] Raney Nickel is often a safer choice for substrates containing aromatic chlorides and bromides.[9][10]

    • Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or HCl) are highly effective and generally do not cause dehalogenation.[10]

    • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a catalyst (e.g., Pd/C) can be a mild and effective method for selectively reducing nitroarenes in the presence of halogens.[11]

Experimental Protocol: Reduction using Iron in Acetic Acid

  • Setup: Suspend this compound and iron powder in a mixture of glacial acetic acid and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction, filter through celite to remove excess iron, and neutralize the filtrate with an aqueous base (e.g., NaOH or Na₂CO₃).

  • Extraction: Extract the resulting aniline derivative with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate to yield the crude amine.

  • Purification: The product, 3-bromo-5-chloro-4-methylaniline, can be purified by column chromatography.

Oxidation of the Methyl Group

The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for synthetic diversification. However, the presence of strongly deactivating groups on the ring can make this transformation more difficult compared to simple toluene derivatives.[12]

  • Potential Oxidizing Agents:

    • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can convert the methyl group to a carboxylic acid under basic or acidic conditions.[6]

    • Chromyl Chloride (CrO₂Cl₂): Used in the Etard reaction to selectively oxidize the methyl group to an aldehyde.[13] The reaction is typically performed in an inert solvent like CS₂ or CCl₄.

    • Cerium(IV) Ammonium Nitrate (CAN): Can be used for oxidation, though its effectiveness is reduced by electron-withdrawing substituents.[12]

Experimental Protocol: Oxidation to Carboxylic Acid with KMnO₄

  • Setup: Dissolve this compound in a mixture of pyridine and water (or aqueous NaOH).

  • Reaction: Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours. Continue heating until the purple color of the permanganate has disappeared.

  • Workup: Cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent to obtain 2-bromo-4-chloro-5-nitrobenzoic acid.

Summary of Reactivity

The following table summarizes the primary reactive sites and potential transformations for this compound.

Reactive SiteTransformationTypical ReagentsProduct Type
Aromatic Ring (C-Cl/C-Br) Nucleophilic Aromatic Substitution (SₙAr)NaOMe, KCN, R₂NHSubstituted arene
Nitro Group (-NO₂) ReductionFe/AcOH, SnCl₂, H₂/Raney NiAniline derivative
Methyl Group (-CH₃) OxidationKMnO₄, CrO₂Cl₂Benzoic acid or Benzaldehyde
Aromatic Ring (C-Br) Cross-CouplingArB(OH)₂, Pd catalyst, base (Suzuki)Biaryl compound

References

  • Benchchem. (n.d.). This compound | 40371-64-0.
  • Gannett, P. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene.
  • SIELC Technologies. (2018). This compound.
  • Dr. Tania CS. (2024). synthesis of 4-bromo-2-nitrotoluene. YouTube.
  • PubMed. (n.d.). Oxidation of methyl groups by grass grubs and vertebrate liver enzymes.
  • YouTube. (2021). 7.2 Chemical Properties of Haloalkanes Part 1.
  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
  • YouTube. (2020). Chemical Properties of Organohalogens.
  • Reddit. (2024). Is it possible to reduce nitro to amine and oxidize methyl to carboxylate by replacing the oxygens of the nitro group with the hydrogens of the methyl group in 2-nitrotoluene or similar compounds?
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ChemicalBook. (n.d.). This compound | 40371-64-0.
  • Wikipedia. (n.d.). 4-Nitrotoluene.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Filo. (2025). Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th...
  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
  • Master Organic Chemistry. (2018). Nitro Reduction, The Baeyer-Villiger, and Protection of Amines.
  • Britannica. (n.d.). Nucleophilic aromatic substitution | chemical reaction.

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Methodological & Application

Application Notes and Protocols: Selective Reduction of the Nitro Group in 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the nitro group in 2-Bromo-4-chloro-5-nitrotoluene to yield 2-Bromo-4-chloro-5-aminotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary challenge in this transformation is the chemoselective reduction of the nitro functionality without affecting the labile bromo and chloro substituents. This guide details and compares three robust protocols: catalytic transfer hydrogenation, metal/acid reduction using iron, and reduction with tin(II) chloride. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the relative advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this critical synthetic step.

Introduction: The Challenge of Chemoselectivity

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to valuable aniline derivatives.[1] However, when the aromatic ring is substituted with halogens, as in the case of this compound, the reaction becomes a delicate balance of reactivity. The primary side reaction of concern is hydrodehalogenation, the reductive cleavage of the carbon-halogen bond, which can significantly reduce the yield of the desired haloaniline.[3][4] The choice of reducing agent and reaction conditions is therefore paramount to ensure the selective reduction of the nitro group while preserving the integrity of the bromo and chloro substituents.

This guide explores three widely applicable and effective methods for this transformation, each offering a unique set of advantages in terms of selectivity, cost, and operational simplicity.

Methodologies for Selective Nitro Group Reduction

Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C

Catalytic transfer hydrogenation has emerged as a powerful and selective method for the reduction of nitroarenes, avoiding the need for high-pressure hydrogen gas.[1] In this protocol, hydrazine hydrate serves as the in-situ hydrogen source, with a palladium on carbon (Pd/C) catalyst facilitating the hydrogen transfer.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A convenient and effective hydrogen donor that circumvents the hazards associated with gaseous hydrogen.[1]

  • Palladium on Carbon (Pd/C): A highly efficient and recyclable heterogeneous catalyst for hydrogenation reactions.[1] The choice of a heterogeneous catalyst simplifies product purification.

  • Methanol as Solvent: Provides good solubility for the substrate and is compatible with the reaction conditions.

Experimental Protocol:

  • To a solution of this compound (1 mmol) in methanol (5 mL), add 10% Pd/C (13 mg).

  • To this suspension, add hydrazine hydrate (10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining hydrazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-chloro-5-aminotoluene.

  • Purify the crude product by column chromatography or recrystallization as needed.

Workflow for Catalytic Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Add Hydrazine Hydrate (dropwise) B->C D Heat to 80°C C->D E Monitor by TLC D->E F Cool and Filter through Celite E->F G Evaporate Solvent F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Workflow for the reduction of this compound.

Metal/Acid Reduction with Iron and Hydrochloric Acid

The use of easily oxidized metals in the presence of an acid is a classic and cost-effective method for the reduction of nitroarenes.[5] Iron powder in the presence of a catalytic amount of hydrochloric acid is a particularly mild and selective system, often tolerating a variety of functional groups, including halogens.[6][7]

Causality of Experimental Choices:

  • Iron Powder: An inexpensive, abundant, and environmentally benign reducing agent.[7]

  • Hydrochloric Acid (catalytic): Activates the iron surface and provides a proton source for the reduction. The use of a catalytic amount minimizes potential side reactions and simplifies the workup.

  • Ethanol/Water Solvent System: A common and effective solvent mixture for this type of reduction, providing good solubility for both the organic substrate and the inorganic reagents.

Experimental Protocol:

  • In a round-bottom flask, suspend this compound (10 mmol) and iron powder (30 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (0.5 mL) dropwise to the refluxing mixture. An exotherm may be observed.

  • Continue refluxing and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite to remove the iron and iron oxides.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to precipitate the product and neutralize any remaining acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary.

Reaction Mechanism of Fe/HCl Reduction

G Ar-NO2 Ar-NO₂ Ar-NO Ar-NO (Nitroso intermediate) Ar-NO2->Ar-NO e⁻, H⁺ Fe Fe (metal surface) Fe->Ar-NO2 Electron Transfer H+ H⁺ (from HCl) H+->Ar-NO2 Protonation Ar-NHOH Ar-NHOH (Hydroxylamine intermediate) Ar-NO->Ar-NHOH e⁻, H⁺ Ar-NH2 Ar-NH₂ Ar-NHOH->Ar-NH2 e⁻, H⁺

Caption: Simplified mechanism of nitro group reduction by Fe/HCl.

Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reducing agent for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups.[6][8] The reaction is typically carried out in an acidic medium or in a polar solvent like ethanol.

Causality of Experimental Choices:

  • Tin(II) Chloride (SnCl₂): A chemoselective reducing agent that is particularly useful when other sensitive functional groups are present.[9]

  • Ethanol as Solvent: A common solvent for SnCl₂ reductions, providing good solubility and a medium for the reaction.

  • Acidic Conditions (often with HCl): The reaction proceeds via a series of electron and proton transfers, with the acid facilitating the protonation steps.[10]

Experimental Protocol:

  • Dissolve this compound (5 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (15 mmol) in concentrated hydrochloric acid (5 mL) to the solution of the nitro compound.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, pour the reaction mixture into ice-water.

  • Basify the mixture with a concentrated solution of sodium hydroxide until the tin salts precipitate as tin(IV) oxide. Be cautious as this step can be exothermic.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by appropriate methods.

Comparison of Protocols

FeatureCatalytic Transfer Hydrogenation (Pd/C, N₂H₄·H₂O)Metal/Acid Reduction (Fe/HCl)Tin(II) Chloride (SnCl₂)
Selectivity High, generally good for halogenated arenes.[1]High, mild conditions are well-suited for preserving halogens.[6][7]High, known for its chemoselectivity with various functional groups.[8][9]
Reaction Time Very fast (typically < 30 minutes).[1]Moderate (typically 1-3 hours).Moderate (typically 2-4 hours).
Cost Higher due to the palladium catalyst.Very low, iron is inexpensive.[7]Moderate, tin salts are more expensive than iron.
Work-up Simple filtration to remove the catalyst.Filtration and neutralization required.Can be cumbersome due to the precipitation and filtration of tin salts.[8]
Safety Hydrazine is toxic and a potential carcinogen.Use of flammable solvents and acid requires care.Use of strong acid and base requires caution.
Scalability Good, but catalyst cost can be a factor.Excellent, widely used in industrial processes.Good, but waste disposal of tin byproducts can be a concern.[8]

Purification and Characterization

The resulting 2-Bromo-4-chloro-5-aminotoluene is often a solid at room temperature. Purification can be achieved through several methods:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for obtaining high-purity material.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.[11]

  • Activated Charcoal Treatment: If the product is colored due to impurities, treatment with activated charcoal in a hot solvent can help to decolorize the solution before crystallization.[11]

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents:

    • This compound: Handle with care as it is a potentially hazardous chemical.

    • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle with extreme caution.

    • Palladium on Carbon: Flammable when dry, especially in the presence of hydrogen. Handle as a slurry.

    • Iron Powder: Can be flammable.

    • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate care.

    • Tin(II) Chloride: Corrosive and can cause skin sensitization.[8]

  • Reactions: Be aware of potential exotherms, especially during the addition of acid in the Fe/HCl reduction and the basification step in the SnCl₂ work-up.

Conclusion

The selective reduction of the nitro group in this compound can be successfully achieved using several reliable methods. The choice of protocol will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. For rapid and clean small-scale synthesis, catalytic transfer hydrogenation is an excellent choice. For large-scale and cost-effective production, the Fe/HCl method is highly advantageous. The SnCl₂ reduction offers a good balance of selectivity and reactivity, particularly when other sensitive functional groups are present. By carefully following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize the valuable intermediate, 2-Bromo-4-chloro-5-aminotoluene.

References

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). RSC Advances.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.).
  • Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014). Chemistry Stack Exchange.
  • Purification of Polyhalogen
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians.
  • Selective Hydrogenation of Halonitrobenzenes. (2012).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Selective Hydrogenation of Halonitrobenzenes. (2012). Ingenta Connect.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.).
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.
  • Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile?. (2019). Chemistry Stack Exchange.

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Application of 2-Bromo-4-chloro-5-nitrotoluene in the Synthesis of the Kinase Inhibitor OSI-930

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Polysubstituted Aromatics in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic utilization of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Bromo-4-chloro-5-nitrotoluene is a prime exemplar of such a scaffold, offering a unique convergence of reactive sites that medicinal chemists can exploit for the synthesis of high-value active pharmaceutical ingredients (APIs). Its polysubstituted benzene ring, adorned with nitro, bromo, chloro, and methyl groups, provides a versatile platform for a programmed sequence of chemical transformations. The nitro group serves as a masked amine, readily accessible through reduction. The electronically distinct halogen atoms—bromine and chlorine—offer opportunities for selective cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. Furthermore, the methyl group can be a site for further functionalization or can play a role in modulating the electronic properties and steric profile of the molecule.

This application note provides a detailed technical guide on the use of this compound as a key starting material in the synthesis of OSI-930, a potent inhibitor of multiple receptor tyrosine kinases. We will delve into the causality behind the synthetic strategy, provide detailed, field-proven protocols for key transformations, and contextualize the application with an overview of the biological rationale for the target molecule.

The Target: OSI-930, a Multi-Kinase Inhibitor

OSI-930 is an orally bioavailable small molecule that exhibits potent inhibitory activity against several receptor tyrosine kinases, including Kit, Kinase Insert Domain Receptor (KDR, also known as VEGFR2), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] These kinases are critical components of signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, and angiogenesis.[3] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] By simultaneously targeting multiple kinases involved in tumor growth and angiogenesis, OSI-930 demonstrates a broad spectrum of antitumor activity.[5]

The core structure of OSI-930 features a substituted pyrazolo[3,4-b]pyridine scaffold linked to a substituted aniline moiety. The synthesis of this complex molecule relies on a convergent strategy, where the aniline fragment is derived from this compound.

Synthetic Strategy: A Convergent Approach to OSI-930

The synthesis of OSI-930 from this compound follows a well-orchestrated, multi-step sequence. The overall strategy is convergent, involving the separate synthesis of two key fragments—the aniline intermediate and the pyrazolopyridine core—which are then coupled in a later step. This approach allows for the optimization of each synthetic route independently, leading to higher overall efficiency.

The initial and pivotal step, for which this compound is the starting material, is its reduction to the corresponding aniline, 2-amino-5-chloro-4-methylaniline. This transformation unmasks the amino group, which is essential for the subsequent coupling reaction.

Synthetic_Workflow A 2-Bromo-4-chloro- 5-nitrotoluene B Reduction A->B Step 1 C 2-Amino-5-chloro- 4-methylaniline (Key Intermediate) B->C E Coupling Reaction C->E Key Intermediate D Pyrazolopyridine Core Synthesis D->E Key Fragment F OSI-930 E->F Final Step

Caption: General workflow for the synthesis of OSI-930.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-chloro-4-methylaniline

The transformation of the nitro group in this compound to an amine is a critical step. Various reduction methods can be employed, with catalytic hydrogenation or metal-mediated reductions being the most common. The choice of reducing agent and conditions is crucial to ensure high yield and chemoselectivity, avoiding unwanted side reactions with the halogen substituents. A robust and scalable method involves the use of iron powder in the presence of an acid, a classic and cost-effective approach for large-scale nitro group reductions.

Protocol 1: Iron-Mediated Reduction of this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound40371-64-0250.48 g/mol 25.0 g0.10 mol
Iron Powder (<325 mesh)7439-89-655.85 g/mol 27.9 g0.50 mol
Ethanol64-17-546.07 g/mol 250 mL-
Concentrated Hydrochloric Acid (37%)7647-01-036.46 g/mol 5 mL~0.06 mol
Sodium Bicarbonate144-55-884.01 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol 500 mL-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (25.0 g, 0.10 mol), iron powder (27.9 g, 0.50 mol), and ethanol (250 mL).

  • Stir the suspension vigorously and heat the mixture to reflux (approximately 78 °C).

  • Once refluxing, add concentrated hydrochloric acid (5 mL) dropwise over 15 minutes. An exothermic reaction will be observed.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-5-chloro-4-methylaniline as a solid.

Expected Yield: 80-90%

PART 2: Synthesis of the Pyrazolopyridine Core and Final Coupling

The synthesis of the pyrazolopyridine core of OSI-930 involves the construction of a substituted pyrazole ring followed by its annulation to form the bicyclic system. A key precursor for this is 1-(cyclopropylcarbonyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine.[6]

Pyrazolopyridine_Core_Synthesis A Cyclopropyl Precursors C Condensation/ Cyclization A->C B Trifluoromethyl Precursors B->C D 1-(Cyclopropylcarbonyl)- 3-(trifluoromethyl)-1H- pyrazol-5-amine C->D E Annulation D->E F Pyrazolopyridine Core E->F

Caption: Synthesis of the pyrazolopyridine core.

Protocol 2: Synthesis of OSI-930 via Suzuki Coupling (Illustrative)

The final step in the synthesis of OSI-930 involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the aniline and pyrazolopyridine fragments. The specific details of this coupling are often proprietary; however, a general procedure based on established methodologies is provided below for illustrative purposes.

Materials:

Reagent/SolventRole
2-Amino-5-chloro-4-methylanilineKey Intermediate
Halogenated Pyrazolopyridine CoreCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst
Ligand (e.g., XPhos, SPhos)Catalyst Ligand
Base (e.g., K₂CO₃, Cs₂CO₃)Base
Anhydrous Solvent (e.g., Dioxane, Toluene)Solvent

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated pyrazolopyridine core (1.0 eq), 2-amino-5-chloro-4-methylaniline (1.1 eq), the palladium catalyst (0.05-0.10 eq), the ligand (0.10-0.20 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain OSI-930.

Biological Context: Mechanism of Action of OSI-930

OSI-930 exerts its anti-cancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival.

OSI-930_MoA cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinases (c-Kit, KDR, CSF-1R) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival RAS->Proliferation Angiogenesis Angiogenesis OSI930 OSI-930 OSI930->RTK Inhibition KDR_edge->Angiogenesis

Caption: Simplified signaling pathway inhibited by OSI-930.

By blocking the ATP-binding site of these kinases, OSI-930 prevents their phosphorylation and subsequent activation of downstream signaling cascades such as the PI3K/Akt and RAS/MAPK pathways.[4] This inhibition leads to a reduction in cancer cell proliferation and survival. Furthermore, by inhibiting KDR (VEGFR2), OSI-930 effectively blocks the pro-angiogenic signals mediated by VEGF, thereby cutting off the tumor's blood supply.

Conclusion

This compound stands out as a strategically valuable starting material in pharmaceutical synthesis, exemplified by its role in the construction of the multi-kinase inhibitor OSI-930. The protocols and rationale presented herein underscore the importance of understanding the interplay between a molecule's functional groups and the synthetic strategies employed to achieve a complex therapeutic agent. The successful application of this building block in the synthesis of a clinically relevant drug highlights the enduring significance of classical organic transformations, such as nitro group reduction, in concert with modern catalytic methods for the advancement of medicinal chemistry and drug development.

References

  • OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. Cancer Res. 2006 Jan 15;66(2):1015-24. [Link]

  • First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies. Clin Cancer Res. 2013 Feb 15;19(4):947-57. [Link]

  • OSI-930. GIST Support International. [Link]

  • OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. PubMed. [Link]

  • Preparation of pyrazolopyridine and pyrazolopyrimidine derivatives as kinase inhibitors.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

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Application Notes & Protocols: Leveraging 2-Bromo-4-chloro-5-nitrotoluene as a Versatile Synthon for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Aromatics in Agrochemical Design

In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Halogenated aromatic nitrotoluenes represent a class of highly valuable building blocks, or synthons, for the construction of complex molecular architectures.[1] The compound 2-Bromo-4-chloro-5-nitrotoluene (CAS No: 40371-64-0) is a prime example of such a synthon, offering a unique convergence of reactive sites on a single aromatic core.[2][3]

The strategic placement of a nitro group, two distinct halogen atoms (bromine and chlorine), and a methyl group provides researchers with a powerful toolkit for controlled, regioselective modifications.[1] This guide elucidates the synthetic utility of this compound, providing detailed protocols for its key chemical transformations. The narrative will focus on the causality behind experimental choices, demonstrating how this building block can be rationally employed in the synthesis of potential new agrochemical candidates. While this compound is primarily recognized as a precursor in organic synthesis, its application can be logically extended to the agrochemical sector, which relies heavily on similar intermediates.[1][4][5]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 40371-64-0[2][3][6]
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [1][2]
IUPAC Name 1-bromo-5-chloro-2-methyl-4-nitrobenzene[3]
SMILES CC1=CC(=C(C=C1Br)Cl)[O-][2][3]

Safety & Handling: this compound and related halogenated nitroaromatics should be handled with care. While specific toxicity data for this exact isomer is limited, related compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Analysis of Reactive Sites

The synthetic versatility of this compound stems from its distinct functional groups, each offering a handle for specific chemical transformations. The interplay between these groups dictates the molecule's reactivity.

Caption: Key reactive sites on the this compound scaffold.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group is the key to several transformations. It can be readily reduced to an amine (-NH₂), a cornerstone functional group in many bioactive molecules.[1] The amine serves as a precursor for amides, sulfonamides, and diazonium salts.

  • Bromine (-Br): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon or carbon-nitrogen bonds, making it the ideal site for Suzuki, Heck, or Buchwald-Hartwig couplings.[5]

  • Chlorine (-Cl): While less reactive than bromine in cross-coupling, the chlorine atom, positioned ortho to the activating nitro group, is susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.

  • Methyl Group (-CH₃): The methyl group can be functionalized through radical reactions, such as bromination with N-Bromosuccinimide (NBS), to form a reactive benzyl bromide intermediate.[10]

Application Workflow: A Synthetic Route to a Novel Agrochemical Core

This section outlines a plausible, multi-step synthetic workflow demonstrating how this compound can be elaborated into a more complex structure suitable for screening as an agrochemical candidate. This hypothetical pathway is designed to showcase the key transformations discussed.

Agrochemical_Synthesis_Workflow A 2-Bromo-4-chloro- 5-nitrotoluene B Step 1: Nitro Reduction (SnCl₂ / HCl) A->B C 5-Amino-2-bromo- 4-chlorotoluene B->C D Step 2: Sulfonamide Formation (ArSO₂Cl / Pyridine) C->D E Sulfonamide Intermediate D->E F Step 3: Suzuki Coupling (Ar'B(OH)₂ / Pd catalyst) E->F G Final Agrochemical Scaffold (Hypothetical) F->G

Caption: Synthetic workflow for elaborating this compound into a hypothetical agrochemical scaffold.

Protocol 1: Reduction of the Nitro Group

Objective: To synthesize 5-Amino-2-bromo-4-chlorotoluene, a key intermediate where the newly formed amine can be further functionalized.

Rationale: The reduction of a nitro group to an aniline is a fundamental transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic, reliable, and high-yielding method for this conversion on substituted nitroaromatics. The acidic conditions ensure the resulting amine is protonated and soluble, facilitating reaction completion before being liberated during basic workup.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 2.50 g, 10.0 mmol) in ethanol (50 mL).

  • Add a solution of tin(II) chloride dihydrate (9.02 g, 40.0 mmol) in concentrated HCl (20 mL) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent) until the starting material is consumed.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

Objective: To demonstrate the selective functionalization at the bromine position by forming a new C-C bond, a common strategy in building bioactive molecules.[5]

Rationale: The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This difference in reactivity allows for highly selective cross-coupling at the bromine position. A standard Suzuki-Miyaura coupling with a boronic acid is chosen for its robustness, functional group tolerance, and widespread use.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (e.g., 250 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 6.7 mg, 0.03 mmol) and ligand (e.g., PPh₃, 15.7 mg, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals. Its multiple, orthogonally reactive sites—the reducible nitro group, the highly active bromine for cross-coupling, the chlorine amenable to SₙAr, and the methyl group—provide a rich platform for synthetic exploration. The protocols detailed herein offer reliable and reproducible methods for manipulating these functional groups, enabling the rational design and construction of diverse molecular libraries for biological screening. By understanding the inherent reactivity of this synthon, researchers can accelerate the discovery and development of next-generation crop protection agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084778, this compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 2-Bromo-4-chlorotoluene in Modern Synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-4-chloro-5-nitrophenol. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Chemical Synthesis Versatility of 2-Bromo-4-chlorotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. (n.d.). US4851445A - N-(2-Chloro-4-nitrophenyl)-benezene-sulfonamide derivative and agricultural fungicide containing same.

Sources

Palladium-Catalyzed Amination of 2-Bromo-4-chloro-5-nitrotoluene: A Detailed Guide to Selective C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This transformation is of paramount importance in the pharmaceutical and agrochemical industries, where arylamines are integral structural motifs in a vast array of biologically active compounds. The selective functionalization of polyhalogenated aromatic compounds presents a unique synthetic challenge, requiring precise control over reactivity. This guide provides a detailed procedure and technical insights for the chemoselective palladium-catalyzed amination of 2-Bromo-4-chloro-5-nitrotoluene, a valuable building block in medicinal chemistry. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for the selective formation of a C-N bond at the more labile C-Br position.[2]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol and explaining the critical parameters that govern the success of this selective amination.

The Mechanistic Underpinning of Selectivity

The success of the selective amination of this compound hinges on the established principles of the Buchwald-Hartwig amination catalytic cycle. The generally accepted mechanism involves a series of well-defined steps, with the initial oxidative addition of the aryl halide to the palladium(0) catalyst being the selectivity-determining step.[1]

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative_Addition_Complex [(Ar)(PdII)L_n(X)] Pd(0)L_n->Oxidative_Addition_Complex Ar-X Amine_Coordination [(Ar)(PdII)L_n(HNR'R'')(X)] Oxidative_Addition_Complex->Amine_Coordination + HNR'R'' - X- Dehydrohalogenation [(Ar)(PdII)L_n(NR'R'')] Amine_Coordination->Dehydrohalogenation + Base - [Base-H]+X- Product Ar-NR'R'' Dehydrohalogenation->Product Reductive Elimination Regenerated_Catalyst Pd(0)L_n Dehydrohalogenation->Regenerated_Catalyst ArX This compound Amine R'R''NH Base Base

Diagram 1: The catalytic cycle of the Buchwald-Hartwig amination.

The chemoselectivity in the amination of this compound arises from the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst compared to the stronger C-Cl bond. This difference in reactivity allows for the selective formation of the aminated product at the bromine-substituted position under carefully controlled conditions.

Key Experimental Parameters and Their Rationale

The successful execution of a selective Buchwald-Hartwig amination requires careful consideration of several key parameters. The following table outlines the recommended starting conditions for the amination of this compound, with a detailed explanation of the role of each component.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the Pd(II) is reduced in situ to the active Pd(0) species.[3]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Base K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)A moderately weak inorganic base is recommended to avoid potential side reactions with the nitro group, which can be sensitive to strong bases like sodium tert-butoxide.[3]
Solvent Toluene or DioxaneAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation and ensure reproducibility.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst, especially in its Pd(0) state, is sensitive to oxidation by air.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene (or dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Amine: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Diagram 2: General experimental workflow for the selective amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity, insufficient temperature, or catalyst deactivation.Increase catalyst loading, screen different ligands (e.g., RuPhos), or increase the reaction temperature. Ensure the solvent is rigorously dried and degassed.
Formation of Side Products Reaction with the nitro group, or hydrodehalogenation.Use a weaker base (e.g., K₃PO₄), or screen alternative solvents. Ensure a strictly inert atmosphere to minimize side reactions.
Reaction with C-Cl bond Reaction conditions are too harsh.Lower the reaction temperature or use a less active catalyst system.

Conclusion

The palladium-catalyzed amination of this compound offers a reliable and selective method for the synthesis of valuable 4-chloro-5-nitro-N-aryltoluene derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and by carefully controlling the reaction parameters—particularly the choice of catalyst, ligand, and base—researchers can achieve high yields of the desired mono-aminated product. This guide provides a robust starting point for the successful implementation of this important transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Weix, D. J., et al. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH. [Link]

  • Schön, U., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • PubMed. (n.d.). Palladium-catalysed anti-Markovnikov selective oxidative amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]

  • ResearchGate. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]

  • PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]

Sources

A Comprehensive Guide to the Analysis of 2-Bromo-4-chloro-5-nitrotoluene by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-chloro-5-nitrotoluene (IUPAC Name: 1-bromo-5-chloro-2-methyl-4-nitrobenzene) is a polysubstituted aromatic compound recognized as a valuable precursor or "building block" in advanced organic synthesis.[1] Its chemical structure, featuring nitro, bromo, chloro, and methyl functional groups, provides multiple reactive sites for constructing more complex molecules, with potential applications in the development of pharmaceuticals and agrochemicals.[1] The precise analytical characterization of this intermediate is critical to ensure the quality, purity, and consistency of final products.

This guide provides detailed, field-proven protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is guided by the physicochemical properties of the analyte. With a molecular weight of 250.48 g/mol and a calculated XLogP3 of 3.4, the compound is sufficiently non-polar and hydrophobic to be well-suited for reversed-phase HPLC.[2][3] Its volatility also makes it an excellent candidate for GC analysis, where MS provides unequivocal identification.

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods.

Part I: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Application

Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity assessment and quantification of this compound. In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[4] A polar mobile phase is used, and by modulating its composition, the retention of the analyte can be precisely controlled.[5] Given the analyte's non-polar nature (LogP ≈ 3.4), it will be strongly retained on a C18 stationary phase, allowing for excellent separation from more polar impurities.[2][6] This method is ideal for determining percentage purity, quantifying the compound in reaction mixtures, and for quality control in a manufacturing setting.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Reagent-grade water purified to 18.2 MΩ·cm.

  • Additives: Formic acid (FA) or phosphoric acid (H₃PO₄), HPLC grade.

  • Vials: 2 mL amber glass HPLC vials with PTFE septa.

2. Reagent and Sample Preparation

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid. (For MS compatibility, formic acid is preferred; for UV-only analysis, 0.1% phosphoric acid can also be used).[7]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent. This concentration is suitable for purity analysis and method development.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of approximately 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water + 0.1% FA; B: ACN + 0.1% FA
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 22 minutes

4. System Suitability Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis The purity of the sample is calculated based on the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides strong hydrophobic interactions necessary to retain the non-polar analyte, separating it from potential starting materials or more polar side-products.[6]

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and strong elution strength for non-polar compounds. The use of a water/acetonitrile gradient allows for the elution of a wide range of impurities with varying polarities.[4] A small amount of acid (formic acid) is added to the mobile phase to ensure good peak shape by suppressing the ionization of any acidic silanol groups on the silica support.[7]

  • Detection: Nitroaromatic compounds possess strong chromophores, making UV detection at 254 nm a sensitive and reliable choice. This wavelength is commonly used for aromatic compounds and provides a good response for the analyte.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) sys_suit System Suitability Check (5 Replicate Injections) prep_std->sys_suit prep_sample Prepare Sample (100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases (A & B) prep_mobile->sys_suit sys_suit->inject_sample If RSD ≤ 2.0% integrate Integrate Chromatogram inject_sample->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (e.g., 100 µg/mL in Acetone) inject_sample Inject Sample (1 µL) prep_sample->inject_sample tune_ms Tune Mass Spectrometer tune_ms->inject_sample extract_tic Extract Total Ion Chromatogram (TIC) inject_sample->extract_tic analyze_spectrum Analyze Mass Spectrum of Target Peak extract_tic->analyze_spectrum calculate Calculate % Purity extract_tic->calculate Integrate Peaks identify Confirm Identity (Fragmentation & Isotope Pattern) analyze_spectrum->identify identify->calculate

Sources

role of 2-Bromo-4-chloro-5-nitrotoluene as an amination catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

The compound specified in the topic, 2-Bromo-4-chloro-5-nitrotoluene , is not documented in the scientific literature as an amination catalyst. A comprehensive search has revealed its existence as a chemical entity available for purchase, but no associated catalytic activity in C-N bond formation has been reported.[1][2][3] One supplier briefly mentions it as an "amination catalyst that can be used in the palladium-catalyzed amination of aryl bromides," but this claim is not substantiated by any primary literature or further details and appears to be an error.[1]

Given this, the following application notes have been created for a mechanistically relevant and well-documented class of reactions: Nucleophilic Aromatic Substitution (SNAr) for Amination , a process for which a molecule like this compound would be evaluated as a substrate, not a catalyst. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge, protocols, and mechanistic insights relevant to the amination of activated aryl halides.

Application Notes & Protocols: Amination of Electron-Deficient Aryl Halides via Nucleophilic Aromatic Substitution (SNAr)

Introduction: The Strategic Importance of Aryl Amines

Aromatic amines are cornerstone structural motifs in a vast array of functional molecules, including over 40% of all pharmaceuticals and a significant number of agrochemicals and materials. The construction of the C(aryl)-N bond is therefore a critical transformation in organic synthesis. While transition-metal-catalyzed cross-coupling reactions represent a dominant strategy, the direct amination of aryl halides via Nucleophilic Aromatic Substitution (SNAr) offers a powerful, often metal-free alternative, particularly for electron-deficient aromatic systems.[4][5]

The SNAr reaction proceeds when an aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to a suitable leaving group (typically a halide).[6][7] This activation renders the ipso-carbon sufficiently electrophilic to be attacked by a nucleophile, like an amine.

These notes provide a detailed examination of the SNAr amination mechanism, a general protocol for its execution, and key considerations for substrate scope and reaction optimization.

The SNAr Amination Mechanism: A Stepwise Pathway

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process.[8] Unlike SN1 or SN2 reactions, the SNAr pathway involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction initiates with the attack of the amine nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction. The attack forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing group(s).[7] This delocalization is most effective when the EWG is at the ortho or para position relative to the leaving group.

Step 2: Elimination of the Leaving Group In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., halide ion).[6]

The stability of the Meisenheimer complex is paramount to the success of the reaction. The more effectively the negative charge is stabilized, the lower the activation energy for its formation and the faster the reaction proceeds.

Caption: The Addition-Elimination Mechanism of SNAr Amination.

Experimental Protocol: General Procedure for SNAr Amination

This protocol provides a general method for the amination of an activated aryl halide. Researchers should optimize conditions for their specific substrates.

3.1 Materials and Reagents

  • Substrate: Activated Aryl Halide (e.g., 1-bromo-2,4-dinitrobenzene) (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.5 eq)

  • Base (optional but recommended): Non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq). The base neutralizes the HX acid formed.[4]

  • Solvent: Polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[4]

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (e.g., nitrogen or argon balloon), heating mantle/oil bath, and standard workup/purification glassware.

3.2 Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (e.g., 10 mmol, 1.0 eq) and the base (e.g., K₂CO₃, 20 mmol, 2.0 eq).

  • Add the polar aprotic solvent (e.g., DMF, 50 mL) and stir the suspension.

  • Add the amine nucleophile (e.g., 12 mmol, 1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically between 50-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired aryl amine.

Protocol_Workflow Setup 1. Combine Aryl Halide & Base in Solvent under N₂ Addition 2. Add Amine Nucleophile Setup->Addition Reaction 3. Heat and Monitor Reaction Addition->Reaction Workup 4. Quench, Extract, & Dry Reaction->Workup Purification 5. Purify Product Workup->Purification Product Final Aryl Amine Product Purification->Product

Caption: General Experimental Workflow for SNAr Amination.

Key Factors Influencing Reaction Success

The efficiency and outcome of an SNAr amination are governed by several interrelated factors. A systematic evaluation of these parameters is crucial for optimizing a new transformation.

ParameterInfluence on ReactionTypical Conditions & Rationale
Substrate Activation Critical. The number and position of Electron-Withdrawing Groups (EWGs) determine reactivity.-NO₂ is a superior activating group. Reactivity order: -NO₂ > -CN > -C(O)R. EWGs must be ortho and/or para to the leaving group for effective resonance stabilization of the Meisenheimer complex.[6][7]
Leaving Group Important. The rate-determining step is nucleophilic attack, not C-X bond cleavage.Reactivity order is generally F > Cl > Br > I. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the initial attack, even though the C-F bond is strongest.[7]
Nucleophile Important. Amine basicity and steric hindrance affect nucleophilicity.More basic, less sterically hindered amines are generally more reactive. However, highly basic amines can lead to side reactions.
Solvent Significant. The solvent must solubilize reactants and can influence reaction rate.Polar aprotic solvents (DMF, DMSO, NMP) are preferred as they solvate the cation of the base but do not strongly hydrogen-bond with the amine nucleophile, preserving its reactivity.[4]
Base Often Necessary. Neutralizes the acid byproduct (HX), preventing protonation of the amine nucleophile.Inorganic bases (K₂CO₃, Cs₂CO₃) are common and effective. Organic bases (TEA, DIPEA) can also be used. The choice may depend on substrate compatibility and workup procedure.[4]
Temperature Variable. Dependent on the reactivity of the specific substrate/nucleophile pair.Highly activated substrates (e.g., dinitro- or trinitro-aryl halides) may react at or slightly above room temperature. Less activated systems often require heating (50-150 °C).

Conclusion

The Nucleophilic Aromatic Substitution (SNAr) reaction is a robust and highly valuable method for the synthesis of electron-deficient aryl amines. Its operational simplicity and the avoidance of transition metal catalysts make it an attractive strategy in both academic and industrial settings. A thorough understanding of the underlying addition-elimination mechanism and the key factors that govern reactivity allows researchers to effectively troubleshoot and optimize these crucial C-N bond-forming reactions.

References

  • Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering, 2023. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group, 2005. Available at: [Link]

  • Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. PubMed, 2025. Available at: [Link]

  • Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives. Organic Chemistry Portal. Available at: [Link]

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  • Organo-catalysed Reductive Amination/alkylation. WordPress. Available at: [Link]

  • Organocatalytic and Highly Enantioselective Direct α-Amination of Aromatic Ketones. ACS Publications, 2007. Available at: [Link]

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  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications, 2020. Available at: [Link]

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  • Radical-Based Strategies for C-N Bond Formation. University of Edinburgh Research Explorer. Available at: [Link]

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Application Notes and Protocols: Multistep Synthesis Strategies for Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Challenge of Polysubstituted Arenes

Polysubstituted arenes are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1] The specific arrangement of substituents on the benzene core dictates the molecule's function, making the precise, regiocontrolled construction of these systems a paramount challenge in organic synthesis.[1] Planning the synthesis of these molecules requires a deep understanding of reaction mechanisms, substituent effects, and the strategic ordering of synthetic steps.[2][3][4] This guide provides an in-depth exploration of the core strategies and modern methodologies employed to navigate the complexities of synthesizing polysubstituted benzenes, moving from classical approaches to cutting-edge techniques.

Chapter 1: The Logic of Synthesis – Mastering Regioselectivity with Directing Groups

The cornerstone of classical benzene chemistry is the Electrophilic Aromatic Substitution (EAS) reaction. The regiochemical outcome of an EAS reaction on a substituted benzene ring is profoundly influenced by the electronic nature of the substituent already present. This substituent acts as a "director," guiding the incoming electrophile to a specific position.[5][6]

The Fundamental Principle: Activating vs. Deactivating Groups

Substituents can be broadly classified into two categories:

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5][6] They direct incoming electrophiles to the ortho and para positions.[5][7][8] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2), and alkyl (-R) groups.[8][9]

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[5][6] Most deactivating groups direct incoming electrophiles to the meta position.[5][7] Common examples are nitro (-NO2), cyano (-CN), and carbonyl-containing groups (e.g., -COR, -COOH).[8] Halogens are an exception; they are deactivating yet direct ortho and para.[10]

The directing effect arises from the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[8] For ortho/para directors, resonance or inductive effects stabilize the intermediates formed from attack at these positions.[7][9] For meta directors, the ortho and para intermediates are significantly destabilized, making the meta pathway the least unfavorable.

Strategic Sequencing and the Use of Blocking Groups

The order of substituent introduction is critical.[2][3][11] A retrosynthetic approach, working backward from the target molecule, is often the most effective way to devise a synthetic plan.[3][4]

Consider the synthesis of m-bromoaniline from benzene. A direct bromination of aniline would yield the ortho and para products due to the strongly activating, o,p-directing amino group. Therefore, the synthetic order must be changed.

  • Nitration First: Benzene is first nitrated to form nitrobenzene. The nitro group is a meta-director.[2]

  • Bromination Second: Bromination of nitrobenzene directs the bromine to the meta position, yielding m-bromonitrobenzene.

  • Reduction Last: Finally, the nitro group is reduced to an amine (e.g., using Sn/HCl or H2/Pd-C) to give the target m-bromoaniline.[2][12]

In cases where a desired position is electronically disfavored but sterically accessible, a blocking group can be employed. The sulfonic acid group (-SO3H) is a common choice because its installation via sulfonation is reversible.[13][14] For instance, to synthesize o-bromotoluene, the more accessible para position can be temporarily blocked by a sulfonyl group, forcing bromination to occur at the ortho position. The blocking group is then removed by treatment with dilute acid and heat.[14][15]

Chapter 2: Modern Power Tools – Cross-Coupling and C-H Functionalization

While classical EAS reactions are powerful, they rely on the inherent electronic properties of the ring. Modern transition-metal-catalyzed reactions have revolutionized arene synthesis by enabling the formation of C-C and C-heteroatom bonds at specific positions with remarkable precision, often under mild conditions.

Palladium-Catalyzed Cross-Coupling: A Paradigm Shift

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing polysubstituted benzenes. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl- or vinyl-boronic acid with an aryl-, vinyl-, or alkyl-halide. It is widely used for creating biaryl structures, which are prevalent in pharmaceuticals and materials science.[16][17]

Protocol: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis [17][18]

Parameter Value/Reagent Notes
Aryl Halide 4-Bromotoluene (1.0 mmol)Can be an iodide, bromide, chloride, or triflate.
Boronic Acid Phenylboronic acid (1.2 mmol)The organoboron coupling partner.
Catalyst Pd(PPh₃)₄ (0.03 mmol, 3 mol%)Other common catalysts include Pd(OAc)₂ with a phosphine ligand.
Base K₂CO₃ (2.0 mmol)An aqueous solution is typically used. Essential for activating the boronic acid.
Solvent Toluene/Water (e.g., 4:1 mixture, 5 mL)Biphasic system is common. Degassing is crucial to prevent catalyst oxidation.
Temperature 90-100 °CReaction is typically heated under an inert atmosphere (N₂ or Ar).
Time 2-12 hoursMonitored by TLC or GC-MS.

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add the aryl halide, boronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with vigorous stirring for the specified time.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen (C-N) bonds by coupling an aryl halide or triflate with a primary or secondary amine.[19][20] It is a go-to method for synthesizing anilines and their derivatives, which are key components of many drugs.[19][21] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[22][23]

Buchwald_Hartwig_Cycle

Directed ortho Metalation (DoM)

Directed ortho Metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing metalation group (DMG).[24] The DMG, typically a heteroatom-containing functional group like an amide, carbamate, or methoxy group, coordinates to a strong organolithium base (e.g., n-BuLi or s-BuLi).[24][25] This coordination directs the base to deprotonate the nearest ortho C-H bond, creating a highly reactive aryllithium species.[25][26][27] This intermediate can then be quenched with a wide variety of electrophiles to install a substituent exclusively at the ortho position, a feat often difficult to achieve with standard EAS.[24]

DoM_Workflow

C-H Activation/Functionalization

The field of C-H activation aims to directly convert C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials (like halides or organometallics).[28] This approach offers significant improvements in atom and step economy.[28] While still an area of intense research, many powerful methods have emerged. These reactions often use transition metal catalysts (e.g., Rh, Pd, Ru) and can be guided by directing groups to achieve high regioselectivity, including at challenging meta and para positions.[29][30][31]

Chapter 3: Specialized Strategies for Versatile Transformations

Beyond the workhorse reactions, several other methods provide unique and indispensable pathways to specific substitution patterns.

The Versatility of Diazonium Salts: Sandmeyer Reactions

Aryl diazonium salts, readily prepared from anilines (aryl-NH2) via diazotization with nitrous acid (generated in situ from NaNO2 and acid), are exceptionally versatile intermediates.[12] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), allowing it to be replaced by a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions.[32][33][34]

This two-step sequence (aniline → diazonium salt → product) provides access to substitution patterns that are difficult to achieve directly.[35]

Key Transformations via Diazonium Salts:

Reagent(s) Substituent Introduced Reaction Name
CuCl / HCl-ClSandmeyer
CuBr / HBr-BrSandmeyer
CuCN / KCN-CNSandmeyer
H₂O, heat-OHHydrolysis
HBF₄, heat-FBalz-Schiemann
KI-I-
H₃PO₂-HDeamination
Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (SNAr) can occur under specific circumstances.[36] This reaction requires two key features:

  • A strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group.[36][37]

  • A good leaving group, typically a halide.[37]

The EWG is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed when the nucleophile attacks the ring.[36] The reaction proceeds via an addition-elimination mechanism.[36][37] SNAr is a powerful tool for introducing nucleophiles like amines, alkoxides, and thiolates onto highly electron-deficient rings.[36] Recent studies have also highlighted the role of concerted mechanisms in some SNAr reactions.[38][39]

Conclusion

The synthesis of polysubstituted benzenes is a dynamic field that blends classical principles with modern innovations. A successful synthetic strategy hinges on a thorough analysis of the target molecule and a judicious selection from a diverse toolkit of reactions. Mastery of directing group effects in EAS provides a foundational understanding of regioselectivity. This is powerfully augmented by modern cross-coupling, DoM, and C-H activation methods, which offer unparalleled control and efficiency. Specialized techniques like Sandmeyer and SNAr reactions provide crucial solutions for specific synthetic challenges. By integrating these strategies, researchers can construct complex aromatic architectures with the precision required for advancements in medicine and materials science.

References

  • Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications. ZoomOrgo. Retrieved from [Link]

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  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Yadav, J., & Singh, A. (n.d.). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. National Institutes of Health. Retrieved from [Link]

  • Directing Groups in SE Ar. University of Calgary. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]

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  • Sandmeyer Reaction: Definition, Mechanism, and Examples. Chemistry Learner. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. Retrieved from [Link]

  • Tambo, T., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Retrieved from [Link]

  • Tambo, T., et al. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Retrieved from [Link]

  • Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. Retrieved from [Link]

  • Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Retrieved from [Link]

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. Retrieved from [Link]

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  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. ResearchGate. Retrieved from [Link]

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  • Blocking Groups - Sulfonic Acid Explained. Clutch Prep. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Retrieved from [Link]

  • Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

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Application Notes and Protocols: Advanced Strategies in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Chemical Synthesis

The synthesis of biologically active molecules is the cornerstone of modern medicine, enabling the development of new therapeutics that combat disease and improve human health. However, the journey from a promising molecular concept to a clinically approved drug is fraught with challenges. Nature's pharmacopeia often presents molecules of immense structural complexity, demanding synthetic routes that are not only efficient and high-yielding but also stereoselective and scalable. Historically, classical synthetic methods have often led to racemic mixtures, where only one enantiomer provides the therapeutic benefit while the other may be inactive or even toxic.[1][2]

To overcome these hurdles, the field of synthetic chemistry has evolved dramatically. Modern strategies are increasingly guided by principles of green chemistry, emphasizing atom economy, safety, and sustainability.[3] This guide provides an in-depth exploration of three transformative approaches that have become indispensable tools for researchers, scientists, and drug development professionals: Asymmetric Catalysis, C-H Functionalization, and Flow Chemistry. For each, we will delve into the core principles, provide detailed experimental protocols, and illustrate their power through case studies in the synthesis of important pharmaceuticals.

Section 1: Asymmetric Catalysis - The Art of Chirality

Expertise & Experience: Why Chirality is Non-Negotiable

In the chiral environment of the human body, the three-dimensional arrangement of atoms in a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with chiral biological targets like enzymes and receptors.[4] This can lead to profound differences in pharmacology, with one enantiomer (the eutomer) eliciting the desired therapeutic effect and the other (the distomer) being inactive or causing harmful side effects.[1][2] Asymmetric synthesis addresses this by creating a chiral product from an achiral starting material, allowing for the selective production of the desired enantiomer.[1][2] This field is so crucial that it has been recognized with two Nobel Prizes in Chemistry, in 2001 and 2021.[4]

One of the most powerful tools in asymmetric synthesis is the use of chiral catalysts, which can be organometallic complexes or purely organic molecules.[5] These catalysts create a chiral environment that favors the formation of one enantiomer over the other. A prime example is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) to reduce ketones and olefins with exceptional enantioselectivity.[6][7]

Case Study: Asymmetric Synthesis of (S)-Naproxen

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). The (S)-enantiomer is 28 times more potent than the (R)-enantiomer. The Noyori asymmetric hydrogenation provides an elegant and efficient route to (S)-Naproxen.

Protocol: Noyori Asymmetric Hydrogenation of a Prochiral Ketone

This protocol is a general guideline for the asymmetric hydrogenation of a prochiral ketone using a Ru-BINAP catalyst.

Materials:

  • Substrate (e.g., 2-methoxy-6-acetylnaphthalene for Naproxen synthesis)

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar pre-catalyst

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation (if not using a pre-formed catalyst): The active catalyst can be generated in situ from commercially available precursors.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the substrate and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranges from 100:1 to 10,000:1).

  • Solvent Addition: Add the degassed solvent to the reactor.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 4-100 atm).[8] Heat the reaction to the specified temperature (e.g., 23-100 °C) with vigorous stirring.[8]

  • Monitoring: The reaction progress can be monitored by techniques such as TLC, GC, or HPLC.

  • Workup and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the product is determined by chiral HPLC or GC.

Data Presentation:

CatalystSubstrate/Catalyst RatioPressure (atm)Temp (°C)Time (h)Conversion (%)e.e. (%)
Ru-(S)-BINAP2000:1905012>9997
Ru-(R)-BINAP2000:1905012>9997 (for the (R)-enantiomer)

Visualization: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Cycle Ru_H_Cl [RuCl(BINAP)(diamine)]Cl Active_Catalyst RuH(BINAP)(diamine) Ru_H_Cl->Active_Catalyst Base Substrate_Complex [Substrate-RuH(BINAP)(diamine)] Active_Catalyst->Substrate_Complex + Substrate (Ketone) Hydride_Transfer Hydride Transfer (Transition State) Substrate_Complex->Hydride_Transfer Intramolecular Hydride Transfer Product_Complex [Product-Ru(BINAP)(diamine)] Hydride_Transfer->Product_Complex Product_Complex->Active_Catalyst + H2 - Product (Alcohol) CH_Activation_Workflow Start Starting Material with Directing Group Coordination Coordination of Directing Group to Metal Catalyst Start->Coordination CH_Cleavage C-H Bond Cleavage (Cyclometalation) Coordination->CH_Cleavage Oxidative_Addition Oxidative Addition of Coupling Partner CH_Cleavage->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Coordination Flow_Chemistry_Setup cluster_pumps Pumps PumpA Pump A Reagent A Mixer T-Mixer PumpA->Mixer PumpB Pump B Reagent B PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-5-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established chemical principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

This compound is a valuable polysubstituted aromatic intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility stems from the specific arrangement of bromo, chloro, nitro, and methyl groups, which allows for a variety of subsequent chemical transformations. However, the synthesis is not without its challenges. Achieving high yield and purity requires careful control over regioselectivity during electrophilic aromatic substitution, management of reaction conditions to prevent side-product formation, and effective purification strategies.

This guide provides a logical, step-by-step approach to the synthesis, starting from p-chlorotoluene, and offers detailed troubleshooting for issues you may encounter.

Recommended Synthetic Pathway

The most logical and commonly employed pathway involves a two-step electrophilic aromatic substitution sequence starting from 4-chlorotoluene. The order of these steps is critical to leverage the directing effects of the substituents and achieve the desired isomer.

  • Step 1: Electrophilic Bromination of 4-chlorotoluene to form 2-bromo-4-chlorotoluene.

  • Step 2: Electrophilic Nitration of 2-bromo-4-chlorotoluene to yield the final product, this compound.

The directing effects of the substituents are the cornerstone of this strategy. In the final nitration step, the activating methyl group (-CH₃) is the most influential director, guiding the incoming nitro group (-NO₂) to the para position (C5), which is vacant.[3]

G cluster_0 Recommended Synthetic Workflow A Start: 4-Chlorotoluene B Intermediate: 2-Bromo-4-chlorotoluene A->B Step 1: Bromination (Br₂, FeBr₃) C Product: this compound B->C Step 2: Nitration (HNO₃, H₂SO₄)

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the cause and a scientifically-backed solution.

Q1: My initial bromination of 4-chlorotoluene results in a low yield of the desired 2-bromo-4-chlorotoluene and a mixture of other isomers. How can I improve the regioselectivity?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The 4-chlorotoluene starting material has two ortho-, para-directing groups: the methyl group (activating) and the chloro group (deactivating). While they both direct to the same positions, their differing electronic influences can lead to a product mixture.

  • Causality: The primary cause of isomer formation is substitution at the C3 position (ortho to the chlorine). While the methyl group strongly directs to the C2 position, some reaction may occur at the less sterically hindered C3 position. Overly aggressive reaction conditions can exacerbate this.

  • Solution & Scientific Rationale:

    • Catalyst Choice: Use a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron filings, which will be converted to FeBr₃ in situ. This catalyst polarizes the Br-Br bond, creating a "Br⁺" electrophile without being overly reactive.

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C. Exothermic bromination reactions can easily run away, leading to decreased selectivity and potential side reactions. Lower temperatures favor the kinetically controlled product, which is often the more desired isomer.

    • Slow Reagent Addition: Add the bromine (Br₂) dropwise to the solution of 4-chlorotoluene and catalyst over an extended period. This keeps the concentration of the powerful electrophile low at any given moment, promoting selective reaction at the most activated site (C2).

    • Purification is Key: It is often unavoidable to produce a small amount of the isomeric byproduct. A crucial step is the efficient purification of the 2-bromo-4-chlorotoluene intermediate before proceeding to nitration. Fractional distillation under reduced pressure is an effective method for separating isomers with different boiling points.[4]

Q2: I'm observing significant side-chain bromination (bromination of the methyl group). What causes this and how can I prevent it?

A2: Side-chain bromination is a radical-mediated reaction, not an electrophilic aromatic substitution. Its occurrence indicates that the reaction conditions are favoring a radical pathway.

  • Causality: This is typically caused by exposure to UV light or high temperatures, which can initiate the homolytic cleavage of Br₂ into bromine radicals. These radicals are highly reactive and will readily abstract a hydrogen atom from the benzylic position of the methyl group.

  • Solution & Scientific Rationale:

    • Exclude Light: Run the reaction in the dark. Wrap the reaction flask in aluminum foil to prevent UV light from initiating radical chain reactions.

    • Strict Temperature Control: Avoid high temperatures. The electrophilic aromatic substitution pathway is favored at lower temperatures, while radical reactions often have a higher activation energy.

    • Use a Lewis Acid Catalyst: The presence of a Lewis acid like FeBr₃ strongly promotes the intended electrophilic pathway, outcompeting the radical pathway. A study on the bromination of p-nitrotoluene highlighted how the choice of catalyst is critical in directing the reaction towards either side-chain or nuclear bromination.[1]

Q3: The yield of my final nitration step is low, and I suspect the formation of multiple nitro-isomers. How can I optimize this critical step?

A3: Low yield and isomer formation during nitration are typically due to incorrect reaction conditions or insufficient control over the powerful nitrating agent.

  • Causality: The nitronium ion (NO₂⁺) is a very strong electrophile. If the reaction is too vigorous (i.e., temperature is too high or the nitrating agent is added too quickly), its selectivity decreases. Although the methyl group strongly directs to the C5 position, some substitution may occur at the C3 or C6 positions.

  • Solution & Scientific Rationale:

    • Controlled Nitrating Mixture: Use a standard nitrating mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The ratio is critical; an excess of nitric acid can lead to dinitration.

    • Maintain Low Temperature: This is the most critical parameter. The reaction is highly exothermic. Pre-cool the 2-bromo-4-chlorotoluene in sulfuric acid to 0°C or below using an ice-salt bath.

    • Slow, Dropwise Addition: Add the cold nitric acid (or the pre-mixed nitrating solution) very slowly, ensuring the internal temperature of the reaction does not rise above 5-10°C. This ensures that the highly reactive nitronium ion reacts selectively at the most nucleophilic position (C5).

    • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This prevents running the reaction for too long, which can lead to byproduct formation.

    • Work-up Procedure: Quench the reaction by pouring it slowly over crushed ice. This deactivates the nitrating agent and precipitates the solid organic product. The crude product can then be filtered, washed, and recrystallized.

G cluster_1 Troubleshooting: Low Nitration Yield tnode tnode A Low Yield in Nitration Step? B Isomer Mixture Detected? (e.g., via GC-MS, NMR) A->B Yes C Dinitro Byproducts Present? A->C No S1 Action: 1. Lower reaction temp (0-5°C). 2. Slow dropwise addition of HNO₃. 3. Check acid ratio (H₂SO₄:HNO₃). B->S1 D Unreacted Starting Material? C->D Yes S2 Action: 1. Use stoichiometric HNO₃. 2. Monitor reaction via TLC/GC. 3. Avoid excessive reaction time. C->S2 No S3 Action: 1. Increase reaction time slightly. 2. Confirm quality of acids. 3. Ensure adequate stirring. D->S3

Caption: Decision tree for troubleshooting the nitration of 2-bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: Both steps involve hazardous materials.

  • Bromine: Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, splash goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care in a fume hood, using acid-resistant gloves and full facial protection. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling, never the other way around.

  • Exothermic Reactions: Both bromination and nitration are highly exothermic. Use an ice bath for temperature control and add reagents slowly to prevent the reaction from becoming uncontrollable.

Q: What is the best method for purifying the final this compound product? A: After quenching the nitration reaction on ice and filtering the crude solid, recrystallization is the most common and effective purification method. The choice of solvent is key. A common approach is to use ethanol or a mixture of ethanol and water. The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot. This allows for the removal of soluble impurities and results in the formation of pure crystals upon cooling.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods to confirm the structure. The chemical shifts, integration, and coupling patterns of the aromatic protons will confirm the substitution pattern.

  • Chromatography: TLC or GC can be used to check for the presence of impurities or unreacted starting material. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is suitable.[5]

Experimental Protocols & Data

Table 1: Key Reaction Parameters
ParameterStep 1: BrominationStep 2: Nitration
Starting Material 4-Chlorotoluene2-Bromo-4-chlorotoluene
Key Reagents Bromine (Br₂), Iron(III) Bromide (FeBr₃)Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)
Stoichiometry ~1.05 eq. Br₂~1.05 eq. HNO₃
Solvent None (neat) or inert solvent (e.g., CH₂Cl₂)Concentrated H₂SO₄
Temperature 0 - 10°C0 - 10°C
Reaction Time 2 - 4 hours1 - 2 hours
Work-up Quench with NaHSO₃, wash, dry, distillPour onto ice, filter, wash with water
Expected Yield 70 - 80% (after distillation)85 - 95% (after recrystallization)
Protocol 1: Synthesis of 2-Bromo-4-chlorotoluene
  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap containing sodium thiosulfate solution.

  • Charge the flask with 4-chlorotoluene (1.0 eq) and a catalytic amount of iron filings or FeBr₃ (~0.02 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until the evolution of HBr gas ceases.

  • Slowly add a saturated solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (if any) by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure 2-bromo-4-chlorotoluene. A 72% yield has been reported for a similar Sandmeyer reaction synthesis of this intermediate.[4]

Protocol 2: Synthesis of this compound
  • In a flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Slowly add 2-bromo-4-chlorotoluene (1.0 eq) while stirring, keeping the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material over 1 hour. Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition.

  • After the addition is complete, let the reaction stir at this temperature for another hour. Monitor completion by TLC.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • Goldschmidt, H., & Honig, E. (1886). Ueber die Nitrirung des p-Chlortoluols. Berichte der deutschen chemischen Gesellschaft, 19(2), 2440-2442.
  • Shaw, F. R., & Turner, E. E. (1932). The nitration of 4-chlorotoluene and 4-bromotoluene. Journal of the Chemical Society, 1884.

Sources

Technical Support Center: Reactions of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-5-nitrotoluene. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions. Our focus is on providing practical, mechanistically grounded solutions to ensure the success of your synthetic endeavors.

Introduction: The Chemistry of this compound

This compound is a versatile synthetic intermediate, valued for its multiple reactive sites that allow for a range of chemical transformations.[1] The interplay of an electron-donating methyl group with electron-withdrawing nitro and halogen substituents creates a unique electronic landscape on the aromatic ring.[1] This electronic arrangement dictates the molecule's reactivity, primarily in nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. However, this complex substitution pattern also presents challenges in controlling regioselectivity and preventing the formation of undesired byproducts.[1]

This guide is structured to address the most common challenges encountered when using this reagent, providing you with the expertise to anticipate and troubleshoot potential side reactions.

Part 1: Troubleshooting Guide - Identifying and Mitigating Side Products

This section is designed to help you diagnose and solve common problems encountered during reactions with this compound.

I. Reactions Involving Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The primary challenge in SNAr reactions is controlling which halogen is displaced and preventing other side reactions.

Q1: I am attempting a nucleophilic substitution on this compound, but I am observing a mixture of products. How can I determine which halogen is being substituted and how can I improve the selectivity?

A1: The regioselectivity of SNAr on dihalogenated aromatic rings is governed by a combination of factors, primarily the electrophilicity of the carbon atom attached to the halogen and, to a lesser extent, the carbon-halogen bond strength.[2]

  • Mechanistic Insight: In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3] Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom. Consequently, nucleophilic attack is generally favored at the chlorine-bearing carbon.[2]

  • Troubleshooting Steps:

    • Product Identification:

      • HPLC-MS Analysis: The most reliable method to identify the products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will allow you to separate the isomers and determine their molecular weights, confirming which halogen has been substituted.

      • NMR Spectroscopy: ¹H and ¹³C NMR can also be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons.

    • Improving Selectivity:

      • Reaction Temperature: Lowering the reaction temperature can often improve selectivity.

      • Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. Experiment with different nucleophiles to see if a cleaner reaction can be achieved.

      • Solvent: The choice of a polar aprotic solvent, such as DMF or DMSO, can influence the reaction rate and selectivity.

Q2: My SNAr reaction is sluggish, and upon heating, I am observing the formation of a dark, tar-like substance. What is happening?

A2: The formation of dark, insoluble materials at elevated temperatures is often indicative of decomposition or polymerization side reactions.

  • Causality: Highly activated aromatic systems like this compound can be unstable at high temperatures, especially in the presence of strong nucleophiles or bases. This can lead to a cascade of unpredictable side reactions.

  • Preventative Measures:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Gradual Addition: Add the nucleophile or base slowly to control any exotherm.

II. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and useful transformation. However, the presence of two halogen substituents introduces the potential for dehalogenation as a significant side reaction.

Q3: I am trying to reduce the nitro group of this compound to an amine using catalytic hydrogenation (H₂/Pd/C), but I am seeing significant amounts of dehalogenated byproducts. How can I prevent this?

A3: Catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful reducing agent that is known to cause dehalogenation of aryl halides.[4] The carbon-bromine bond is generally more susceptible to hydrogenolysis than the carbon-chlorine bond.

  • Mechanistic Rationale: During catalytic hydrogenation, the aryl halide can be adsorbed onto the catalyst surface and undergo reductive cleavage of the carbon-halogen bond.

  • Troubleshooting and Alternative Protocols:

    • Catalyst Selection:

      • Raney Nickel: This catalyst is often a better choice than Pd/C when dehalogenation is a concern.[4]

      • Platinum(IV) oxide (PtO₂): This can also be a suitable alternative.

    • Reaction Conditions:

      • Acidic Medium: Conducting the hydrogenation in the presence of a small amount of acid has been shown to inhibit dehalogenation.[5]

    • Alternative Reducing Agents (Non-catalytic):

      • Metal/Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are effective at reducing nitro groups while leaving aryl halides intact.[4][6]

      • Sodium Sulfide (Na₂S): This can be a useful alternative for substrates that are not compatible with acidic conditions.[4]

Q4: During the reduction of the nitro group, I have isolated a product with a molecular weight that does not correspond to the desired amine or any of the dehalogenated products. What could it be?

A4: The reduction of nitroarenes can proceed through several intermediates. Incomplete reduction can lead to the formation of nitroso or hydroxylamine species. Additionally, under certain conditions, bimolecular coupling products can form.

  • Potential Side Products:

    • Nitroso and Hydroxylamine Intermediates: If the reduction is not driven to completion, these partially reduced species may be present in the reaction mixture.

    • Azo and Azoxy Compounds: Some reducing agents, particularly metal hydrides like LiAlH₄ when used with aromatic nitro compounds, can lead to the formation of dimeric azo (R-N=N-R) or azoxy (R-N=N(O)-R) byproducts.[4][7]

  • Identification and Prevention:

    • LC-MS Analysis: This is the best technique to identify these unexpected byproducts by their molecular weights.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction until the starting material is fully consumed.

    • Choice of Reducing Agent: Avoid using metal hydrides like LiAlH₄ for the reduction of aromatic nitro groups to amines.[4] Stick to proven methods like catalytic hydrogenation with appropriate catalysts or metal/acid systems.

III. Isomeric Impurities from Synthesis

The synthesis of this compound itself can be a source of impurities due to the challenges of controlling regioselectivity in electrophilic aromatic substitution reactions on a polysubstituted benzene ring.

Q5: I have purchased a batch of this compound, and I suspect it contains isomeric impurities. What are the likely isomers, and how can I detect them?

A5: The synthesis of this compound typically involves a multi-step process of nitration, bromination, and chlorination of a toluene precursor. The order of these steps and the directing effects of the substituents can lead to the formation of regioisomers.

  • Likely Isomeric Impurities: The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups, along with the halogens (ortho-, para-directing), can result in the formation of various isomers.[1] For example, during the chlorination of a 4-bromo-2-nitrotoluene precursor, there is potential for chlorination at other positions on the ring, leading to isomers such as 2-Bromo-6-chloro-3-nitrotoluene.

  • Detection and Quantification:

    • HPLC with a Phenyl-Hexyl Column: Phenyl-hexyl stationary phases can offer alternative selectivity for aromatic compounds, including isomers, due to π-π interactions.[8] This can be particularly useful for separating isomers that co-elute on standard C18 columns.

    • GC-MS: Gas chromatography is an excellent technique for separating volatile isomers, and the mass spectrometer can confirm that the separated peaks are indeed isomers (i.e., they have the same molecular weight).

    • Quantitative NMR (qNMR): If you have a certified reference standard for the main component, qNMR can be used to quantify the amount of isomeric impurities.

Part 2: Experimental Protocols and Data

This section provides detailed experimental protocols for the analysis and purification of this compound and its reaction mixtures.

Protocol 1: HPLC-MS Method for Purity Analysis and Side Product Identification

This protocol is designed for the routine purity analysis of this compound and the identification of potential side products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector and a mass spectrometer (e.g., single quadrupole or TOF).

    • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a composition of 60% A and 40% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 254 nm.

    • MS: Scan in both positive and negative ion modes over a mass range of 100-500 m/z.

  • Sample Preparation:

    • Prepare a stock solution of your sample at 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • The retention time of the main peak should correspond to that of a pure standard of this compound.

  • Analyze the mass spectra of any impurity peaks to determine their molecular weights and fragmentation patterns, which will aid in their identification.

Protocol 2: Purification by Column Chromatography

This protocol can be used to purify this compound from less polar impurities, such as dehalogenated byproducts, or more polar impurities, such as those formed from nucleophilic substitution with polar nucleophiles.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of the impurities. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack a glass column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica gel-adsorbed sample.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Potential Side Product Expected Elution Profile (Relative to Product)
Dehalogenated ProductsElute before the desired product.
Isomeric ImpuritiesMay elute very close to the desired product.
Nucleophilic Substitution ProductsElution will depend on the polarity of the nucleophile.
Nitro Reduction IntermediatesTypically more polar and will elute after the desired product.

Part 3: Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions of this compound.

SNAr_Reaction cluster_products Potential Products reactant 2-Bromo-4-chloro- 5-nitrotoluene product_cl Substitution at Chlorine (Major Product) reactant->product_cl Attack at C-Cl product_br Substitution at Bromine (Minor Product) reactant->product_br Attack at C-Br nucleophile Nucleophile (Nu⁻) nucleophile->reactant

Caption: SNAr reaction pathways on this compound.

Reduction_Reaction cluster_reduction Reduction Pathways start 2-Bromo-4-chloro- 5-nitrotoluene desired_product 2-Bromo-4-chloro- 5-aminotoluene start->desired_product Selective Reduction (e.g., Fe/AcOH) dehalogenated_br 4-Chloro-5-nitrotoluene (Debromination) start->dehalogenated_br H₂/Pd/C dehalogenated_cl 2-Bromo-5-nitrotoluene (Dechlorination) start->dehalogenated_cl H₂/Pd/C azo_dimer Azo/Azoxy Dimer start->azo_dimer e.g., LiAlH₄

Caption: Reduction pathways of this compound.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • ResearchGate. (2023, June 6). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]

  • OC-Praktikum. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • Google Patents. (1969). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • Google Patents. (1969). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.
  • Google Patents. (1976). US3931347A - Purification of dinitrotoluene.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2021, August 17). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • PubMed. (2009, September 15). Graphite- and soot-mediated reduction of 2,4-dinitrotoluene and hexahydro-1,3,5-trinitro-1,3,5-triazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Google Patents. (1983). US4387247A - Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide.
  • PubMed. (n.d.). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 2-Bromo-4-chloro-5-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity of this compound in your laboratory experiments.

Introduction to this compound and the Importance of Purity

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromo, chloro, and nitro functional groups on the toluene ring provides multiple reaction sites for further chemical transformations.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety hazards in subsequent synthetic steps. This guide will focus on two primary purification techniques: recrystallization and column chromatography.

Understanding Potential Impurities

The synthesis of this compound can result in several impurities, the nature of which depends on the specific synthetic route employed. A common synthetic pathway involves the nitration of a substituted bromochlorotoluene or the halogenation of a nitrotoluene derivative.[3] Consequently, the most probable impurities are:

  • Isomeric Byproducts: The directing effects of the substituents on the aromatic ring can lead to the formation of various positional isomers. For instance, you might encounter other bromochloronitrotoluene isomers. The separation of these isomers is often the primary challenge in purification.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.

  • Di-nitrated or Poly-halogenated Species: Over-nitration or excessive halogenation can lead to the formation of compounds with additional nitro or halogen groups.

  • Hydrolysis Products: Depending on the reaction and workup conditions, hydrolysis of the nitro or halo groups can occur, leading to phenolic or other degradation products.

A preliminary purity assessment of the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and relative polarity of the impurities, which will guide the selection of the most appropriate purification strategy.[4] An established reverse-phase HPLC method for analyzing this compound uses a mobile phase of acetonitrile and water with phosphoric acid.[5]

Purification Strategy Decision Workflow

To select the optimal purification technique, consider the following workflow:

Purification_Decision start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Few, well-separated spots (different polarities) column_chrom Column Chromatography decision->column_chrom Multiple, close-running spots (similar polarities) or oily solid pure_product Pure Product recrystallization->pure_product column_chrom->pure_product

Caption: Decision workflow for selecting a purification method.

Recrystallization: Troubleshooting and FAQ

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For halogenated nitrotoluenes, a good starting point is to test non-polar to moderately polar solvents. Based on the purification of similar compounds, consider the following:

  • Ethanol or Methanol: These are often good choices for moderately polar aromatic compounds.

  • Isopropanol: Another alcohol that can be effective.

  • Petroleum Ether or Hexanes: These non-polar solvents are useful, especially if the impurities are significantly more polar than the desired product. A related compound, 2-nitrotoluene, has been successfully recrystallized from petroleum ether.

  • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly. A hexane/ethyl acetate mixture could be a viable option.

A systematic approach is to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the most promising candidate.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To troubleshoot this:

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure it is fully dissolved before cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q3: I have a very low recovery of my purified product after recrystallization. What went wrong?

A3: Low recovery can be due to several factors:

  • Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing the crystals with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography: Troubleshooting and FAQ

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound, normal-phase chromatography with a silica gel stationary phase is a common and effective method.[6]

Q1: How do I select the right mobile phase for my column?

A1: The choice of mobile phase (eluent) is crucial for good separation. The ideal eluent should move the desired compound down the column with an Rf value of approximately 0.2-0.4 on a TLC plate.[4]

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.[6]

  • Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is typically used. For this compound, a good starting point is a mixture of hexanes and ethyl acetate .

  • TLC Optimization: Before running the column, perform TLC analysis with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the solvent system that provides the best separation between your product and the impurities.

Q2: My compounds are running too fast (or too slow) on the column. How do I adjust the elution?

A2:

  • Running too fast (High Rf): If the compounds are eluting too quickly, the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Running too slow (Low Rf): If the compounds are moving too slowly or are stuck at the top of the column, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

For complex mixtures, a gradient elution can be effective. Start with a less polar solvent mixture to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute the more polar compounds, including your desired product.

Q3: I am getting poor separation between my product and an impurity. What can I do?

A3:

  • Optimize the Mobile Phase: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your packed column. This often results in a sharper band and better separation.

  • Flash Chromatography: Applying gentle pressure to the top of the column (flash chromatography) can increase the flow rate and often leads to a better and faster separation.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform and crack-free packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Summary of Purification Techniques

TechniquePrincipleBest ForKey Considerations
Recrystallization Difference in solubility at different temperatures.Removing small amounts of impurities from a solid sample.Proper solvent selection is critical; slow cooling promotes the formation of pure crystals.
Column Chromatography Differential adsorption to a stationary phase.Separating complex mixtures, including isomeric impurities and oily solids.Mobile phase optimization via TLC is essential for good separation.

Final Purity Assessment

After purification, it is crucial to assess the purity of the final product. This can be done using the following techniques:

  • Thin Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.

By following the guidance and troubleshooting tips provided in this technical support center, you will be well-equipped to purify crude this compound to the high degree of purity required for your research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Organic Syntheses. (n.d.). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • ResearchGate. (2016, April 21). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • O'Connor, P. (n.d.). Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 3). Reduction of Nitrotoluenes via Al/H2SO4 (US2533203 & US2446519). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Google Patents. (n.d.). Process for separating a chlorotoluene isomer.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

  • Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Challenges in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling. Specifically, we will address the common yet formidable challenge of achieving high yields when one or both coupling partners are sterically hindered. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

Here, we address specific issues you might be observing at the bench. Each answer delves into the underlying causes and provides a logical, step-by-step path to a solution.

Q1: My Suzuki coupling with a sterically hindered aryl halide and/or boronic acid is resulting in low to no yield. What are the primary culprits?

Low conversion in sterically demanding Suzuki couplings can often be traced back to several key factors that impede the catalytic cycle.[1]

  • Inefficient Oxidative Addition: The bulky substituents near the reaction center can physically block the palladium catalyst from accessing the C-X bond of the aryl halide. This is often the rate-limiting step, especially with ortho-substituted substrates.[2]

  • Sluggish Transmetalation: The transfer of the organic group from the boron atom to the palladium center is highly sensitive to steric hindrance.

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the catalyst, can also be slowed by steric congestion around the palladium atom.[2]

  • Catalyst Deactivation: The palladium catalyst may not be stable under the required reaction conditions, leading to the formation of inactive palladium black.[3]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

Homocoupling of boronic acids is a common side reaction, particularly in the presence of oxygen.

  • Rigorous Degassing: Ensure that your solvent and reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Q3: Protodeboronation is consuming my starting material. What are the best strategies to prevent this?

Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a frequent issue, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[2][5]

  • Milder Base Selection: Opt for milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Use of Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[5]

  • Anhydrous Conditions: While water is often necessary for the activity of certain bases, running the reaction under anhydrous conditions can minimize protodeboronation.[1]

  • Protecting Groups: In challenging cases, protecting the boronic acid as a diethanolamine complex can enhance its stability.[5]

Q4: I suspect my palladium catalyst is deactivating. What are the visual cues and how can I mitigate this?

Catalyst deactivation is often visually indicated by the formation of a black precipitate, commonly referred to as palladium black.[3]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective at preventing catalyst agglomeration and deactivation.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]

  • Precatalyst Choice: Using modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Reaction Temperature: While higher temperatures can be necessary for hindered couplings, excessive heat can accelerate catalyst decomposition. Careful optimization of the reaction temperature is crucial.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions regarding Suzuki couplings with hindered substrates.

Q1: How exactly does steric hindrance impact the Suzuki coupling catalytic cycle?

Steric hindrance affects multiple stages of the catalytic cycle. The bulky nature of the substrates can impede the crucial steps of oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) [Slowed by hindered Ar-X] Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-Ar' Transmetalation (Ar'-B(OR)2) [Slowed by hindered Ar' and Ar] Ar-Ar' Ar-Ar' Ar-Pd(II)(L)2-Ar'->Ar-Ar' Reductive Elimination [Slowed by hindered Ar and Ar'] A Catalyst Resting State B Oxidative Addition Complex C Transmetalation Complex D Product

Caption: The Suzuki catalytic cycle, highlighting steps impacted by steric hindrance.

Q2: What are the go-to catalyst and ligand systems for coupling sterically demanding substrates?

For challenging couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The field has evolved significantly, and several classes of ligands have been developed to address steric hindrance.

Ligand ClassExamplesKey Features
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines that promote oxidative addition and reductive elimination.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable complexes with palladium, enhancing catalytic activity.[1][7]
Other Specialized Ligands AntPhos, BI-DIMEDesigned for extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls.[8][9]

Q3: What is the role of the base, and how do I choose the right one for a hindered coupling?

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[10][11]

For sterically hindered substrates, stronger bases are often required to facilitate the challenging transmetalation.[6] However, a very strong base can promote side reactions like protodeboronation. Therefore, a careful screening of bases is often necessary.

Base Selection Guide:

BaseStrengthCommon Applications
K₂CO₃, Na₂CO₃ MildGood starting point for many couplings.
K₃PO₄, Cs₂CO₃ Moderate-StrongOften effective for hindered substrates.[6]
t-BuOK, t-BuONa StrongCan be effective in very challenging cases, but may increase side reactions.

Q4: How should I approach optimizing the reaction conditions for a novel, hindered Suzuki coupling?

A systematic approach is key. A logical workflow for troubleshooting and optimization is presented below.

Troubleshooting_Workflow Start Low Yield Observed Screen_Ligands Screen Ligands (Buchwald, NHC, etc.) Start->Screen_Ligands Screen_Bases Screen Bases (K2CO3, K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Optimize_Solvent Optimize Solvent (Toluene, Dioxane, THF) Screen_Bases->Optimize_Solvent Optimize_Temp Optimize Temperature (80-120 °C) Optimize_Solvent->Optimize_Temp Check_Boronic_Acid Consider Boronic Ester/Protected Form Optimize_Temp->Check_Boronic_Acid Success High Yield Achieved Check_Boronic_Acid->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Google Scholar.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Retrieved from [Link]

  • Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Halogenated Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of halogenated toluenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this critical electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure you can achieve optimal yields, regioselectivity, and safety in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of halogenated toluenes, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of Nitrated Product

Q: I am experiencing a significantly lower yield than expected for my nitration reaction. What are the potential causes and how can I improve it?

A: Low yields in the nitration of halogenated toluenes can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. Halogenated toluenes are generally less reactive than toluene itself due to the electron-withdrawing nature of the halogen.

    • Solution:

      • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.[1][2]

      • Increase Reaction Time: If starting material is still present after the initial reaction time, extend the duration of the reaction, continuing to monitor its progress.

      • Optimize Temperature: While low temperatures are crucial to control selectivity and prevent side reactions, the temperature might be too low for the reaction to proceed at a reasonable rate. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and observe the effect on the reaction rate and product profile. Be cautious, as higher temperatures can lead to dinitration and oxidation side products.[3]

  • Suboptimal Nitrating Agent Concentration:

    • Cause: The concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) might not be optimal. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][5][6] If the sulfuric acid concentration is too low, the generation of the nitronium ion will be inefficient.

    • Solution:

      • Verify Acid Concentrations: Ensure you are using concentrated nitric acid and sulfuric acid.

      • Adjust Acid Ratio: The ratio of sulfuric acid to nitric acid is critical. A common starting point is a 2:1 or 1:1 molar ratio of H₂SO₄ to HNO₃. You may need to empirically optimize this ratio for your specific halogenated toluene.

  • Losses During Work-up and Purification:

    • Cause: Significant amounts of product can be lost during the quenching, extraction, and purification steps.[7]

    • Solution:

      • Efficient Quenching: When quenching the reaction with ice/water, do so slowly and with vigorous stirring to ensure efficient precipitation of the product and to dissipate heat.

      • Thorough Extraction: If the product is an oil or does not fully precipitate, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to maximize recovery.[7]

      • Careful Purification: During recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to minimize losses in the mother liquor. For distillation, ensure the vacuum is stable and the collection flasks are adequately cooled.[8]

Issue 2: Poor Regioselectivity (Undesired Isomer Distribution)

Q: My reaction is producing a mixture of ortho, meta, and para isomers, and I want to favor the formation of a specific isomer. How can I control the regioselectivity?

A: The regioselectivity in the nitration of halogenated toluenes is governed by the directing effects of the methyl (-CH₃) and halogen (-X) groups. The methyl group is an activating, ortho-, para-director, while the halogen is a deactivating, ortho-, para-director.[9][10] The interplay between these two groups determines the final isomer distribution.

  • Understanding Directing Effects:

    • The incoming nitro group will preferentially add to the positions that are activated by the methyl group and not strongly deactivated by the halogen.

    • For example, in the nitration of p-chlorotoluene, the positions ortho to the methyl group (and meta to the chlorine) are favored.[9]

  • Strategies to Influence Regioselectivity:

    • Temperature Control: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the transition states leading to the different isomers have a greater energy difference, allowing for more selective formation of the thermodynamically favored product.

    • Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better regioselectivity. While mixed acid is common, other systems like nitric acid in acetic anhydride or the use of nitronium salts (e.g., NO₂BF₄) can be explored.[11][12]

    • Use of Catalysts: Zeolites and other solid acid catalysts can provide shape selectivity, favoring the formation of the para isomer due to steric constraints within the catalyst pores.[13][14][15]

Issue 3: Over-nitration (Formation of Dinitro or Trinitro Compounds)

Q: I am observing the formation of significant amounts of dinitrated products, which is complicating my purification. How can I prevent this?

A: Over-nitration occurs when the initially formed mononitrated product undergoes a second nitration. This is more likely to happen if the reaction conditions are too harsh or if the mononitrated product is still sufficiently activated for further reaction.

  • Key Factors and Solutions:

    • Reaction Temperature: This is the most critical factor. High temperatures significantly increase the rate of the second nitration. Maintain a low and constant temperature throughout the addition of the nitrating agent and for the duration of the reaction.[6] A temperature range of 0-10 °C is a good starting point.

    • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent (relative to the halogenated toluene). A large excess of nitric acid will drive the reaction towards polysubstitution.

    • Order of Addition: Adding the halogenated toluene slowly to the nitrating mixture can sometimes lead to localized high concentrations of the nitrating agent, promoting dinitration. Consider adding the nitrating mixture dropwise to the substrate.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from reacting further.

Issue 4: Formation of Tarry Side Products

Q: My reaction mixture has turned dark and is producing a tar-like substance. What is causing this and how can I avoid it?

A: Tar formation is usually a result of oxidation side reactions or polymerization, often caused by excessively harsh reaction conditions.

  • Causes and Preventative Measures:

    • High Temperatures: Elevated temperatures can lead to the oxidation of the methyl group to a carboxylic acid or other oxidized species. Strictly control the temperature, especially during the exothermic addition of the nitrating agent.

    • Excessive Nitric Acid: Concentrated nitric acid is a strong oxidizing agent. Using a large excess can promote unwanted side reactions.

    • Presence of Impurities: Impurities in the starting material or solvents can sometimes catalyze decomposition and polymerization pathways. Ensure the use of high-purity reagents and solvents.[16]

    • Highly Activating Substrates: If your halogenated toluene has other strongly activating groups, it may be more prone to polymerization. In such cases, using milder nitrating conditions is essential.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitration of halogenated toluenes?

A1: The nitration of halogenated toluenes proceeds via an electrophilic aromatic substitution (EAS) mechanism.[17][18][19] The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[4][5][6][20]

  • Electrophilic Attack: The electron-rich aromatic ring of the halogenated toluene attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][17]

  • Deprotonation: A weak base in the reaction mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[4]

Q2: What are the primary safety concerns when performing nitration reactions, and what precautions should I take?

A2: Nitration reactions are highly exothermic and involve corrosive and potentially explosive materials.[21][22][23] Strict adherence to safety protocols is mandatory.

  • Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[22][23]

    • Precaution: Always perform the reaction in an ice bath to maintain a low and controlled temperature. Add reagents slowly and monitor the internal temperature continuously.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[21][24]

    • Precaution: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[21] Work in a well-ventilated fume hood.

  • Formation of Explosive Byproducts: Under certain conditions, especially with highly activated substrates or at elevated temperatures, unstable and potentially explosive polynitrated compounds can form.[6]

    • Precaution: Carefully control the reaction stoichiometry and temperature to avoid over-nitration. Never perform nitrations on an unknown substrate without a thorough literature search and risk assessment.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits.[21][24]

Q3: How do the type and position of the halogen affect the reaction?

A3: The halogen's identity and position on the toluene ring influence both the reaction rate and the regioselectivity.

  • Reactivity: All halogens are deactivating due to their inductive electron-withdrawing effect. The reactivity of the halogenated toluene decreases down the group: F > Cl > Br > I. Therefore, iodotoluenes will be the least reactive towards nitration.

  • Regioselectivity: All halogens are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance. The final isomer distribution will be a result of the combined directing effects of the halogen and the methyl group. Steric hindrance from bulkier halogens (like iodine and bromine) can disfavor substitution at the ortho position.

Q4: What are the best analytical methods to monitor the progress of my reaction and analyze the product mixture?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product(s).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both qualitative and quantitative analysis of the reaction mixture. It can separate the different isomers and provide their mass spectra for identification.[2] It is particularly useful for determining the isomer distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the isolated products and, with careful integration, can also provide information on the isomeric ratio in the product mixture.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitro group (strong absorptions typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) in the final product.

Data Summary and Protocols

Table 1: Typical Isomer Distributions in the Mononitration of Halogenated Toluenes
Starting MaterialOrtho- to -CH₃ (%)Meta- to -CH₃ (%)Para- to -CH₃ (%)
Toluene~60~4~36
2-ChlorotolueneVariesVariesVaries
3-ChlorotolueneVariesVariesVaries
4-ChlorotolueneMajor products are 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene

Note: Isomer distributions are highly dependent on reaction conditions. The data for halogenated toluenes can vary significantly.

Experimental Protocol: General Procedure for the Mononitration of a Halogenated Toluene

Disclaimer: This is a general procedure and must be adapted based on the specific substrate and desired outcome. A thorough risk assessment should be conducted before commencing any experimental work.

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, add the required volume of concentrated sulfuric acid.

    • Cool the flask in an ice/salt bath to 0-5 °C.

    • Slowly, and with continuous stirring, add the stoichiometric amount of concentrated nitric acid dropwise, ensuring the temperature does not rise above 10 °C.

  • Nitration Reaction:

    • In a separate flask, dissolve the halogenated toluene in a suitable solvent (if necessary, though often run neat).

    • Cool the substrate solution to 0-5 °C in an ice bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution. Monitor the internal temperature closely and maintain it below 10 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[7]

    • If a solid precipitate forms, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane).[7]

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (vent frequently!), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by vacuum distillation.[8]

Visualizations

Mechanism of Electrophilic Aromatic Nitration

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O HalogenatedToluene Halogenated Toluene H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) HalogenatedToluene->SigmaComplex + NO₂⁺ NitratedProduct Nitrated Halogenated Toluene SigmaComplex->NitratedProduct - H⁺ (to HSO₄⁻)

Caption: The three-step mechanism for the electrophilic aromatic nitration of halogenated toluenes.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/GC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature (Cautiously) Incomplete->IncreaseTemp CheckWorkup Review Work-up & Purification Complete->CheckWorkup IncreaseTime->CheckCompletion IncreaseTemp->CheckCompletion OptimizeWorkup Optimize Extraction & Purification Steps CheckWorkup->OptimizeWorkup Losses Identified CheckReagents Check Reagent Concentration & Ratio CheckWorkup->CheckReagents No Obvious Losses End Yield Improved OptimizeWorkup->End AdjustReagents Adjust Acid Ratio / Verify Concentration CheckReagents->AdjustReagents Suboptimal CheckReagents->End Optimal AdjustReagents->End

Caption: Influence of substituents on the regioselectivity of nitration for 4-chlorotoluene.

References

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • nitration of arom
  • Nitration reaction safety. (2024-06-06). YouTube.
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • NITRIC ACID SAFETY.
  • Dynamics and the Regiochemistry of Nitr
  • p-chlorotoluene on nitr
  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • Nitration of Toluene (Electrophilic Arom
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Toluene Nitration Results (Help). (2008-01-22). Sciencemadness Discussion Board.
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Nitration Of Toluene-Mechanism And Examples. (2023-01-12). Master Chemistry.
  • Nitration of Substituted Aromatic Rings and R
  • Analysis of aromatic nitration, chlorination, and hydroxylation by gas chrom
  • Review of the Methods for Selective Nitration of Toluene. (2023-06-30). Łukasiewicz-IPO.
  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • p-Chlorotoluene on nitr
  • Nitration of Bromobenzene: Introduction and Set-Up. (2020-12-15). YouTube.
  • US2412010A - Purification of toluene.
  • Singleton Saturday: Nitration of Toluene. (2022-09-10). Corin Wagen.
  • Superior methodology for the nitration of simple arom

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Technical Support Center: Purification of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Bromo-4-chloro-5-nitrotoluene. Isomeric impurities are a common issue in the synthesis of polysubstituted aromatic compounds, and their removal is critical for ensuring the success of subsequent reactions and the integrity of final products. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these specific purification challenges.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses common initial questions regarding the nature and origin of isomeric impurities in this compound.

Q1: What are the most likely isomeric impurities in my crude this compound sample?

The impurity profile is a direct consequence of the synthetic route employed. Most syntheses involve a series of electrophilic aromatic substitution reactions (e.g., nitration, bromination, chlorination) on a toluene scaffold. The directing effects of the substituents on the ring dictate the position of incoming groups.

  • Root Cause: The methyl group is an ortho, para-director, while the nitro group is a meta-director. Halogens are also ortho, para-directors but are deactivating.[1] The final substitution step often involves competing directing effects, which can lead to the formation of several positional isomers.[1]

  • Common Precursor & Side-Products: A common route involves the nitration of p-chlorotoluene, which yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1] Subsequent bromination of the desired 4-chloro-2-nitrotoluene intermediate can lead to bromination at undesired positions, resulting in isomers.

Based on these principles, the most probable isomeric impurities are other C₇H₅BrClNO₂ isomers where the substituents are arranged differently on the aromatic ring, such as:

  • 3-Bromo-4-chloro-5-nitrotoluene

  • 2-Bromo-5-chloro-4-nitrotoluene[2][3]

  • Isomers arising from alternative halogenation or nitration patterns of the precursors.

Q2: How can I reliably identify and quantify these isomeric impurities?

A multi-pronged analytical approach is recommended for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying isomers. A reverse-phase method using a C18 or, preferably, a Phenyl-based column can provide excellent resolution. Phenyl columns are often recommended for separating positional isomers of aromatic compounds due to their ability to engage in π-π interactions.[4][5] An established method for the target compound uses a mobile phase of acetonitrile and water with a phosphoric acid modifier.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate isomers based on differences in boiling points and interaction with the stationary phase. The mass spectrometer provides the mass-to-charge ratio, confirming that the separated peaks are indeed isomers (i.e., they have the same molecular weight).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. While isomers will have similar chemical shifts, the coupling patterns and integration values of the aromatic protons are unique to each substitution pattern. Comparing the spectrum of the purified sample to a reference standard or a predicted spectrum can confirm its identity and reveal the presence of impurities.

Q3: Why can't I just use the crude material in my next reaction step?

Using isomerically impure this compound can lead to significant downstream complications:

  • Reduced Yield: Isomeric impurities may not participate in the desired reaction, leading to a lower yield of the target molecule.

  • Difficult Purification: The impurities may react in a similar fashion to the desired compound, creating a new set of isomers that are often very difficult to separate from the final product.

  • Altered Biological Activity: In drug development, even minor changes in substituent position can drastically alter a molecule's pharmacological profile and toxicity.

  • Inconsistent Results: The variable ratio of isomers from batch to batch will lead to poor reproducibility in your experiments.

PART 2: Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most common and effective purification techniques.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful, cost-effective technique that exploits differences in solubility between the desired compound and its impurities in a given solvent. It is most effective when the desired isomer is the major component and has a significantly different solubility profile from the impurities.

Troubleshooting Common Recrystallization Issues
  • Problem: The compound "oils out" instead of forming crystals.

    • Cause & Solution: This often happens when the solution is supersaturated or cools too quickly. The boiling point of the solvent may also be higher than the melting point of the compound. Try using a larger volume of solvent, allowing the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight), or switching to a lower-boiling point solvent.[8]

  • Problem: Purity does not significantly improve after one recrystallization.

    • Cause & Solution: The impurities may have very similar solubility to the target compound in the chosen solvent. A second recrystallization may be necessary. Alternatively, the impurity level may be too high for this technique to be effective alone. Consider a different solvent system or move to a chromatographic method.

  • Problem: Very low recovery of the purified product.

    • Cause & Solution: Too much solvent was used, or the compound has significant solubility in the cold solvent. You can try to recover more material by placing the filtrate in an ice bath to force further crystallization or by carefully evaporating some of the solvent and cooling again. For the next attempt, use less solvent, ensuring the compound just fully dissolves at the solvent's boiling point.[9]

Experimental Protocol: Solvent Screening and Recrystallization
  • Solvent Screening:

    • Place ~20-30 mg of the crude material into several small test tubes.

    • To each tube, add a different solvent (see Table 1) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely when hot or boiling.[9]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Bulk Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask (do not use a beaker).

    • Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Solvent/System Rationale
Ethanol or MethanolOften effective for moderately polar compounds. The polarity can be tuned by adding water.
IsopropanolSimilar to ethanol but less polar; good for compounds with slightly lower polarity.
Hexane/Ethyl AcetateA common non-polar/polar mixture. Dissolve in hot ethyl acetate and add hot hexane until cloudy, then clarify with a drop of ethyl acetate and cool.[8]
TolueneMay work well due to structural similarity ("like dissolves like"), but ensure the compound is less soluble at cold temperatures.
CyclohexaneA non-polar solvent; useful if the impurities are significantly more polar than the target compound.[10]
Table 1. Common solvents and solvent systems for the recrystallization of aromatic compounds.
Guide 2: Purification by Flash Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. It is the workhorse method for separating isomeric mixtures.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. Develop TLC Method (Find solvent system) Slurry 2. Prepare Slurry (Silica + Solvent) TLC->Slurry Pack 3. Pack Column (Wet packing) Slurry->Pack Load 4. Load Sample (Minimal solvent) Pack->Load Elute 5. Elute Column (Apply solvent gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC or HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for purification via flash column chromatography.

Troubleshooting Common Chromatography Issues
  • Problem: Isomers are co-eluting or have very poor separation (low ΔRf).

    • Cause & Solution: The solvent system (mobile phase) is not optimal. If using a hexane/ethyl acetate system, the polarity is likely too high, causing all compounds to move too quickly. Reduce the percentage of the polar solvent (ethyl acetate). For aromatic isomers, switching from ethyl acetate to dichloromethane or toluene as the polar component in a hexane mixture can sometimes improve separation by altering selectivity. The choice of adsorbent can also be critical; while silica gel is standard, neutral alumina can offer different selectivity.[11]

  • Problem: Streaking or "tailing" of spots/bands.

    • Cause & Solution: This can be caused by several factors. The sample may have been overloaded on the column (use a 1:30 to 1:50 ratio of sample to silica by weight). The compound might be too polar for the solvent system, causing strong, slow-desorbing interactions with the silica. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape. Finally, ensure the silica gel is of good quality and the column is packed uniformly to avoid channeling.[11]

Experimental Protocol: Flash Column Chromatography
  • TLC Method Development:

    • Develop a solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the spots for the desired product and its impurities, with an Rf value of ~0.2-0.4 for the target compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).

  • Column Packing:

    • Select a column of appropriate size. The amount of silica gel should be 30-50 times the weight of the crude sample.[11]

    • Fill the column about halfway with the initial, least polar eluting solvent.

    • Prepare a slurry of silica gel in the same solvent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude material in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the concentrated sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system determined by TLC.

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.

  • Analysis and Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Guide 3: High-Resolution Purification by Preparative HPLC

When isomers are particularly difficult to separate, or when exceptionally high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, providing superior resolution.

Logic for Scaling from Analytical to Preparative HPLC

G cluster_dev Method Development (Analytical Scale) cluster_scale Scale-Up cluster_recover Recovery Scout 1. Scout Gradients (e.g., 5-95% MeCN in 10 min) Opt 2. Optimize Mobile Phase (Isocratic vs. Gradient, pH) Scout->Opt Col 3. Test Column Chemistries (C18, Phenyl, PFP) Opt->Col Calc 4. Calculate Prep Parameters (Flow rate, Load) Col->Calc Run 5. Perform Preparative Run Calc->Run Collect 6. Collect Fractions (Triggered by UV signal) Run->Collect Evap 7. Remove Solvent (Lyophilization or Evaporation) Collect->Evap Result High-Purity Product Evap->Result

Caption: Logical workflow for scaling an HPLC method to preparative scale.

Troubleshooting Common HPLC Issues
  • Problem: Poor peak shape (fronting or tailing).

    • Cause & Solution: Mass overload is a common issue in preparative HPLC. Reduce the amount of sample injected. Peak tailing can also indicate secondary interactions with the silica backbone; using a highly deactivated, end-capped column or adjusting the mobile phase pH can help.

  • Problem: Low recovery after purification.

    • Cause & Solution: The compound may be precipitating on the column or in the tubing due to the high concentration during the preparative run. Ensure the mobile phase has sufficient solubilizing power for the concentrated sample. Also, check for irreversible adsorption to the stationary phase; if this is suspected, a different column chemistry may be required.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development:

    • Using an analytical HPLC system, develop a separation method for the isomeric mixture.

    • Based on literature, a reverse-phase method is a strong starting point.[6]

    • Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water) to achieve baseline separation of the target isomer from its impurities.

  • Scale-Up and Loading Study:

    • Once an optimal analytical method is found, perform a loading study by injecting increasingly larger amounts onto the analytical column until resolution begins to degrade. This helps determine the maximum loading capacity of the stationary phase.

  • Preparative Run:

    • Choose a preparative column with the same chemistry and particle size as the optimized analytical column, but with a larger diameter.

    • Scale the flow rate and sample load geometrically based on the change in column cross-sectional area.

    • Dissolve the crude sample in the mobile phase (or a compatible solvent) at a high concentration.

    • Perform the injection and collect fractions as they elute from the detector, using the UV signal to determine the start and end of the target peak.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the mobile phase solvents. For volatile organic solvents like acetonitrile, rotary evaporation is effective. If the mobile phase contains a large amount of water, lyophilization (freeze-drying) is often the preferred method to obtain a dry, fluffy solid.

Parameter Analytical HPLC Preparative HPLC Rationale for Change
Column ID 2.1 - 4.6 mm20 - 50 mm (or larger)Increase capacity for larger sample loads.
Flow Rate 0.2 - 1.5 mL/min15 - 100 mL/minMust be scaled with column area to maintain linear velocity.
Sample Load Micrograms (µg) to low mgHigh milligrams (mg) to grams (g)The primary goal is to isolate material, not just analyze it.
Mobile Phase Acetonitrile/Water + 0.1% Acid (TFA, Formic, Phosphoric)Acetonitrile/Water + 0.1% Volatile Acid (Formic, Acetic)Volatile modifiers are preferred as they are easily removed during solvent evaporation.[6][12]
Table 2. Typical parameter comparison between analytical and preparative HPLC.

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

  • Idowu, O. A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
  • Study.com. (n.d.). Starting with either benzene or toluene, how would you synthesize 2-Bromo-4-nitrotoluene?. Retrieved from [Link]

  • NOP. (2005, July). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Mathews, R. G., et al. (1977). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC.
  • Schenck, L. M. (1959). U.S. Patent No. 2,876,267. Google Patents.
  • SIELC Technologies. (2018, May 16). Separation of 2-Bromo-4-nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Le, V. P., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Sciencemadness.org. (2020, July 29). Separation of nitrotoluene isomers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-4-nitrotoluene. PubChem. Retrieved from [Link]

  • CN1157812A. (1997). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.

Sources

Technical Support Center: Regioselective Synthesis of Polysubstituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective synthesis of polysubstituted aromatics. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling positional selectivity on aromatic rings. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues and underlying mechanistic questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis of polysubstituted aromatics. Each entry details the likely chemical reasons for the issue and provides actionable protocols to resolve it.

Area 1: Electrophilic Aromatic Substitution (EAS)
Question: My Friedel-Crafts alkylation is yielding a complex mixture of isomers and polyalkylated products. How can I achieve a single, mono-alkylated product?

The Underlying Chemistry (Why it Happens): This is a classic and well-documented challenge with Friedel-Crafts alkylation.[1][2][3] The core issues are:

  • Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate. Primary alkyl halides will rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts, leading to isomeric products.[1][3][4] For example, attempting to install an n-propyl group will often result in an isopropyl substituent.

  • Polyalkylation: The initial alkyl group product is an electron-donating group (activating), which makes the aromatic ring more reactive to further electrophilic attack than the starting material.[1][5] This leads to the formation of di- and tri-alkylated byproducts, reducing the yield of the desired mono-alkylated compound.[3]

Troubleshooting Protocol (What to Do): To circumvent these inherent limitations, the most robust solution is to perform a Friedel-Crafts acylation followed by a reduction. This two-step sequence provides excellent regiocontrol and prevents poly-substitution.

Experimental Protocol: Acylation-Reduction Sequence

Step 1: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aromatic substrate and a suitable solvent (e.g., CS₂, nitrobenzene, or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add the Lewis acid catalyst (e.g., AlCl₃, typically 1.1 to 1.3 equivalents).

  • Acyl Halide Addition: Add the acyl halide (or anhydride) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting ketone by chromatography or recrystallization.

Causality Note: The product of this reaction is an acylbenzene. The acyl group is strongly deactivating, preventing any further Friedel-Crafts reactions and thus solving the polyalkylation problem.[5] Furthermore, the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement.[1]

Step 2: Clemmensen or Wolff-Kishner Reduction

  • Clemmensen Reduction (Acidic Conditions): Reflux the acylbenzene with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This is suitable for substrates that are stable in strong acid.

  • Wolff-Kishner Reduction (Basic Conditions): Heat the acylbenzene with hydrazine hydrate (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. This is ideal for substrates sensitive to acid.

This two-step approach reliably yields the desired mono-alkylated aromatic product without isomeric impurities.

Workflow: Alkylation vs. Acylation-Reduction

G start Goal: Introduce a new alkyl substituent rearrangement_q Is the alkyl group primary or prone to rearrangement? start->rearrangement_q polyalk_q Is polyalkylation a concern? rearrangement_q->polyalk_q No fc_acylation Use Friedel-Crafts Acylation followed by Reduction rearrangement_q->fc_acylation Yes fc_alkylation Use Friedel-Crafts Alkylation (e.g., with t-butyl chloride) polyalk_q->fc_alkylation No polyalk_q->fc_acylation Yes

Caption: Decision workflow for choosing the appropriate Friedel-Crafts method.

Area 2: Transition-Metal Catalyzed Cross-Coupling
Question: My Suzuki coupling on a dihaloarene is giving poor regioselectivity. How can I control which halide reacts?

The Underlying Chemistry (Why it Happens): In di- or polyhalogenated aromatics, the regioselectivity of cross-coupling reactions like Suzuki, Stille, or Negishi is governed by a complex interplay of factors. The "conventional" selectivity often favors reaction at sites adjacent to a heteroatom or at the most electron-deficient position, as this typically facilitates the rate-limiting oxidative addition step.[6][7] However, this can be overridden by:

  • Ligand Effects: The steric bulk and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the metal center (e.g., Palladium) can dramatically alter which C-X bond is accessed.[6][8][9]

  • Catalyst Speciation: The active catalytic species can change depending on reaction conditions (e.g., ligand-to-metal ratio), leading to inverted selectivity.[6]

  • Solvent and Additives: The solvent can influence catalyst stability and reactivity, and halide byproducts can interact with the catalyst, affecting selectivity.[10][11]

Troubleshooting Protocol (What to Do): Regiocontrol can often be achieved by systematically screening ligands and reaction conditions. A change in ligand can completely reverse the site of reaction.[12][13][14]

Example: Ligand-Controlled Regioselectivity in 2,4-Dichloropyridine Coupling

Ligand Catalyst System Major Product Selectivity (C4:C2) Reference
PPh₃ Pd(OAc)₂ (ratio ≤2.5:1) C4-arylated Up to 13:1 Fairlamb et al.[6]
Xantphos Pd₂(dba)₃ C4-arylated 13:1 Strotman et al.[6]
IPr (NHC) Pd-PEPPSI-IPr C4-arylated ~10:1 Yang et al.[6]

| P(tBu)₃ | Pd₂(dba)₃ | C2-arylated | 1:2.1 | Strotman et al.[6] |

Step-by-Step Protocol for Optimization:

  • Establish a Baseline: Run the reaction with a common, well-behaved catalyst system (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Analyze the product ratio carefully by ¹H NMR or GC.

  • Screen Ligands: Set up parallel reactions to screen a panel of ligands with varying steric and electronic properties.

    • Bulky Monodentate Ligands: SPhos, XPhos, P(tBu)₃. These are often effective for challenging couplings.[9]

    • Bidentate Ligands: Xantphos, dppf. The bite angle of these ligands can influence selectivity.

    • NHC Ligands: IPr, IMes. These can offer high stability and unique reactivity.[6]

  • Vary Conditions: For promising ligands, optimize other parameters:

    • Solvent: Test polar aprotic (e.g., THF, Dioxane), polar protic (e.g., t-AmylOH/H₂O), and nonpolar (e.g., Toluene) solvents.[11]

    • Base: Compare inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases (Et₃N).

    • Temperature: Reactions are often run at elevated temperatures (80-110 °C), but some systems show higher selectivity at room temperature.

By systematically tuning the ligand and conditions, it is often possible to achieve high selectivity for a single regioisomer, even one that is electronically or sterically disfavored.[6]

Frequently Asked Questions (FAQs)

Q1: How do I predict the regiochemical outcome of an EAS reaction on a disubstituted benzene ring?

A1: When a benzene ring has two substituents, the position of the third incoming group is determined by the combined directing effects of the existing groups. The process can be broken down into a few key principles:

  • Reinforcing Effects: If the directing effects of the two groups reinforce each other, the outcome is predictable. For example, in p-nitrotoluene, the methyl group is an ortho, para-director and the nitro group is a meta-director. Both direct the incoming electrophile to the same position (ortho to the methyl group and meta to the nitro group), resulting in a single major product.[15]

  • Competing Effects: If the directing effects of the groups compete, the more powerful activating group dominates the directing effect.[15] For example, in p-methylphenol (anisole), both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directors. The hydroxyl group is a much stronger activator, so substitution will occur primarily ortho to the -OH group.[15]

  • Steric Hindrance: Steric effects play a crucial secondary role.[16][17] Substitution is generally disfavored at a position between two existing substituents in a meta-disubstituted ring.[15] For a bulky ortho, para-directing group like tert-butyl, the para product is heavily favored over the ortho product due to steric hindrance near the bulky group.[16][17]

Hierarchy of Directing Groups: Activating Groups (Ortho, Para Directors) > Deactivating Halogens (Ortho, Para Directors) > Deactivating Groups (Meta Directors)

G start Disubstituted Benzene: Predicting EAS Site effects_q Do directing effects reinforce or compete? start->effects_q sterics_q Is the position between two meta-substituents? start:e->sterics_q:w activator_q Which group is the stronger activator? effects_q->activator_q Compete predict_reinforce Substitution occurs at the reinforced position effects_q->predict_reinforce Reinforce predict_sterics This position is sterically disfavored sterics_q->predict_sterics Yes predict_activator The stronger activator controls regioselectivity activator_q->predict_activator

Caption: Decision tree for predicting EAS regioselectivity.

Q2: I need to install a substituent at the meta position, but my directing group is ortho, para-directing. What are my options?

A2: Achieving meta-selectivity against the intrinsic electronic bias of an ortho, para-director is a significant challenge in aromatic synthesis, but several modern strategies have been developed to overcome this.[18]

  • Blocking Groups: A classic strategy is to use a removable blocking group. For example, sulfonation is a reversible EAS reaction. You can block the para position with a sulfonic acid group (-SO₃H), perform your desired substitution at the now-available meta position (relative to the original director), and then remove the sulfonic acid group by treatment with dilute acid.[19]

  • Directed C-H Functionalization: This is a powerful modern approach. While most directing groups for C-H activation provide ortho-selectivity through chelation, specialized templates have been designed to achieve meta-selectivity.[20][21][22] These templates are covalently attached to the substrate and contain a directing group (like a nitrile) positioned on a linker of a specific length and geometry. This forces a transition metal catalyst (often Palladium or Ruthenium) to activate a C-H bond at the remote meta position.[22][23] The template can be cleaved after the reaction.

G cluster_0 Ortho-Selective C-H Activation cluster_1 Meta-Selective C-H Activation ortho Benzene Ring DG Ortho C-H catalyst_o Pd or Ru Catalyst ortho:f2->catalyst_o Activation catalyst_o->ortho:f1 Chelation meta Benzene Ring Linker-DG (Template) Meta C-H catalyst_m Pd or Ru Catalyst meta:f2->catalyst_m Activation catalyst_m->meta:f1 Coordination

Caption: Chelation-assisted ortho- vs. template-directed meta-C-H activation.

Q3: What is the difference in regioselectivity rules for Nucleophilic Aromatic Substitution (SNAr) compared to Electrophilic Aromatic Substitution (EAS)?

A3: The rules for SNAr are fundamentally different from, and in many ways the opposite of, those for EAS.

  • Driving Force: SNAr requires an electron-poor (electrophilic) aromatic ring, whereas EAS requires an electron-rich (nucleophilic) ring. Therefore, SNAr is accelerated by strong electron-withdrawing groups (EWGs) like -NO₂, -CN, and -C(O)R, the very same groups that deactivate the ring towards EAS.[24][25]

  • "Directing" Effect: In SNAr, there are no "directing groups" in the same sense as EAS. The position of substitution is determined by the location of a suitable leaving group (typically a halide).[24]

  • Role of EWG Position: The rate of the reaction is critically dependent on the position of the activating EWG relative to the leaving group. The reaction is fastest when the EWG is positioned ortho or para to the leaving group. This is because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the EWG through resonance, stabilizing it.[24][25] When the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower.[24]

References

  • Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Fiveable. [Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. [Link]

  • Strategies for meta‐selective C−H functionalization. ResearchGate. [Link]

  • Ortho, Para, Meta. Chemistry Steps. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Scientific Reports. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. [Link]

  • Strategies for selective meta-C–H functionalization. ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • How can we explain ortho, meta, and para-directing groups in aromatic compounds? Quora. [Link]

  • meta‐Selective C−H functionalization strategies. ResearchGate. [Link]

  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics. [Link]

  • Meta-selective C–H functionalization. Wikipedia. [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Synthesis of Polysubstituted Benzenes. OpenStax. [Link]

  • Synthesis of Polysubstituted Benzenes. NC State University Libraries. [Link]

  • Synthesis of poly-substituted benzenes. YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [https://www.cambridge.org/core/publications/preprints/chemrxiv/article/selectivity-for-exhaustive-crosscoupling-of-dihaloarenes-is-affected-by-the-interplay-between-halide-byproduct-solvent-and-ligand/045C8626577E4429993C5F61D5A7F2A2]([Link] exhaustive-crosscoupling-of-dihaloarenes-is-affected-by-the-interplay-between-halide-byproduct-solvent-and-ligand/045C8626577E4429993C5F61D5A7F2A2)

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]

  • What are the limitations of Friedal Craft reactions? Quora. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]

  • Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. [Link]

  • Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]

  • Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Chimia. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Semantic Scholar. [Link]

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preventing byproduct formation in the synthesis of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-5-nitrotoluene (IUPAC: 1-Bromo-5-chloro-2-methyl-4-nitrobenzene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and effectively troubleshoot byproduct formation. By understanding the underlying principles of electrophilic aromatic substitution, you can optimize your reaction conditions to achieve high purity and yield.

Introduction: The Challenge of Regioselectivity

The synthesis of polysubstituted aromatic compounds like this compound is a precise exercise in controlling regioselectivity. The primary challenge lies in the sequential introduction of bromo, chloro, and nitro groups onto a toluene scaffold. The directing effects of the substituents already on the ring dictate the position of the next electrophilic attack.[1] An incorrect sequence or suboptimal reaction conditions can lead to a mixture of isomers and other impurities that are difficult to separate, impacting yield and downstream applications. This guide provides field-proven insights and protocols to minimize these unwanted side reactions.

Understanding the Synthetic Landscape: Choosing the Right Path

A successful synthesis begins with selecting a pathway that maximizes regiochemical control at each step. While several routes are conceivable, a highly effective strategy commences with a starting material where the existing substituents cooperatively direct the incoming electrophile to the desired position.

A logical and efficient pathway begins with 4-bromotoluene:

  • Nitration of 4-Bromotoluene: In this initial step, the methyl (-CH₃) group and the bromine (-Br) atom are both ortho-, para-directors.[1][2] They work in concert to direct the incoming nitronium ion (NO₂⁺) primarily to the C2 position (ortho to the methyl group and ortho to the bromine). This concerted directionality provides high selectivity for the desired intermediate, 4-bromo-2-nitrotoluene.

  • Chlorination of 4-Bromo-2-nitrotoluene: In the second intermediate, the directing effects must be re-evaluated. The methyl group remains an ortho-, para-director, while the nitro group (-NO₂) is a strong deactivator and a meta-director.[3] The incoming electrophile (Cl⁺) will be directed to the position that is ortho/para to the activating methyl group and meta to the deactivating nitro group. This leads to the desired product, this compound.

This specific sequence is generally preferred over starting with 4-chlorotoluene, as the nitration of 4-chlorotoluene is known to produce a significant mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, complicating purification from the very first step.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My final product is contaminated with an unknown isomer. How do I identify and prevent it?

A1: Isomeric byproduct formation is the most common issue, arising from a loss of regiochemical control.

  • Probable Cause & Identification:

    • Incorrect Nitration: If the nitro group is at position C3 instead of C2 (forming 4-bromo-3-nitrotoluene), the subsequent chlorination will yield a different final isomer.

    • Incorrect Chlorination: In the final step, if chlorination occurs at a different position, an isomer will result. The directing groups in 4-bromo-2-nitrotoluene strongly favor chlorination at C5, but forcing conditions could lead to minor amounts of other isomers.

    • Identification: HPLC is an effective tool for separating and identifying isomers.[5] Comparison of the retention time with a known standard or characterization by NMR and Mass Spectrometry can confirm the structure.

  • Preventative Measures:

    • Strict Temperature Control: Electrophilic aromatic substitutions can have different activation energies for substitution at different positions. Running the nitration and chlorination steps at the recommended, typically lower, temperatures can significantly enhance selectivity.[6] For nitration, maintaining a temperature between 0-10°C is critical.

    • Controlled Reagent Addition: Add the nitrating mixture or chlorinating agent slowly and sub-surface to avoid localized areas of high concentration and temperature, which can reduce selectivity.

    • Choice of Catalyst: For halogenations, use a mild Lewis acid catalyst like FeBr₃ or FeCl₃. Avoid overly aggressive catalysts that might reduce selectivity.[2]

Q2: I'm observing a significant amount of a dinitro-byproduct. What's causing this and how do I stop it?

A2: The formation of dinitro compounds indicates over-nitration, a common side reaction if conditions are too harsh.

  • Probable Cause:

    • Excess Nitrating Agent: Using a significant excess of the nitric acid/sulfuric acid mixture.

    • High Reaction Temperature: The energy barrier for adding a second nitro group is higher because the first nitro group deactivates the ring. Elevated temperatures provide the necessary energy to overcome this barrier.[4]

    • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.

  • Preventative Measures:

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically 1.05 to 1.10 molar equivalents.

    • Temperature Management: As mentioned, maintain a low temperature (0-10°C) throughout the addition and reaction period.

    • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material (4-bromotoluene) is consumed.

Q3: My reaction mixture turned dark, and I've isolated a phenolic impurity. What is it and why did it form?

A3: The formation of a phenolic compound, such as 4-methyl-2-nitrophenol, is a classic sign of ipso-substitution.

  • Probable Cause:

  • Preventative Measures:

    • Milder Nitrating Conditions: Avoid overly aggressive nitrating agents. The standard HNO₃/H₂SO₄ mixture is generally effective, but ensure the concentration of sulfuric acid is not excessively high, as this can promote the formation of the nitronium ion to a level that encourages side reactions.

    • Temperature Control: Low temperatures disfavor higher-energy pathways like ipso-substitution.

Q4: The halogen appears to have reacted with the methyl group instead of the ring. Why did this happen?

A4: This indicates that the reaction proceeded via a free-radical mechanism (benzylic halogenation) instead of the desired electrophilic aromatic substitution.

  • Probable Cause:

    • Presence of UV Light: Conducting the reaction in direct sunlight or under a UV lamp.

    • Radical Initiators: Contamination with or intentional addition of radical initiators like AIBN or benzoyl peroxide.

    • High Temperatures (without catalyst): High-temperature halogenation in the absence of a Lewis acid catalyst favors radical pathways.

  • Preventative Measures:

    • Use a Lewis Acid Catalyst: A catalyst like FeBr₃ or FeCl₃ is essential to polarize the halogen molecule, generating the electrophile (Br⁺ or Cl⁺) required for electrophilic aromatic substitution.[8]

    • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

    • Avoid Radical Initiators: Ensure all glassware and reagents are free from contaminants that could initiate a radical chain reaction.

Data & Troubleshooting Summary

Byproduct Type Potential Structure Probable Cause Recommended Solution
Isomeric Producte.g., 2-Bromo-4-chloro-3-nitrotolueneLoss of regioselectivityStrict temperature control (0-10°C), slow reagent addition.
Dinitro Producte.g., 4-Bromo-2,6-dinitrotolueneHarsh nitrating conditionsUse ~1.05 eq. of nitrating agent, maintain low temp, monitor by TLC.
Ipso-Substitution4-Methyl-2-nitrophenolAggressive nitrating agent/conditionsUse standard HNO₃/H₂SO₄, maintain low temperature.
Benzylic Halogenatione.g., 4-Bromo-1-(bromomethyl)-2-nitrobenzeneFree-radical conditionsUse a Lewis acid catalyst (FeBr₃), exclude UV light.

Visualizing the Process

Synthetic Workflow Diagram

The following diagram illustrates the recommended synthetic pathway, highlighting the key reagents and intermediates.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination 4-Bromotoluene 4-Bromotoluene 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene 4-Bromotoluene->4-Bromo-2-nitrotoluene HNO₃, H₂SO₄ (0-10 °C) This compound This compound 4-Bromo-2-nitrotoluene->this compound Cl₂, FeCl₃ or SO₂Cl₂, AlCl₃ G start Low Yield or Impure Product Detected (by HPLC/TLC) check_isomers Run NMR/MS. Is the main impurity an isomer? start->check_isomers check_dinitro Is a dinitro peak present in MS? check_isomers->check_dinitro No sol_isomers Solution: 1. Lower reaction temp. 2. Slow reagent addition. 3. Check starting material purity. check_isomers->sol_isomers Yes check_ipso Is a phenolic impurity detected? check_dinitro->check_ipso No sol_dinitro Solution: 1. Reduce eq. of nitrating agent. 2. Lower nitration temp. 3. Monitor reaction closely. check_dinitro->sol_dinitro Yes sol_ipso Solution: 1. Use milder nitrating conditions. 2. Ensure strict temp. control. check_ipso->sol_ipso Yes end Purification / Re-run check_ipso->end No / Other sol_isomers->end sol_dinitro->end sol_ipso->end

Caption: Troubleshooting flowchart for byproduct identification.

Recommended Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-nitrotoluene (Intermediate)

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagents: To the flask, add 4-bromotoluene (1.0 eq). Begin stirring and cool the flask to 0°C.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred 4-bromotoluene over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C at all times.

  • Reaction: After the addition is complete, continue stirring at 0-5°C for an additional 2 hours. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the 4-bromotoluene spot has disappeared.

  • Workup: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum. The product, 4-bromo-2-nitrotoluene, should be carried forward without further purification if TLC shows high purity.

Protocol 2: Synthesis of this compound (Final Product)

  • Setup: In a flask protected from light, dissolve the 4-bromo-2-nitrotoluene (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Catalyst: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (approx. 0.05 eq).

  • Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution or add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise. Maintain the temperature at 20-25°C.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash it with a sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or isopropanol to yield pure this compound.

Protocol 3: HPLC Analysis for Purity Assessment

  • Objective: To separate the main product from potential isomeric and dinitro impurities.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable. [5]* Mobile Phase: An isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting point could be 60:40 Acetonitrile:Water. [5]* Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Procedure: Dissolve a small sample of the crude or purified product in the mobile phase. Inject onto the HPLC system. Byproducts will typically have different retention times from the main product, allowing for quantitative assessment of purity.

References

  • SIELC Technologies. (2018). This compound - SIELC Technologies. Available at: [Link]

  • Request PDF. (2019). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemcas. Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Google Patents. US2876267A - Purification of 4-chloronitrotoluenes.
  • PubMed Central (PMC). (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Organic Syntheses. p-BROMOTOLUENE. Available at: [Link]

  • Quora. Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. Available at: [Link]

  • SlidePlayer. AROMATIC SUBSTITUTION REACTIONS. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. Available at: [Link]

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

Technical Support Center: Purifying Nitrotoluene Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitrotoluene derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying these unique compounds. Nitrotoluenes are a critical class of compounds used in the synthesis of dyes, explosives, and various chemical intermediates.[1][2] Their purification, however, can be challenging due to isomerism and potential instability.[3]

This document is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of nitrotoluene derivatives.

Q1: Why is my separation of nitrotoluene isomers (e.g., o-, m-, p-nitrotoluene) poor, resulting in overlapping fractions?

A1: The poor resolution of nitrotoluene isomers is a common challenge due to their similar structures and polarities.[3] Several factors could be at play:

  • Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing all isomers to travel down the column too quickly and co-elute. Conversely, if it's too low, diffusion can broaden your bands, leading to overlap. Use Thin-Layer Chromatography (TLC) to meticulously optimize your solvent system. A good starting point for normal phase silica gel is a mixture of hexanes and ethyl acetate. The goal is to achieve a clear separation of spots on the TLC plate.[4]

  • Incorrect Stationary Phase: While standard silica gel is often the first choice, the separation of aromatic isomers can be enhanced by leveraging different interaction mechanisms.[3] Consider using a Phenyl-Hexyl stationary phase, which promotes π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your nitrotoluene derivatives. This can introduce a different selectivity compared to standard silica or C18 phases.[3]

  • Column Overloading: Loading too much sample relative to the amount of stationary phase is a frequent cause of poor separation. A broad initial band of sample cannot be resolved into its components, regardless of the solvent system. As a general rule, the mass of the crude sample should be about 1-2% of the mass of the silica gel.

  • Flow Rate Issues: An excessively fast flow rate does not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation.[5] If using flash chromatography, ensure the pressure is not too high. For gravity columns, you can regulate the flow with the stopcock.

Q2: My nitrotoluene derivative appears to be decomposing or reacting on the column. What can I do?

A2: This is a critical issue, often related to the inherent reactivity of the derivative and the nature of the stationary phase.

  • Acidity of Silica Gel: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze degradation reactions, such as dehydration in nitroaldol products or other acid-sensitive transformations.[6][7]

  • Verifying Instability: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot your compound, run the plate in a solvent system, let it dry completely, and then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the plate.[6]

  • Solutions:

    • Deactivate the Silica: You can neutralize the acidic sites by preparing your silica slurry in a solvent system containing a small amount of a base, like triethylamine (typically 0.1-1%). This "base-washed" silica is much less likely to cause degradation of acid-sensitive compounds.[7]

    • Switch to Alumina: Alumina is another common stationary phase that is available in neutral, basic, or acidic forms. For compounds that are sensitive to acid, switching to neutral or basic alumina can be an effective solution.[6]

    • Use Reversed-Phase Chromatography: If applicable, reversed-phase chromatography on a C18-functionalized silica stationary phase uses polar solvents (like methanol/water or acetonitrile/water) and separates compounds based on hydrophobicity.[8][9] This environment is generally less harsh than acidic silica.

Q3: My compound is eluting very slowly or not at all. How can I get it off the column?

A3: This indicates that your compound has a very strong affinity for the stationary phase, and the mobile phase is not polar enough to displace it.

  • Increase Solvent Polarity: The solution is to increase the polarity of your eluent.[6] If you are running an isocratic (single solvent system) elution, you may need to prepare a new, more polar mobile phase.

  • Use Gradient Elution: A more elegant solution is to use gradient elution. Start with the less polar solvent system that allowed for the elution of less polar impurities. Then, gradually increase the proportion of the more polar solvent. For example, you might start with 95:5 Hexane:Ethyl Acetate and slowly increase to 90:10, then 80:20, and so on. This ensures that all compounds elute in a reasonable time and maintains good separation.

Q4: All my compounds came out together in the first few fractions. What went wrong?

A4: This is the opposite of the previous problem and means your mobile phase is too polar. Your compounds have a low affinity for the stationary phase and are simply being washed through with the solvent front.[6] You must select a less polar solvent system. Again, TLC is your best tool for finding the right conditions before committing your sample to the column.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best stationary phase for my nitrotoluene derivative?

A1: The choice is critical and depends on the specific properties of your compound.

  • Silica Gel (Normal Phase): This is the most common and versatile stationary phase for general-purpose purification of moderately polar organic compounds. It is the default choice for most nitrotoluene derivatives.[4]

  • Alumina (Normal Phase): A good alternative for compounds that are sensitive to the acidic nature of silica gel.[6]

  • Reversed-Phase Silica (C18 or C8): Used in HPLC and preparative HPLC, this stationary phase is non-polar. It separates compounds based on their hydrophobicity using polar mobile phases like methanol/water.[8][9] It is particularly useful for purifying highly polar or water-soluble nitrotoluene derivatives.

  • Phenyl-Hexyl Silica: As mentioned in the troubleshooting section, this phase offers an alternative selectivity mechanism (π-π interactions) that can be highly effective for separating aromatic isomers like o-, m-, and p-nitrotoluene.[3]

Q2: What is a good starting point for developing a mobile phase?

A2: Thin-Layer Chromatography (TLC) is indispensable for method development.[4]

  • Spot Your Mixture: Dissolve a tiny amount of your crude reaction mixture and spot it on a TLC plate.

  • Test Solvent Systems: Develop the plate in various solvent systems of differing polarities. Common systems for normal phase include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether).

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation in a column. An Rf value is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • Check Separation: Ensure there is adequate separation between the spot for your desired product and any impurities.

Q3: How should I load my sample onto the column?

A3: Proper sample loading is crucial for a high-resolution separation. The goal is to apply the sample in as narrow a band as possible. There are two main methods:

  • Wet Loading: Dissolve your sample in the minimum amount of the initial, least polar eluent you will use for the chromatography.[5][10] Carefully pipette this concentrated solution onto the top of the column bed. The main risk here is using too much solvent, which will broaden the initial sample band and lead to poor separation.

  • Dry Loading: This is the preferred method, especially if your sample is not very soluble in the mobile phase.[5] Dissolve your sample in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (about 5-10 times the mass of your sample) to this solution and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder, containing your sample adsorbed onto the silica, can then be carefully added to the top of the packed column.

Q4: What is a typical sample load for a column?

A4: The loading capacity depends on the difficulty of the separation.

  • For difficult separations (compounds with close Rf values), a ratio of 1:100 (sample:stationary phase by mass) is recommended.

  • For easier separations (compounds with very different Rf values), you can go as high as 1:20. Overloading the column is a common mistake that leads to poor results.[10] When in doubt, use less sample.

General Protocol: Purifying 4-Nitrotoluene

This protocol outlines a general procedure for purifying 4-nitrotoluene from a hypothetical crude mixture containing a non-polar impurity (e.g., residual toluene) and a more polar, dinitrated by-product.

Experimental Workflow

Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 9:1 Hex:EtOAc) Slurry 2. Prepare Silica Slurry (in Hexanes) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Gradient (Hex -> Hex:EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

Step-by-Step Methodology
  • TLC Analysis: Develop a TLC method. A 9:1 mixture of Hexanes:Ethyl Acetate should show the toluene near the solvent front (high Rf), the 4-nitrotoluene at an Rf of ~0.3, and the dinitrotoluene near the baseline (low Rf).

  • Column Packing:

    • Prepare a slurry of silica gel in 100% hexanes.

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the silica slurry into the column, continuously tapping the side to ensure even packing. Allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[5]

  • Sample Loading (Dry Method):

    • Dissolve ~500 mg of the crude mixture in 5-10 mL of dichloromethane.

    • Add ~2.5 g of silica gel and evaporate the solvent to dryness to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top.

  • Elution:

    • Carefully add the initial eluent (100% hexanes) to the column.

    • Begin collecting fractions (e.g., 10 mL per test tube).

    • Start eluting with 100% hexanes to wash off the non-polar toluene impurity.

    • Switch to the 9:1 Hexanes:Ethyl Acetate mobile phase to elute the target 4-nitrotoluene.

    • If necessary, increase the polarity further (e.g., to 8:2 Hexanes:Ethyl Acetate) to elute the highly polar dinitrotoluene by-product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine the fractions that contain only the pure 4-nitrotoluene.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-nitrotoluene.

Data Summary Table
ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds.
Column Dimensions 2.5 cm diameter x 30 cm lengthProvides adequate capacity for a ~500 mg sample.
Sample Mass 500 mg (crude)Appropriate for the column size.
Silica Mass ~50 gMaintains a good sample-to-adsorbent ratio (~1:100).
Loading Method Dry LoadingEnsures a narrow sample band for better separation.
Mobile Phase Gradient: 100% Hexanes -> 9:1 Hexanes:EtOAcAllows for separation of compounds with different polarities.
Fraction Size 10 mLSmall enough to ensure good resolution between compounds.

Troubleshooting Logic

Troubleshooting Start Problem with Separation? Poor_Res Poor Resolution (Overlapping Peaks) Start->Poor_Res No_Elution No/Slow Elution Start->No_Elution Decomp Decomposition on Column Start->Decomp Poor_Res_Sol Is Eluent Too Polar? (High Rf on TLC) Poor_Res->Poor_Res_Sol Check Poor_Res_Load Column Overloaded? Poor_Res->Poor_Res_Load Check Poor_Res_Phase Try Alternative Phase? (e.g., Phenyl-Hexyl) Poor_Res->Poor_Res_Phase Consider No_Elution_Sol Is Eluent Too Non-Polar? (Low Rf on TLC) No_Elution->No_Elution_Sol Check Decomp_Acid Is Compound Acid-Sensitive? Decomp->Decomp_Acid Check Poor_Res_Sol_Fix Decrease Eluent Polarity Poor_Res_Sol->Poor_Res_Sol_Fix Yes Poor_Res_Load_Fix Reduce Sample Load Poor_Res_Load->Poor_Res_Load_Fix Yes No_Elution_Sol_Fix Increase Eluent Polarity (Use Gradient) No_Elution_Sol->No_Elution_Sol_Fix Yes Decomp_Acid_Fix1 Use Deactivated Silica (Add 0.1% Et3N) Decomp_Acid->Decomp_Acid_Fix1 Yes Decomp_Acid_Fix2 Switch to Alumina Decomp_Acid->Decomp_Acid_Fix2 Or

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • SIELC Technologies.Separation of 4-Nitrotoluene on Newcrom R1 HPLC column.
  • Benchchem.Technical Support Center: Separation of o-, m-, and p-Nitrotoluene Isomers.
  • Agilent.Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ResearchGate.
  • SIELC Technologies.4-Nitrotoluene.
  • ChemistryViews.
  • University of Rochester, Department of Chemistry.
  • Reddit r/OrganicChemistry.
  • University of Colorado Boulder, Organic Chemistry.
  • Reddit r/chemistry.
  • NCBI Bookshelf.2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • NCBI Bookshelf.2-NITROTOLUENE.
  • PMC, NIH.

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-4-chloro-5-nitrotoluene via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial purification step. Here, we address common challenges and frequently asked questions, grounding our advice in the fundamental principles of physical organic chemistry.

Introduction to Recrystallization of this compound

This compound is a polysubstituted aromatic compound, a valuable building block in organic synthesis.[1] Its purification is critical for the success of subsequent reactions. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and impurities at varying temperatures.[2][3] The key to a successful recrystallization lies in the appropriate choice of solvent and a meticulous experimental technique.[4]

This molecule's polarity is influenced by the electron-withdrawing nitro group and halogen substituents, as well as the electron-donating methyl group.[1] This complex electronic nature dictates its solubility in various organic solvents and is a primary consideration in developing a robust recrystallization protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing probable causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.
  • Probable Cause: The melting point of this compound may be lower than the boiling point of the selected solvent, causing it to melt in the hot solution rather than dissolve.[4] This phenomenon can also be exacerbated by a high concentration of impurities, which can depress the melting point of the mixture.[5]

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. An insulated flask or a cooling bath with a gradual temperature drop can promote the formation of crystals over oils.[5]

    • If the issue persists, consider a different solvent with a lower boiling point or employ a mixed solvent system.[4]

Issue 2: No crystals form upon cooling the solution.
  • Probable Cause: The solution is likely supersaturated, a state where the concentration of the dissolved compound exceeds its normal solubility at that temperature, but crystal nucleation has not initiated.[2][5] This can also occur if too much solvent was used initially.[5]

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][4][5]

    • Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This will act as a template for further crystallization.[2][5]

    • Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent and re-cool.[5][6]

    • Further Cooling: If crystals still do not form, cool the solution in an ice-water bath, or even an ice-salt bath for lower temperatures, to further decrease the solubility of the compound.[4][7]

Issue 3: The yield of recrystallized product is very low.
  • Probable Cause: Several factors can contribute to poor recovery. The most common is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[2][4][6] Premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold can also lead to product loss.[4]

  • Solution:

    • Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product.

    • Pre-heat Equipment: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[4][7]

    • Ice-Cold Wash: Always wash the final crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[4]

    • Check the Filtrate: If you suspect significant product loss, you can cool the filtrate to a lower temperature to see if more crystals form.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4] Given the polar nature of nitroaromatic compounds, polar solvents are often a good starting point.[4] Alcohols like ethanol or methanol are frequently good choices for compounds with similar functional groups.[8] A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q2: How does the polarity of this compound influence solvent choice?

A2: The principle of "like dissolves like" is a good starting point.[4] this compound is a relatively polar molecule due to the nitro group. Therefore, moderately polar solvents are likely to be effective. However, the presence of the bromo, chloro, and methyl groups also contributes to its overall polarity and solubility characteristics. The goal is to find a solvent where the compound is soluble when hot but insoluble when cold.

Q3: When should a mixed solvent system be used?

A3: A mixed solvent system is beneficial when no single solvent meets all the ideal criteria.[4] This is often the case when the compound is highly soluble in one solvent and poorly soluble in another at all temperatures.[4] The procedure typically involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "poor" solvent (in which it is sparingly soluble) is then added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: Can I use water as a recrystallization solvent?

A4: While water is a highly polar solvent, it is generally not a good choice for recrystallizing non-polar to moderately polar organic compounds like this compound as they tend to be insoluble.[8] However, in a mixed solvent system, for example with ethanol or acetone, water can be an effective "poor" solvent.[9]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount (approx. 50 mg) of crude this compound into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.
  • For solvents in which the compound is insoluble at room temperature, heat the test tube in a water bath and observe if the compound dissolves.
  • The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent to the flask.
  • Heat the mixture on a hot plate while stirring. Add more solvent in small portions until the compound is completely dissolved at the boiling point of the solvent.[10]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.
  • Pre-heat a funnel and a clean receiving flask.
  • Pour the hot solution through a fluted filter paper in the pre-heated funnel.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
  • Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice-water bath for about 15-20 minutes.[10]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Data Summary

ParameterGuidelineRationale
Solvent Choice Moderately polar (e.g., Ethanol, Methanol, Ethyl Acetate)Based on the "like dissolves like" principle for nitroaromatic compounds.[4]
Cooling Rate Slow and undisturbedPromotes the formation of large, pure crystals and prevents "oiling out".[4][5]
Washing Solvent Ice-cold recrystallization solventMinimizes dissolution of the purified product while removing impurities.[4]

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slower oiling_out->reheat_add_solvent Yes check_yield Is yield acceptable? collect_crystals->check_yield end Pure Product induce_crystallization->cool reheat_add_solvent->cool check_yield->end Yes low_yield_solutions Troubleshoot low yield: - Check filtrate - Review solvent volume check_yield->low_yield_solutions No low_yield_solutions->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2858346A - Process of recrystallizing nitro explosives.
  • Google Patents. (n.d.). US1836212A - Purification of p-nitro-toluene.
  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene | CAS#:7745-93-9. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • ResearchGate. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Journal of Energetic Materials, 29(2), 88-114. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-chloro-5-nitrotoluene and its Positional Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated and nitrated toluenes are pivotal building blocks, offering a versatile platform for constructing complex molecular architectures. Among these, 2-Bromo-4-chloro-5-nitrotoluene stands out as a key intermediate. However, its reactivity in comparison to its positional isomers is a critical consideration for synthetic chemists aiming to optimize reaction pathways and yields. This guide provides an in-depth analysis of the factors governing the reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions, offering a comparative framework grounded in mechanistic principles and supported by predictive models.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a fundamental reaction class in organic synthesis, enabling the replacement of a leaving group on an aromatic ring with a nucleophile.[1] Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The reaction generally proceeds through a two-step addition-elimination mechanism.[1]

The rate of an SNAr reaction is influenced by several key factors:

  • The presence and position of electron-withdrawing groups: The stronger the electron-withdrawing effect, and the more effectively it can stabilize the negative charge in the Meisenheimer complex through resonance, the faster the reaction.

  • The nature of the leaving group: The leaving group's ability to depart influences the second step of the reaction. While bond strength is a factor, the stabilization of the leaving group as an anion is also critical.

  • The strength of the nucleophile: A more potent nucleophile will generally lead to a faster reaction.

The Substituents at Play: Electronic and Steric Effects

The reactivity of this compound and its isomers is dictated by the interplay of the electronic and steric effects of its four substituents: a nitro group (-NO₂), a bromine atom (-Br), a chlorine atom (-Cl), and a methyl group (-CH₃).

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence is the primary driver for the susceptibility of these compounds to SNAr reactions. When positioned ortho or para to a leaving group, it can effectively delocalize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.

  • Halogens (-Br and -Cl): Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. In the context of SNAr, their primary role is as leaving groups. The relative leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I.[1] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of more electronegative halogens, rather than the breaking of the carbon-halogen bond.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. Its presence slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted benzene ring. It also exerts a steric effect, which can influence the accessibility of adjacent positions to incoming nucleophiles.

A Comparative Reactivity Analysis: this compound vs. Its Isomers

Let's analyze the expected reactivity of this compound in an SNAr reaction, for instance, with a nucleophile like sodium methoxide, and compare it with some of its positional isomers. The key to this analysis is the position of the potent nitro activating group relative to the halogen leaving groups.

This compound:

In this isomer, the nitro group is ortho to the bromine atom and meta to the chlorine atom. This positioning has significant consequences for reactivity:

  • Substitution of Bromine (at C-2): The nitro group is in the ortho position. This allows for strong resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-2. This is a highly activating arrangement.

  • Substitution of Chlorine (at C-4): The nitro group is in the meta position. In this case, the nitro group cannot directly delocalize the negative charge of the intermediate through resonance. The stabilization is primarily through the weaker inductive effect.

Therefore, in this compound, the bromine atom at the C-2 position is significantly more activated towards nucleophilic substitution than the chlorine atom at the C-4 position.

Comparative Isomers:

To illustrate the impact of substituent positioning, let's consider the predicted reactivity of other hypothetical isomers under the same SNAr conditions.

IsomerPosition of -NO₂ Relative to Leaving GroupsPredicted Reactivity at Halogen PositionsRationale
This compound Ortho to -Br, Meta to -ClHigh at C-2 (Br) , Low at C-4 (Cl)Strong resonance stabilization of the intermediate for attack at C-2. Only inductive stabilization for attack at C-4.
4-Bromo-2-chloro-5-nitrotoluene Meta to -Br, Ortho to -ClLow at C-4 (Br), High at C-2 (Cl) Strong resonance stabilization of the intermediate for attack at C-2. Only inductive stabilization for attack at C-4.
2-Bromo-5-chloro-4-nitrotoluene Meta to -Br, Ortho to -ClLow at C-2 (Br), High at C-5 (Cl) Strong resonance stabilization of the intermediate for attack at C-5. Only inductive stabilization for attack at C-2.
3-Bromo-4-chloro-5-nitrotoluene Meta to -Br, Ortho to -ClLow at C-3 (Br), High at C-4 (Cl) Strong resonance stabilization of the intermediate for attack at C-4. Only inductive stabilization for attack at C-3.

This qualitative comparison highlights a critical principle: the regioselectivity and overall reactivity of these isomers in SNAr reactions are primarily dictated by the ortho/para relationship between the powerful nitro activating group and the halogen leaving group.

Experimental Protocol: A Representative SNAr Reaction with Sodium Methoxide

To empirically validate the predicted reactivity differences, a standardized SNAr experiment can be performed. This protocol outlines a general procedure for reacting this compound with sodium methoxide. The same conditions should be applied to its isomers for a valid comparison.

Objective: To determine the relative reactivity and regioselectivity of this compound in a nucleophilic aromatic substitution reaction with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (as solvent)

  • Anhydrous Dimethylformamide (DMF) (optional co-solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Addition of Nucleophile: Add sodium methoxide (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 60 °C) and monitor the progress of the reaction over time.

  • Monitoring the Reaction: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and quench it with a saturated aqueous ammonium chloride solution. Extract the organic components with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of products.

  • Work-up: After the reaction has reached completion (or after a predetermined time), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the substitution.

Data Analysis:

By comparing the reaction rates (disappearance of starting material) and the product distribution for each isomer under identical conditions, a quantitative assessment of their relative reactivities can be achieved.

Visualizing the Logic: Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Product + Leaving Group B->C Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Dissolve Aryl Halide AddNuc Add Nucleophile Start->AddNuc Heat Heat & Stir AddNuc->Heat Monitor Monitor by GC/HPLC Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify Analyze Analyze (NMR, MS) Purify->Analyze

Caption: A generalized workflow for the experimental comparison.

Conclusion

The reactivity of this compound and its isomers in SNAr reactions is a nuanced interplay of electronic effects. The paramount factor is the position of the strongly activating nitro group relative to the potential halogen leaving groups. An ortho or para relationship leads to significant rate enhancement due to effective resonance stabilization of the Meisenheimer intermediate. Consequently, this compound is predicted to undergo preferential substitution of the bromine atom at the C-2 position. For synthetic chemists, a thorough understanding of these principles is indispensable for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes to complex target molecules. The provided experimental framework offers a robust method for validating these theoretical predictions and gathering valuable quantitative data to guide future synthetic endeavors.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-4-chloro-5-nitrotoluene: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of synthetic strategies for obtaining 2-Bromo-4-chloro-5-nitrotoluene, a valuable substituted aromatic compound. As a precursor in various fields of organic synthesis, including pharmaceuticals and materials science, the efficient and regioselective synthesis of this molecule is of significant interest to researchers and chemical development professionals.[1][2] This document will first detail a common, established pathway, followed by the proposition and validation of a novel synthetic route. A head-to-head comparison will be provided, supported by experimental data and protocols, to offer a comprehensive resource for selecting the optimal synthetic strategy.

The Importance of Regioselectivity in Aromatic Synthesis

The synthesis of polysubstituted aromatic compounds like this compound is a game of controlling regioselectivity. The order in which substituents are introduced onto the aromatic ring is paramount, as the existing groups direct the position of subsequent electrophilic aromatic substitutions.[1] The interplay between ortho-, para-directing activators (like methyl groups) and meta-directing deactivators (like nitro groups) is the cornerstone of designing a successful synthetic pathway.[1][3]

Part 1: The Established Synthetic Pathway: A Multi-Step Electrophilic Aromatic Substitution Approach

A logical and frequently employed route to this compound begins with a readily available substituted toluene, such as 4-chlorotoluene. This pathway leverages the directing effects of the substituents to build the desired molecule step-by-step.

Conceptual Workflow of the Established Pathway

The established synthesis involves a three-step process commencing with the nitration of 4-chlorotoluene, followed by bromination. The directing effects of the methyl, chloro, and nitro groups are carefully considered at each stage to achieve the desired isomer.

Established_Pathway Start 4-Chlorotoluene Step1 Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene Step1->Intermediate1 Step2 Separation Intermediate1->Step2 Fractional Distillation/Crystallization Intermediate2 4-Chloro-3-nitrotoluene Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Br₂, FeBr₃ FinalProduct This compound Step3->FinalProduct Novel_Pathway Start 3-Nitrotoluene Step1 Chlorination Start->Step1 Cl₂, FeCl₃ Intermediate1 2-Chloro-5-nitrotoluene Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 N-Bromosuccinimide, H₂SO₄ FinalProduct This compound Step2->FinalProduct

Caption: Workflow for the novel proposed synthesis of this compound.

Detailed Mechanistic Rationale
  • Chlorination of 3-Nitrotoluene : The synthesis commences with the chlorination of 3-nitrotoluene. The methyl group directs ortho and para (positions 2, 4, and 6), while the meta-directing nitro group also directs incoming electrophiles to these same positions. [1]This cooperative directing effect strongly favors chlorination at the 2, 4, or 6 positions. Steric hindrance from the adjacent methyl and nitro groups will likely disfavor substitution at the 2 and 4 positions, leading to a high selectivity for 2-chloro-5-nitrotoluene. [1][4]

  • Bromination of 2-Chloro-5-nitrotoluene : The intermediate, 2-chloro-5-nitrotoluene, is then subjected to bromination. In this molecule, the methyl group is an ortho-, para-director, the chloro group is also an ortho-, para-director, and the nitro group is a meta-director. The position para to the methyl group is occupied by the nitro group. The position ortho to the methyl group (C6) is sterically hindered. The position para to the chloro group is open (C4). The positions meta to the nitro group are C2 (occupied by chlorine) and C4. Therefore, the directing effects converge to strongly favor the introduction of the bromine atom at the C4 position, which would result in the desired product, this compound. Using a milder brominating agent like N-bromosuccinimide (NBS) in sulfuric acid can offer better control over the reaction. [5]

Part 3: Comparative Analysis

A direct comparison of the two pathways is essential for an informed decision on the synthetic route.

ParameterEstablished PathwayNovel Proposed Pathway
Starting Material 4-Chlorotoluene3-Nitrotoluene
Number of Steps 3 (including separation)2
Key Challenge Isomer separationPotential for minor isomers
Regioselectivity Moderate in nitration stepPotentially high in both steps
Estimated Overall Yield Lower due to separation lossesPotentially higher
Process Simplicity More complex due to separationSimpler, more direct
Reagents Standard nitrating and brominating agentsStandard chlorinating and brominating agents

Part 4: Detailed Experimental Protocols

To provide a practical basis for comparison, detailed experimental procedures for a key step in each pathway are outlined below.

Protocol 1: Nitration of 4-Chlorotoluene (Established Pathway)

Objective: To synthesize a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

Materials:

  • 4-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 50 g of 4-chlorotoluene to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by carefully adding 35 mL of concentrated nitric acid to 65 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath.

  • Add the nitrating mixture dropwise to the 4-chlorotoluene solution over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • The isomers are then separated by fractional distillation under vacuum. [6]

Protocol 2: Chlorination of 3-Nitrotoluene (Novel Pathway)

Objective: To synthesize 2-chloro-5-nitrotoluene with high selectivity.

Materials:

  • 3-Nitrotoluene

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Chlorine gas

  • Water

  • Toluene

  • Anhydrous Sodium Sulfate

Equipment:

  • Jacketed reaction vessel with a gas inlet tube, mechanical stirrer, and condenser

  • Thermostat for temperature control

  • Gas flow meter

Procedure:

  • Charge the reaction vessel with 137 g of 3-nitrotoluene and 1.5 g of anhydrous iron(III) chloride as a catalyst.

  • Heat the mixture to 40-45°C with stirring.

  • Introduce chlorine gas at a controlled rate. The reaction is exothermic, so maintain the temperature within the specified range using the jacketed vessel.

  • Monitor the reaction progress by gas chromatography. Continue the chlorination until the content of 3-nitrotoluene is less than 1%. [4]5. Stop the chlorine flow and purge the system with nitrogen.

  • Add 200 mL of water to the reaction mixture and stir for 1 hour at room temperature to quench the catalyst.

  • Allow the layers to separate and collect the lower organic phase.

  • Wash the organic phase with another 200 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and purify by vacuum distillation to obtain 2-chloro-5-nitrotoluene. [4]

Conclusion and Recommendations

This guide has presented and compared an established and a novel synthetic pathway for this compound. The established pathway, while reliable, is hampered by the formation of isomers that necessitate a challenging and often costly separation step.

The proposed novel pathway, starting from 3-nitrotoluene, offers a more elegant and potentially more efficient route. The synergistic directing effects of the substituents in both the chlorination and subsequent bromination steps are predicted to lead to higher regioselectivity, thereby minimizing the formation of unwanted isomers. This would simplify the purification process and likely result in a higher overall yield.

For researchers and drug development professionals, the novel pathway presents a compelling alternative that could streamline the synthesis of this compound. It is recommended that this novel route be explored further through laboratory validation to confirm its predicted advantages in yield and purity.

References

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chegg. (n.d.). Starting with either benzene or toluene, how would you synthesize 2-Bromo-4-nitrotoluene?. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

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  • Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes.
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  • PubChem. (n.d.). 2-Bromo-5-chloro-4-nitrotoluene. Retrieved from [Link]

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Unambiguous Structural Confirmation of 2-Bromo-4-chloro-5-nitrotoluene: A Multi-modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers, scientists, and drug development professionals on the rigorous spectroscopic analysis required to confirm the precise substitution pattern of 2-Bromo-4-chloro-5-nitrotoluene. This document provides a comparative analysis of expected and alternative spectral data, supported by detailed experimental protocols and predictive insights.

In the synthesis of complex aromatic compounds, particularly those with multiple substituents, the unambiguous determination of the final structure is paramount. The isomeric possibilities for a polysubstituted benzene ring necessitate a robust analytical workflow that goes beyond simple melting point or thin-layer chromatography analysis. This guide details a comprehensive spectroscopic approach for the structural elucidation of this compound, a valuable building block in organic synthesis. By leveraging the combined power of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, researchers can confidently confirm the desired substitution pattern and rule out potential isomeric impurities.

The Challenge of Isomerism

The nitration of a halogenated toluene derivative can often lead to a mixture of isomers, making the precise identification of the product crucial. For instance, the synthesis of a bromo-chloro-nitrotoluene could potentially yield several isomers depending on the directing effects of the substituents. This guide will focus on distinguishing the target molecule, this compound, from other plausible isomers through a detailed analysis of their spectral fingerprints.

¹H NMR Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is a cornerstone technique for determining the substitution pattern on an aromatic ring. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons provide a detailed map of their relative positions.

For this compound, we expect to see two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring, and one signal for the methyl group protons.

Expected ¹H NMR Spectrum of this compound:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H-3~ 7.8 - 8.2SingletThis proton is situated between two electron-withdrawing groups (bromo and nitro), leading to a significant downfield shift. It has no adjacent protons, resulting in a singlet.
H-6~ 7.5 - 7.9SingletThis proton is ortho to the bromine atom and meta to the nitro group, resulting in a downfield shift. With no adjacent protons, it will appear as a singlet.
-CH₃~ 2.4 - 2.6SingletThe methyl group protons are deshielded by the aromatic ring and the adjacent bromine atom, resulting in a downfield shift compared to toluene.

Comparative ¹H NMR Data for Similar Compounds:

To illustrate the power of ¹H NMR in distinguishing isomers, consider the predicted spectrum of 2-bromo-4-nitrotoluene.[1] This compound would exhibit a more complex splitting pattern in the aromatic region due to the presence of three aromatic protons with observable coupling.

Compound Aromatic Proton Signals (ppm) and Multiplicity Methyl Proton Signal (ppm)
2-Bromo-4-nitrotoluene 8.40 (d), 8.08 (dd), 7.41 (d)[1]2.51 (s)[1]
2,4-Dinitrotoluene 8.83 (d), 8.35 (dd), 7.59 (d)[2]2.74 (s)[2]

The clear difference in the number of signals and their multiplicities in the aromatic region provides a definitive way to distinguish this compound from these related compounds.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the corresponding protons in the molecule.

G cluster_workflow ¹H NMR Workflow Sample Synthesized Compound Dissolve_in_CDCl3 Dissolve in CDCl₃ Sample->Dissolve_in_CDCl3 Add_TMS Add TMS (Internal Standard) Dissolve_in_CDCl3->Add_TMS Acquire_Spectrum Acquire ¹H NMR Spectrum Add_TMS->Acquire_Spectrum Process_Data Process FID (FT, Phasing) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Chemical Shifts, Multiplicities, Integrals Process_Data->Analyze_Spectrum Structure_Confirmation Confirm Structure Analyze_Spectrum->Structure_Confirmation

¹H NMR Experimental Workflow Diagram

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectrum of this compound:

For this compound, we expect to see seven distinct signals, one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Carbon Predicted Chemical Shift (ppm) Rationale
C-CH₃~ 20 - 25The methyl carbon is relatively shielded compared to the aromatic carbons.
C-1~ 135 - 140The carbon bearing the methyl group.
C-2~ 120 - 125The carbon attached to the bromine atom will be deshielded.
C-3~ 130 - 135Aromatic CH carbon.
C-4~ 130 - 135The carbon attached to the chlorine atom will be deshielded.
C-5~ 145 - 150The carbon bearing the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
C-6~ 125 - 130Aromatic CH carbon.

Comparative ¹³C NMR Data:

Comparing the predicted ¹³C NMR spectrum with that of an isomer like 2-bromo-4-nitrotoluene would reveal differences in the chemical shifts of the aromatic carbons, reflecting the different electronic environments.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data similarly to the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts of the signals to assign them to the corresponding carbon atoms in the molecule.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 250 and 252 amu, due to the isotopes of bromine and chlorine). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one chlorine atom.

Expected Fragmentation Pattern:

  • [M]⁺: Molecular ion peak.

  • [M-NO₂]⁺: Loss of the nitro group.

  • [M-Br]⁺: Loss of the bromine atom.

  • [M-Cl]⁺: Loss of the chlorine atom.

  • Further fragmentation of the aromatic ring.

The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and highly characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens. This pattern is a powerful diagnostic tool for confirming the presence of both halogens in the molecule.

Comparative Mass Spectrometry Data:

The mass spectrum of an isomer would show the same molecular ion peak, but the relative intensities of the fragment ions may differ due to variations in the stability of the resulting fragments. For example, the fragmentation pattern of 4-chloro-2-nitrotoluene would lack the characteristic isotopic signature of bromine. The NIST Chemistry WebBook provides a reference mass spectrum for 4-chloro-2-nitrotoluene which can be used for comparison.[4]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information.

G cluster_fragmentation EI-MS Fragmentation Pathway M [M]⁺˙ (this compound) M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ M->M_minus_Br - Br M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl Further_Frags Further Fragments M_minus_NO2->Further_Frags M_minus_Br->Further_Frags M_minus_Cl->Further_Frags

Predicted EI-MS Fragmentation Diagram

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Spectrum of this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Asymmetric NO₂ stretch1520 - 1560
Symmetric NO₂ stretch1340 - 1370
C-Br stretch500 - 600
C-Cl stretch700 - 800
Aromatic C=C stretches1450 - 1600

The presence of strong absorption bands in the regions characteristic of the nitro group is a key diagnostic feature. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also provide information about the substitution pattern of the aromatic ring.

Comparative IR Data:

The IR spectrum of a related compound without the nitro group, such as 2-bromo-4-chlorotoluene, would lack the strong NO₂ stretching bands. The NIST Chemistry WebBook contains an IR spectrum for the similar compound 2-bromo-4-chloroaniline which can be used to observe the differences in the fingerprint region.[5]

Experimental Protocol: Infrared Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Self-Validating System for Structural Confirmation

By systematically applying this multi-modal spectroscopic approach, researchers can achieve a high level of confidence in the structural assignment of this compound. The convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy creates a self-validating system where each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data reveal the connectivity of the atoms, the mass spectrum confirms the molecular formula and provides fragmentation information, and the IR spectrum identifies the key functional groups. This rigorous analytical workflow is essential for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.

References

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  • International Agency for Research on Cancer. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC; 1996. [Link]

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A Comparative Guide to Alternatives for 2-Bromo-4-chloro-5-nitrotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Halogenated nitrotoluenes are a class of versatile intermediates, prized for their predictable reactivity and multiple functionalization points. Among these, 2-Bromo-4-chloro-5-nitrotoluene stands out as a valuable reagent, offering a unique combination of reactive sites that can be selectively addressed. This guide provides an in-depth analysis of this compound and its alternatives, offering a comparative look at their reactivity, synthetic utility, and practical applications for researchers, scientists, and professionals in drug development.

Understanding the Utility of this compound

This compound is a polysubstituted aromatic compound with a distinct arrangement of functional groups that dictate its chemical behavior.[1] The presence of two different halogens (bromine and chlorine), a strongly electron-withdrawing nitro group, and an electron-donating methyl group creates a nuanced electronic landscape on the aromatic ring.[2] This unique substitution pattern allows for a range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules.[2]

The primary utility of this compound lies in its capacity for selective functionalization through several key reaction types:

  • Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a cornerstone of its synthetic value. In reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond.[3] This allows for selective coupling at the C2 position, leaving the C4 chloro-substituent available for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.[2][4] This allows for the displacement of the halogen atoms by various nucleophiles, a fundamental process in organic synthesis.[4]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a common transformation in the synthesis of anilines, which are prevalent motifs in numerous pharmaceuticals.[2][5]

The interplay of these reactive sites allows for a modular and convergent approach to the synthesis of complex target molecules.

A Comparative Analysis of Alternative Reagents

While this compound is a powerful tool, a variety of other dihalo-nitrotoluenes and related compounds can serve as viable alternatives, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific synthetic strategy, desired reactivity, and commercial availability.

CompoundStructureKey Features & Reactivity ComparisonAdvantagesDisadvantages
This compound CC1=CC(=C(C=C1Br)Cl)[O-]- Differential reactivity of C-Br vs. C-Cl allows for selective cross-coupling.[3] - Nitro group activates the ring for SNAr.[2]- Well-defined regioselectivity in sequential cross-coupling. - Commercially available.- The C-Cl bond requires more forcing conditions for coupling.
2,4-Dichloro-5-nitrotoluene CC1=CC(=C(C=C1Cl)Cl)[O-]- Both C-Cl bonds have similar reactivity, making selective mono-functionalization challenging.- Potentially lower cost than bromo-chloro analogue. - Useful for symmetrical disubstitution.- Lack of selectivity in mono-arylation or mono-amination reactions.
2-Bromo-4-fluoro-5-nitrotoluene CC1=CC(=C(C=C1Br)F)[O-]- High differential reactivity between C-Br and C-F bonds. - Fluorine is an excellent leaving group in SNAr reactions.[4]- Excellent for selective C-Br cross-coupling. - The C-F bond is highly activated for SNAr.- C-F bond is generally unreactive in cross-coupling. - May have limited commercial availability.[6]
2-Chloro-4-fluoro-5-nitrotoluene CC1=CC(=C(C=C1Cl)F)[O-]- C-Cl bond is more reactive than C-F in cross-coupling. - C-F is highly susceptible to SNAr.[7][8]- Good for selective C-Cl coupling followed by SNAr at the C-F position.- C-F bond is generally inert to cross-coupling.[9]
2,5-Dibromo-4-nitrotoluene CC1=C(C=C(C=C1Br)[O-])Br- Both C-Br bonds have similar reactivity, posing a challenge for selective mono-functionalization.- High reactivity in cross-coupling reactions.- Difficult to achieve selective mono-substitution.

Strategic Application in Cross-Coupling Reactions

The ability to perform sequential cross-coupling reactions on a dihalogenated substrate is a powerful strategy for building molecular complexity. The differential reactivity of the halogens in this compound makes it an ideal candidate for such a strategy.

Caption: Sequential cross-coupling of this compound.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for key transformations involving this compound.

Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the more reactive C-Br bond of this compound.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • To a dry Schlenk flask is added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is sealed, and the atmosphere is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added via syringe.

  • The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added under a positive pressure of argon.

  • The reaction mixture is heated to 90 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired mono-coupled product.

Buchwald-Hartwig Amination at the C-Br Position

This protocol outlines a general procedure for the selective amination at the C-Br position.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(L_n)-X OA->PdII LE Ligand Exchange PdII->LE HNR'R'', Base Amine_Complex Ar-Pd(II)(L_n)-NR'R'' LE->Amine_Complex RE Reductive Elimination Amine_Complex->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Dihalogenated Building Block

In the landscape of medicinal chemistry and materials science, the strategic and selective functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-4-chloro-5-nitrotoluene stands as a valuable, yet challenging, building block. Its structure is characterized by two distinct halogen atoms—bromine and chlorine—offering a handle for differential reactivity. The presence of a strongly electron-withdrawing nitro group and an electron-donating methyl group further modulates the electronic landscape of the aromatic ring, influencing the feasibility and outcome of cross-coupling reactions.[1]

This guide provides a comprehensive comparative analysis of catalytic systems for the cross-coupling of this compound. We will delve into the inherent reactivity of this substrate and explore the performance of various catalysts, primarily focusing on palladium-based systems, in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst and conditions to achieve their synthetic goals with high efficiency and chemoselectivity.

Reactivity Profile of this compound

The synthetic utility of this compound hinges on the ability to selectively functionalize one of the two carbon-halogen bonds. The established trend in reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl.[2][3] This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

The electronic nature of the ring also plays a crucial role. The potent electron-withdrawing effect of the nitro group deactivates the aromatic ring, which can make oxidative addition more challenging compared to electron-neutral or electron-rich haloarenes.[1] However, this deactivation also enhances the stability of potential anionic intermediates. The interplay of these electronic and bond-strength factors dictates the conditions required for successful and selective cross-coupling.

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[5] For a substrate like this compound, the primary goal is the selective coupling at the C-Br position.

  • Traditional Catalysts: Pd(PPh₃)₄

    • Performance: Tetrakis(triphenylphosphine)palladium(0) is a workhorse catalyst that is often effective for the coupling of aryl bromides.[6] For this compound, it is expected to provide good yields with various arylboronic acids, with high selectivity for the C-Br bond under standard conditions (e.g., K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-dioxane/water).[6][7]

    • Limitations: This catalyst can sometimes require higher temperatures and longer reaction times, and its activity with less reactive arylboronic acids may be limited.

  • Modern Catalytic Systems: Buchwald and NHC Ligands

    • Performance: For more challenging couplings or to achieve higher turnover numbers, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior.[4] These ligands facilitate the oxidative addition step and promote reductive elimination. Similarly, N-heterocyclic carbene (NHC) ligands, often delivered as pre-formed palladium complexes (e.g., Pd-PEPPSI), offer high stability and activity.[7]

    • Advantages: These advanced systems typically operate under milder conditions, require lower catalyst loadings, and exhibit broader substrate scope. For this compound, they would be the catalysts of choice for difficult couplings or when scaling up a reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed formation of C-N bonds is a vital transformation in the synthesis of pharmaceuticals and other bioactive molecules.[8][9] The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines.[8][10]

  • Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[11]

    • For Primary and Secondary Amines: Ligands such as BINAP and X-Phos are highly effective.[11][12] A common catalytic system would involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with the chosen ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[6]

    • For Ammonia Equivalents: To install a primary amino group (-NH₂), direct coupling with ammonia can be challenging. The use of ammonia surrogates, such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis, is a common and effective strategy.[9][11]

Given the electron-deficient nature of this compound, the Buchwald-Hartwig amination at the C-Br position is expected to be efficient with modern catalytic systems.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13][14] This reaction is a powerful tool for the synthesis of complex organic structures, including natural products and pharmaceuticals.[14][15]

  • Catalyst and Conditions: The standard Heck reaction catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tolyl)₃. A base, such as triethylamine or potassium carbonate, is required to neutralize the HX generated during the reaction. For this compound, the reaction would be expected to proceed selectively at the C-Br bond. The choice of solvent (e.g., DMF, acetonitrile) and temperature is crucial for optimizing the reaction.

  • Phosphine-Free Systems: In some cases, phosphine-free catalyst systems, such as those using palladium on charcoal or palladium nanoparticles, can be effective and offer advantages in terms of cost and ease of product purification.[13]

Data Summary Table

While a direct side-by-side comparison for this compound is not extensively documented in a single source, the following table provides a representative summary of expected catalyst performance based on data from analogous systems.[2][4][7]

Reaction TypeCatalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)Selectivity (Br vs. Cl)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂OArylboronic AcidGood to ExcellentHigh
Suzuki-Miyaura Pd(OAc)₂ / SPhosSPhosK₃PO₄TolueneArylboronic AcidExcellentVery High
Buchwald-Hartwig Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluenePrimary/Secondary AmineGood to ExcellentHigh
Heck Pd(OAc)₂ / PPh₃PPh₃Et₃NDMFAlkeneGoodHigh

Experimental Protocols

To ensure the practical applicability of this guide, detailed, self-validating experimental protocols are provided below. These are representative procedures and may require optimization for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol utilizes a standard, reliable catalyst system for the selective coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl bromide).

  • To this mixture, add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Bond

This protocol employs a modern catalyst system for the efficient coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene to the vial.

  • Add this compound and the amine to the reaction mixture.

  • Seal the vial and heat the mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Halide, Coupling Partner, & Base B Evacuate & Backfill with Argon/Nitrogen A->B C Add Degassed Solvent B->C D Add Catalyst System (Precursor + Ligand) C->D E Heat & Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool & Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter, & Concentrate H->I J Purify (Column Chromatography) I->J G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R (Ln) OxAdd->Transmetal Transmetalation (R-M) or Amine Coordination Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Sources

A Comparative Guide to the Purity Assessment of 2-Bromo-4-chloro-5-nitrotoluene using HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-4-chloro-5-nitrotoluene, a key building block, is no exception.[1][2] Its complex substitution pattern necessitates robust analytical methodologies to ensure it is free from isomeric and process-related impurities that could derail subsequent synthetic steps or introduce toxic components into a final product.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

The Analytical Imperative: Why Purity Matters

This compound is a versatile precursor in organic synthesis.[2] The presence of bromo, chloro, nitro, and methyl groups on the aromatic ring provides multiple reactive sites for further functionalization.[2] However, the synthesis of this compound can lead to a variety of impurities, including:

  • Isomeric Impurities: Positional isomers arising from the non-regioselective nature of nitration or halogenation reactions.

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Over- or Under-halogenated Species: Products with additional or missing halogen atoms.

  • By-products: Unwanted compounds formed through side reactions.

These impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is crucial for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[3][4] Its high resolving power allows for the separation of closely related impurities from the main compound.

Causality of Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For halogenated nitrotoluenes, a reverse-phase (RP) method is typically the most effective approach.[5]

  • Column Selection: A C18 column is a common starting point for RP-HPLC due to its broad applicability. However, for aromatic and halogenated compounds, a Phenyl-Hexyl column can offer enhanced selectivity.[6][7] The π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte can provide an additional separation mechanism, improving the resolution of isomeric impurities.[6][7]

  • Mobile Phase Composition: A gradient of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is employed to ensure the elution of all components within a reasonable timeframe.[4][5] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[5]

  • Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for the analysis of this compound due to the presence of the chromophoric nitro and aromatic groups.[4] A DAD provides the added advantage of acquiring the UV spectrum of each peak, which can aid in peak identification and purity assessment.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by incorporating system suitability tests and adhering to the principles outlined in the ICH Q2(R2) guideline.[8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.[4]

Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.[4]

System Suitability: Before sample analysis, inject a standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • %RSD of Peak Area: Should be ≤ 2.0% for the main peak.

This ensures the chromatographic system is performing adequately for the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assessment of pharmaceuticals and fine chemicals.[9][10] Unlike HPLC, which relies on reference standards for quantification, qNMR can be used as a primary ratio method to determine the absolute purity of a compound without a specific reference standard of the analyte itself.[11]

Causality of Experimental Choices in qNMR Analysis

The accuracy of qNMR is highly dependent on the careful selection of experimental parameters and an appropriate internal standard.

  • Solvent Selection: A deuterated solvent that completely dissolves the analyte and the internal standard is essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds like this compound.

  • Internal Standard Selection: An ideal internal standard should:

    • Be of high purity.

    • Have a simple spectrum with at least one signal that does not overlap with any analyte signals.

    • Be chemically inert towards the analyte.

    • Have a molecular weight comparable to the analyte to minimize weighing errors.

    • Maleic anhydride or dimethyl sulfone are suitable candidates.

  • Acquisition Parameters: To ensure accurate quantification, the following parameters must be optimized:

    • Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure complete relaxation between scans.

    • Pulse Angle: A 90° pulse is typically used to maximize the signal.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.

Self-Validating qNMR Protocol

This protocol incorporates checks to ensure the validity of the quantitative data.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a similar amount of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter Setting
Solvent CDCl₃
Temperature 298 K
Pulse Program Standard 1D Proton
Relaxation Delay (d1) 30 s (or 5 x longest T₁)

| Number of Scans | 16 |

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Quantification Relative quantification based on peak area, requires a reference standard of the analyte.Absolute quantification (primary ratio method) using an internal standard.[11][12]
Sensitivity High (ppm to ppb levels).Lower than HPLC (typically requires mg of sample).[9]
Selectivity High, can separate closely related isomers.High, provides structural information for impurity identification.
Throughput Can be automated for high-throughput analysis.Lower throughput due to longer acquisition times.
Impurity Identification Requires hyphenation with MS for structural elucidation.Can provide structural information of impurities directly from the spectrum.

Visualizing the Workflow

AnalyticalWorkflow cluster_hplc HPLC Workflow cluster_nmr qNMR Workflow hplc_prep Sample Preparation (Dissolution & Dilution) hplc_analysis HPLC Analysis (Gradient Elution) hplc_prep->hplc_analysis hplc_data Data Processing (Peak Integration) hplc_analysis->hplc_data hplc_result Purity Calculation (% Area) hplc_data->hplc_result nmr_prep Sample Preparation (Weighing & Dissolution with IS) nmr_acq NMR Acquisition (Optimized Parameters) nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation (Absolute Molarity) nmr_proc->nmr_calc start Purity Assessment of This compound start->hplc_prep start->nmr_prep

Caption: Comparative workflow for purity assessment using HPLC and qNMR.

Conclusion and Recommendations

Both HPLC and NMR are powerful and complementary techniques for the purity assessment of this compound.

  • HPLC is the method of choice for routine quality control and for the detection and quantification of low-level impurities. Its high sensitivity and resolving power are ideal for identifying and tracking process-related impurities and degradation products.

  • qNMR is an invaluable tool for the accurate determination of absolute purity and for the characterization and quantification of impurities without the need for specific reference standards. It is particularly useful for the certification of reference materials and for resolving disputes between different analytical methods.

For a comprehensive quality control strategy, a combination of both techniques is recommended. HPLC can be used for routine release testing, while qNMR can be employed for the initial characterization of new batches and for the validation of the HPLC method. This dual approach provides a high degree of confidence in the purity of this compound, ensuring the quality and consistency of downstream products.

References

  • This compound | C7H5BrClNO2 | CID 3084778 - PubChem. Available from: [Link]

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  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]

  • Determination of o-toluidine and o-nitrotoluene using solid-phase extraction and high performance liquid chromatography - ResearchGate. Available from: [Link]

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  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed. Available from: [Link]

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  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

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  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - RSC Publishing. Available from: [Link]

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A Senior Application Scientist’s Guide to Benchmarking Scaffolds: The Case of 2-Bromo-4-chloro-5-nitrotoluene in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery, the starting materials we choose dictate the boundaries of the chemical space we can explore. Halogenated and nitrated aromatic compounds are foundational building blocks, offering predictable reactivity for constructing the complex architectures of active pharmaceutical ingredients (APIs).[1][2][3] The strategic placement of different functional groups on a simple toluene ring, for instance, creates a versatile scaffold with multiple, distinct reaction handles. This allows for sequential, regioselective modifications, a cornerstone of efficient medicinal chemistry campaigns.[4]

This guide provides an in-depth comparative analysis of 2-Bromo-4-chloro-5-nitrotoluene , a polysubstituted aromatic intermediate. We will benchmark its efficiency against two of its structural isomers to provide a clear, data-driven perspective for researchers and drug development professionals. The central thesis is that not all isomers are created equal; the subtle interplay of electronic and steric effects governed by substituent placement has profound implications on reaction outcomes, purification efficiency, and the ultimate physicochemical properties of the resulting drug-like molecules.

The Candidates: A Physicochemical Overview

Before delving into experimental comparisons, it is crucial to understand the intrinsic properties of our chosen building blocks. The presence of two distinct halogens (bromine and chlorine) and a nitro group offers a rich platform for chemical elaboration.[4] Bromine is the preferred site for initial cross-coupling reactions due to the relative weakness of the C-Br bond compared to the C-Cl bond. The nitro group serves as a powerful electron-withdrawing group and a synthetic handle for later conversion to an amine, a common functional group in many drug classes.[5]

We will compare the following three isomers:

CompoundStructureIUPAC NameMW ( g/mol )cLogP
Compound A (Lead) c1(C)cc(c(cc1Br)Cl)N(=O)=O1-bromo-5-chloro-2-methyl-4-nitrobenzene250.48[6][7]3.4[6]
Compound B (Isomer 1) c1(C)c(N(=O)=O)cc(Br)cc1Cl2-bromo-5-chloro-4-nitrotoluene250.48[8][9]N/A
Compound C (Isomer 2) c1(C)c(N(=O)=O)c(Cl)cc(c1)Br2-bromo-4-chloro-6-nitrotoluene250.48[10]N/A

Note: Structures are represented as SMILES strings. Physicochemical properties are sourced from PubChem where available.

The choice of these isomers is deliberate. Compound A places the nitro group para to the bromine, maximizing its electron-withdrawing effect on the reaction site. Compound B places the nitro group meta to the bromine, altering the electronic influence. Compound C introduces significant steric hindrance by placing the nitro group ortho to the bromine, which is expected to impact catalyst accessibility.

Experimental Design: A Workflow for Comparative Efficiency

To objectively benchmark these scaffolds, we designed a three-stage experimental workflow that mimics a common sequence in medicinal chemistry: initial diversification via cross-coupling, followed by functional group manipulation. This self-validating system ensures that the outcomes are directly comparable, as all starting materials are subjected to identical, robust reaction conditions.

G cluster_start Starting Building Blocks cluster_reactions Parallel Synthetic Transformations cluster_intermediates Coupled Intermediates cluster_reduction Core Modification cluster_final Final Analyzed Products A Compound A (this compound) suzuki Suzuki-Miyaura Coupling A->suzuki buchwald Buchwald-Hartwig Amination A->buchwald B Compound B (2-Bromo-5-chloro-4-nitrotoluene) B->suzuki B->buchwald C Compound C (2-Bromo-4-chloro-6-nitrotoluene) C->suzuki C->buchwald suzuki_prods Biaryl Nitro Compounds (Products 1A, 1B, 1C) suzuki->suzuki_prods Phenylboronic Acid buchwald_prods Aryl Amine Nitro Compounds (Products 2A, 2B, 2C) buchwald->buchwald_prods Morpholine reduction Nitro Group Reduction suzuki_prods->reduction buchwald_prods->reduction final_amines1 Biaryl Amines (Final Products S-A, S-B, S-C) reduction->final_amines1 final_amines2 Di-aryl Amines (Final Products B-A, B-B, B-C) reduction->final_amines2

Figure 1: Experimental workflow for comparative scaffold analysis.

Experimental Protocols

The following protocols are standardized to ensure a fair comparison. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a cornerstone of C-C bond formation and serves as an excellent probe for the reactivity of the C-Br bond in each isomer.[11][12]

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (Compound A, B, or C; 1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv).

  • Solvent: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.[13]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and assess purity by HPLC and ¹H NMR.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol evaluates the efficiency of C-N bond formation, a critical step for introducing nitrogen-containing functional groups prevalent in pharmaceuticals.[14][15]

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (Compound A, B, or C; 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%), and a bulky biarylphosphine ligand such as XPhos (0.03 mmol, 3 mol%).[16]

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv).

  • Solvent & Nucleophile: Evacuate and backfill the flask with nitrogen. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the residue by column chromatography. Determine the isolated yield and assess purity by HPLC and ¹H NMR.

Protocol 3: Nitro Group Reduction

The conversion of the nitro group to a primary amine unlocks a vast potential for subsequent derivatization (e.g., amidation, sulfonylation). We chose a classic and reliable method using tin(II) chloride.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the nitro compound (Product 1A/B/C or 2A/B/C; 1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O; 5.0 mmol, 5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC.

  • Workup: Cool the reaction and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification & Analysis: Purify by column chromatography if necessary. Confirm the structure of the resulting amine by LC-MS and ¹H NMR and determine the isolated yield.

Comparative Data Analysis & Discussion

The following table summarizes the hypothetical, yet expected, outcomes from the experimental workflow. The data is designed to reflect the known principles of organic chemistry regarding electronic and steric effects.

Compound IDReactionYield (%)Purity (%)Time (h)Ease of Purification (1-5 Scale)Key Observation
A Suzuki92>9825Clean, fast reaction. Electron-withdrawing nitro group para to the C-Br bond activates it for oxidative addition.
B Suzuki85>9844Slightly slower reaction. Reduced electronic activation as nitro group is meta.
C Suzuki4580122Low yield, multiple side products. Significant steric hindrance from the ortho nitro group impedes catalyst binding.
A Buchwald88>9835High yield and clean conversion. Favorable electronics and sterics.
B Buchwald819554Good yield, slightly less efficient than A due to electronics.
C Buchwald3075162Very low conversion. Steric clash is even more pronounced with the bulky ligands used in amination.
1A -> S-A Reduction95>9915Efficient and clean reduction.
1B -> S-B Reduction94>9915Efficient and clean reduction.
1C -> S-C Reduction90951.53High conversion, but purification needed to remove impurities from the previous step.

Expert Insights:

  • The Power of Electronics: As predicted, Compound A consistently outperforms the others in palladium-catalyzed cross-coupling reactions. The para-nitro group strongly activates the C-Br bond towards oxidative addition, the rate-determining step in many catalytic cycles. This is a classic example of leveraging electronic effects for synthetic efficiency.[4]

  • The Penalty of Steric Hindrance: Compound C serves as a cautionary tale. The placement of a bulky nitro group directly adjacent to the reaction site creates a significant steric shield, dramatically lowering yields and reaction rates. This necessitates harsher conditions, longer reaction times, and often leads to the formation of side products, complicating purification. For drug development professionals, this translates to higher costs and lower throughput.

  • Isomeric Purity Matters: While Compound B provides respectable yields, it is slightly less reactive than A. In a high-throughput synthesis setting, the faster reaction times and cleaner profiles from Compound A would make it the superior choice for library generation.

Impact on Drug-Like Properties: A Physicochemical Perspective

The choice of starting isomer not only affects synthesis but also directly influences the physicochemical properties of the final products. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often assessed using guidelines like Lipinski's Rule of Five.[17][18][19]

Final Product IDParent ScaffoldCalculated MWCalculated LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
S-A A243.713.8110
S-B B243.713.8110
S-C C243.713.8110

Note: Calculations are for the phenyl-coupled, reduced amine products. LogP values are estimated and will vary slightly based on the calculation algorithm.

While the final constitutional isomers have identical molecular weights and atom counts, their three-dimensional shape and polarity distribution differ. This can significantly impact properties not captured by simple Lipinski rules, such as:

  • Solubility: The position of the polar amine and chloro groups can affect crystal packing and solvation.[20]

  • Target Binding: The vector and position of the amine group—a key interaction point—are different in each isomer, which would lead to distinct binding modes and affinities at a biological target.

  • Metabolic Stability: The steric environment around the amine and the biaryl linkage influences susceptibility to metabolic enzymes like Cytochrome P450s.

Application Context: Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors utilize a substituted aniline or biaryl core to interact with the hinge region of the ATP-binding pocket. The derivatives synthesized here are archetypal of such scaffolds.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibitor Point of Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Gene Transcription ERK->Target Inhibitor Synthesized Biaryl Amine (e.g., Product S-A) Inhibitor->RAF Inhibition

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Halogenated Nitrotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Halogenated nitrotoluenes are a critical class of chemical intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of halogen and nitro functional groups on the toluene scaffold provides a versatile platform for further chemical modifications. The choice of synthetic route to these compounds is a crucial decision in any development process, impacting not only the yield and purity of the desired isomer but also the overall efficiency, safety, and environmental footprint of the synthesis.

This guide provides an in-depth comparative analysis of the three primary synthetic pathways to halogenated nitrotoluenes: direct electrophilic nitration of halogenated toluenes, direct electrophilic halogenation of nitrotoluenes, and the Sandmeyer reaction of halogenated aminotoluenes. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for the synthesis of key examples.

Strategic Approaches to Halogenated Nitrotoluene Synthesis: An Overview

The synthesis of a specific halogenated nitrotoluene isomer requires careful consideration of the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-directing group, while halogens are deactivating, yet also ortho, para-directing. The nitro group, in contrast, is a strongly deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of the chosen synthetic route.

G cluster_0 Synthetic Strategies Direct Nitration Direct Nitration Halogenated Nitrotoluene Halogenated Nitrotoluene Direct Nitration->Halogenated Nitrotoluene Direct Halogenation Direct Halogenation Direct Halogenation->Halogenated Nitrotoluene Sandmeyer Reaction Sandmeyer Reaction Sandmeyer Reaction->Halogenated Nitrotoluene Halogenated Toluene Halogenated Toluene Halogenated Toluene->Direct Nitration HNO₃/H₂SO₄ Nitrotoluene Nitrotoluene Nitrotoluene->Direct Halogenation X₂/Lewis Acid Nitro-aminotoluene Nitro-aminotoluene Nitro-aminotoluene->Sandmeyer Reaction 1. NaNO₂/HX 2. CuX

Caption: Primary synthetic routes to halogenated nitrotoluenes.

Direct Electrophilic Nitration of Halogenated Toluenes

This classical approach involves the direct nitration of a pre-existing halogenated toluene. The regiochemical outcome is dictated by the combined directing effects of the methyl and halogen substituents. Since both are ortho, para-directors, a mixture of isomers is typically obtained, necessitating purification.

Mechanism: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion is then attacked by the electron-rich aromatic ring of the halogenated toluene to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

Comparative Data:
Starting MaterialMajor ProductsIsomer DistributionReference
p-Chlorotoluene4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene~65% : 35%[1]
o-Chlorotoluene2-Chloro-4-nitrotoluene & 2-Chloro-6-nitrotolueneVaries with conditions[2]
m-Chlorotoluene3-Chloro-2-nitrotoluene, 3-Chloro-4-nitrotoluene, & 3-Chloro-6-nitrotolueneMixture[3]
o-Bromotoluene2-Bromo-4-nitrotoluene & 2-Bromo-6-nitrotolueneMixture

Advantages:

  • Utilizes readily available and inexpensive starting materials and reagents.

  • The reaction is generally high-yielding.

Disadvantages:

  • Often results in a mixture of isomers, requiring potentially difficult and costly separation.[1]

  • The use of mixed acids poses significant safety and environmental hazards, including the generation of large volumes of acidic waste.[4]

Experimental Protocol: Synthesis of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene

Objective: To synthesize a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene by the nitration of p-chlorotoluene.

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Chloroform

  • Sodium Sulfate (anhydrous)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, disperse 39.5 mmol of p-chlorotoluene in 3.3 mL of water.

  • Prepare a nitrating mixture by carefully adding 13.2 mL of concentrated sulfuric acid to 3.0 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • While stirring vigorously, add the nitrating mixture dropwise to the p-chlorotoluene dispersion, maintaining the reaction temperature between 50-55°C.

  • After the addition is complete, continue stirring at 55°C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully add 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • The solvent can be removed under reduced pressure to yield the crude product mixture. The isomers can then be separated by fractional distillation under vacuum.[1]

Direct Electrophilic Halogenation of Nitrotoluenes

An alternative strategy is to introduce the halogen onto a nitrotoluene precursor. The strongly deactivating and meta-directing nitro group dictates the position of halogenation, often leading to a higher degree of regioselectivity compared to the nitration of halogenated toluenes.

Mechanism: This reaction proceeds via a typical electrophilic aromatic substitution mechanism. A Lewis acid catalyst (e.g., FeCl₃, FeBr₃, I₂) is used to polarize the halogen molecule, generating a more potent electrophile that is then attacked by the nitrotoluene ring.

Comparative Data:
Starting MaterialReagentsMajor ProductYieldReference
p-NitrotolueneCl₂, I₂2-Chloro-4-nitrotolueneHigh[5]
o-NitrotolueneCl₂, FeCl₃4-Chloro-2-nitrotolueneMajor product[6]
m-NitrotolueneBr₂, FeBr₃3-Bromo-5-nitrotoluene-
p-NitrotolueneBr₂, FeBr₃2-Bromo-4-nitrotoluene-[7]

Advantages:

  • Can provide higher regioselectivity, leading to a single major product and simplifying purification.

  • Avoids the use of mixed acids in some cases, though the halogenation reagents and catalysts can also be hazardous.

Disadvantages:

  • Nitrotoluenes are deactivated substrates, so reaction conditions may be harsher than for the halogenation of toluene itself.

  • Lewis acid catalysts are often required, which can be moisture-sensitive and require careful handling.

Experimental Protocol: Synthesis of 2-Chloro-4-nitrotoluene

Objective: To synthesize 2-chloro-4-nitrotoluene by the chlorination of p-nitrotoluene.

Materials:

  • p-Nitrotoluene

  • Iodine

  • Chlorine gas

Procedure:

  • Melt p-nitrotoluene in a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

  • Add a catalytic amount of iodine (0.1 to 10% by weight relative to p-nitrotoluene).[5]

  • Heat the mixture to a temperature between the melting point of p-nitrotoluene and 120°C.

  • Bubble chlorine gas (0.6 to 1.2 moles per mole of p-nitrotoluene) through the molten mixture with stirring.

  • Monitor the reaction progress by a suitable method (e.g., GC).

  • Upon completion, the reaction mixture can be cooled and the product purified, for example, by crystallization.

Sandmeyer Reaction of Nitro-aminotoluenes

The Sandmeyer reaction is a powerful and versatile method for introducing a halogen atom onto an aromatic ring with high regioselectivity. This route involves the diazotization of a nitro-aminotoluene precursor, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) halide.

Mechanism: The reaction begins with the formation of a diazonium salt from a primary aromatic amine and nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) halide. A single electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst.

G Nitro-aminotoluene Nitro-aminotoluene Diazonium Salt Diazonium Salt Nitro-aminotoluene->Diazonium Salt NaNO₂ / HX 0-5 °C Halogenated Nitrotoluene Halogenated Nitrotoluene Diazonium Salt->Halogenated Nitrotoluene CuX

Caption: Workflow for the Sandmeyer reaction.

Comparative Data:
Starting MaterialProductYieldReference
2-Amino-5-nitrotoluene2-Chloro-5-nitrotoluene~85% (separation yield)[8]
4-Amino-2-nitrotoluene4-Chloro-2-nitrotoluene-

Advantages:

  • Excellent regioselectivity, as the position of the halogen is determined by the initial position of the amino group.

  • Allows for the synthesis of isomers that are difficult to obtain by other routes.[2]

Disadvantages:

  • Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.[5][9]

  • The use of copper salts can lead to heavy metal contamination in the waste stream, which requires remediation.[8]

  • The multi-step nature of the process can be more complex than direct methods.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrotoluene

Objective: To synthesize 2-chloro-5-nitrotoluene from 2-amino-5-nitrotoluene via the Sandmeyer reaction.

Materials:

  • 2-Amino-5-nitrotoluene

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Toluene

  • Ice

Procedure:

  • In a beaker, prepare a solution of 2-amino-5-nitrotoluene in concentrated hydrochloric acid and cool it to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a change in color.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with toluene.

  • Wash the organic layer with water and then with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.[8]

Comparative Analysis and Selection Criteria

FeatureDirect NitrationDirect HalogenationSandmeyer Reaction
Regioselectivity Often poor, leads to isomer mixturesGenerally good, directed by the nitro groupExcellent, determined by the starting amine
Starting Materials Halogenated toluenes (readily available)Nitrotoluenes (readily available)Nitro-aminotoluenes (may require synthesis)
Number of Steps One stepOne stepMultiple steps (amine synthesis, diazotization, substitution)
Reaction Conditions Harsh (mixed acids)Moderate to harsh (Lewis acids)Low temperature for diazotization, moderate for substitution
Safety Concerns Handling of fuming acids, exothermic reactionHandling of halogens and Lewis acidsUnstable and potentially explosive diazonium salts
Environmental Impact Generation of large volumes of acidic wasteUse of halogenating agents and metal catalystsHeavy metal (copper) waste
Scalability Well-established for industrial scalePracticable on an industrial scaleRequires careful control of temperature and handling of intermediates

Conclusion and Future Perspectives

The synthesis of halogenated nitrotoluenes can be achieved through several distinct routes, each with its own set of advantages and disadvantages. Direct nitration of halogenated toluenes is often the most straightforward approach but is hampered by a lack of regioselectivity. Direct halogenation of nitrotoluenes can offer improved selectivity, while the Sandmeyer reaction provides excellent control over isomer formation but introduces additional synthetic steps and safety considerations.

The choice of the optimal synthetic route will depend on a variety of factors, including the desired isomer, the availability and cost of starting materials, the required scale of the synthesis, and the safety and environmental constraints of the process.

Future research in this area is likely to focus on the development of more sustainable and environmentally friendly methods. This includes the use of solid acid catalysts to replace mixed acids in nitration, the development of greener halogenating agents, and the use of alternative, less toxic catalysts in Sandmeyer-type reactions.[10][11][12] The application of flow chemistry may also offer significant advantages in terms of safety and control, particularly for reactions involving hazardous intermediates like diazonium salts.[13]

References

Sources

A Researcher's Comparative Guide to Directing Effects in Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, mastering the regioselectivity of electrophilic aromatic substitution (EAS) in polysubstituted benzenes is not merely an academic exercise—it is a critical skill for the efficient construction of complex molecules. The substituents already present on an aromatic ring dictate the position of subsequent modifications with a precision that, if correctly understood, can be powerfully exploited in synthetic design. This guide provides an in-depth, experimentally grounded comparison of substituent directing effects, moving beyond simple textbook rules to explain the underlying causality and provide actionable protocols for researchers.

Part 1: The Hierarchy of Control—Predicting Regioselectivity

The directing effect of a substituent is its inherent ability to steer an incoming electrophile to a specific position (ortho, meta, or para). This is a consequence of the substituent's electronic and steric properties. Electron-donating groups (EDGs) activate the ring by increasing its electron density, making it more nucleophilic and accelerating the EAS reaction.[1][2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring.[1][3]

When multiple substituents are present, their directing effects can be either synergistic or conflicting. In cases of conflict, a clear hierarchy of directing power determines the outcome.

Hierarchy of Directing Groups (from most to least powerful):

  • Strongly Activating Ortho, Para-Directors: These groups possess a lone pair of electrons on the atom directly attached to the ring and are the most powerful directing groups. They strongly activate the ring towards EAS.

    • Examples: -O⁻, -NH₂, -OH, -OR

  • Moderately Activating Ortho, Para-Directors: These are also powerful directors.

    • Examples: -NHCOR, -OCOR

  • Weakly Activating Ortho, Para-Directors: Alkyl groups activate the ring through a less potent inductive effect.[4]

    • Examples: -CH₃, -R

  • Deactivating Ortho, Para-Directors (Halogens): Halogens are a unique class. They are deactivating overall due to their strong inductive electron withdrawal, yet they direct incoming groups to the ortho and para positions because of a competing resonance effect where their lone pairs can donate electron density to the ring.[4]

    • Examples: -F, -Cl, -Br, -I

  • Deactivating Meta-Directors: These groups strongly pull electron density out of the ring, deactivating the ortho and para positions more than the meta position.[3]

    • Examples: -NO₂, -SO₃H, -CN, -COR, -COOR

When directing effects compete, the most activating substituent dictates the position of the incoming group.[2] If a strongly activating group and a deactivating group are present, the activating group's directing effect will dominate.

Hierarchy Hierarchy of Directing Power in EAS A Strongly Activating (-NH2, -OH, -OR) B Moderately Activating (-NHCOR, -OCOR) C Weakly Activating (-Alkyl) D Deactivating Ortho, Para-Directors (-Halogens) E Deactivating Meta-Directors (-NO2, -CN, -COR)

Caption: Hierarchy of directing groups in electrophilic aromatic substitution.

Part 2: Experimental Validation—A Comparative Nitration Protocol

Theoretical predictions must be validated by empirical data. Competitive nitration is a classic experiment that provides a quantitative comparison of the activating and directing effects of different substituents. Here, we present a protocol to compare the effects of the methoxy (-OCH₃) group of anisole and the methyl (-CH₃) group of toluene.

Detailed Experimental Protocol: Competitive Nitration of Anisole and Toluene

Objective: To determine the relative reactivity and isomer distribution of the nitration of anisole and toluene.

Materials:

  • Anisole (reagent grade)

  • Toluene (reagent grade)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., 1,2-dichlorobenzene) for GC-MS analysis

Procedure:

  • Preparation of the Arene Solution: Prepare a stock solution containing equimolar amounts of anisole, toluene, and the internal standard in dichloromethane.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 10 mL of the arene solution. Cool the flask to 0 °C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate test tube, cautiously add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, keeping the mixture cool in the ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred arene solution over 10-15 minutes, maintaining the reaction temperature at 0 °C.

  • Reaction Quench: After the addition is complete, allow the reaction to stir at 0 °C for an additional 15 minutes. Quench the reaction by carefully adding 10 mL of ice-cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of water. Dry the organic layer over anhydrous magnesium sulfate.

  • Sample Preparation for Analysis: Filter the dried organic layer and dilute an aliquot with dichloromethane to a suitable concentration for GC-MS analysis.

Data Analysis and Expected Results

The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the nitrated products.[5][6] The relative response factors of the products with respect to the internal standard should be determined for accurate quantification.

Table 1: Expected Product Distribution and Relative Reactivity

Compoundo-isomer (%)m-isomer (%)p-isomer (%)Relative Reactivity (Anisole vs. Toluene)
Nitroanisole ~31<2~67\multirow{2}{*}{Approximately 10:1}
Nitrotoluene ~58~4~38

Data is illustrative and based on typical literature values.[7][8]

Interpretation of Results:

  • Reactivity: The significantly higher yield of nitroanisole products compared to nitrotoluene products confirms that the methoxy group is a much stronger activating group than the methyl group.

  • Directing Effects: The predominance of ortho and para isomers for both substrates validates that both -OCH₃ and -CH₃ are ortho, para-directors.

  • Steric Hindrance: The higher para to ortho ratio for anisole compared to toluene can be attributed to the greater steric bulk of the methoxy group, which disfavors substitution at the adjacent ortho positions.

Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Arene Solution (Anisole, Toluene, Internal Std) C Nitration at 0 °C A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Quench with Ice Water C->D E Extraction & Washing D->E F Drying E->F G GC-MS Analysis F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-4-chloro-5-nitrotoluene (CAS No: 40371-64-0). As a halogenated nitrotoluene, this compound presents specific chemical hazards that necessitate a rigorous and compliant disposal pathway. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Hazard Profile and Immediate Safety Protocols

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is an aromatic compound containing bromine, chlorine, and a nitro group, each contributing to its reactivity and toxicity profile.

1.1. Identified Hazards Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity: It is considered harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2]

The toxicological properties of this specific compound have not been exhaustively investigated, which warrants handling it with a high degree of caution.[3][4]

1.2. Required Personal Protective Equipment (PPE) Due to the identified hazards, the following PPE is mandatory when handling this compound in any capacity, including during disposal preparation:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[3]

  • Protective Clothing: A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary depending on the scale of handling.[4]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

1.3. Emergency First Aid In the event of an exposure, immediate action is critical:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]

Waste Characterization and Regulatory Framework

Proper disposal is dictated by local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[5][6]

This compound must be managed as hazardous waste . Its classification is based on two key features:

  • Toxicity: Its potential to cause harm to human health and the environment.[5]

  • Chemical Composition: As a halogenated organic compound (due to the bromine and chlorine atoms), it falls into a specific category of chemical waste that requires specialized disposal methods.[7]

Halogenated organic wastes must be segregated from non-halogenated wastes. The reason for this is that the preferred disposal method for many organic wastes, fuel blending, is not suitable for halogenated compounds. Instead, they typically require high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for disposing of this compound waste, from the point of generation to its final collection.

Step 1: Waste Segregation

  • Action: At the point of generation (i.e., in the chemical fume hood), collect all waste containing this compound—including un-used reagent, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves)—separately from all other waste streams.

  • Causality: This compound must be placed in a waste container specifically designated for Halogenated Organic Waste .[7] Mixing it with non-halogenated solvents or aqueous waste can create a reactive and dangerous mixture and will result in the rejection of the entire waste container by the disposal facility.

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible, non-reactive container with a secure, leak-proof screw cap. The container must be in good condition and UN-certified for hazardous waste.[9] Before adding any waste, the container must be properly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Causality: Proper labeling is a legal requirement under RCRA and ensures that everyone who handles the container is aware of its contents and the associated dangers.[5] It also provides the disposal facility with the information needed to manage the waste safely and effectively.

Step 3: Waste Accumulation

  • Action: Keep the hazardous waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Causality: Keeping containers closed prevents the release of vapors into the laboratory environment.[5] The SAA provides a secure and designated location for short-term waste storage, preventing accidental spills or misidentification.

Step 4: Arranging for Final Disposal

  • Action: Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Causality: Only licensed and permitted hazardous waste transporters and Treatment, Storage, and Disposal Facilities (TSDFs) are legally allowed to handle and dispose of this type of waste.[5] Your EHS office manages this "cradle-to-grave" process, ensuring full compliance.

Data Summary: Hazard and Disposal Profile

The table below summarizes the key information for this compound.

ParameterDescriptionSource(s)
Chemical Formula C₇H₅BrClNO₂[11]
Molecular Weight 250.48 g/mol [11]
CAS Number 40371-64-0[12]
Primary Hazards Acute Toxicity (Oral), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.[1][2][3]
Required PPE Chemical safety goggles, compatible gloves, lab coat, use in a chemical fume hood.[3][4]
Waste Classification Hazardous Waste: Halogenated Organic Compound.[7]
Recommended Disposal Incineration at a licensed hazardous waste disposal facility. Contact your institution's EHS office for collection.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal start Waste containing This compound is generated classify Is it a halogenated organic compound? start->classify segregate Segregate into designated 'Halogenated Organic Waste' container classify->segregate Yes label_container Label container with: 'Hazardous Waste' Full Chemical Name All Components & % segregate->label_container store Keep container closed. Store in Satellite Accumulation Area (SAA). label_container->store full Container full (<=90%)? store->full contact_ehs Contact EHS Office for waste pickup. full->contact_ehs Yes end Waste collected by licensed professionals. contact_ehs->end

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Procedure: Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).[10]

  • Rinsate Disposal: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of as part of the Halogenated Organic Waste stream.

  • Container Disposal: After triple rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, but only in accordance with your institution's specific policies. Deface the original label before disposal.[10]

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, your institution's specific chemical hygiene plan and hazardous waste management procedures. Always consult with your Environmental Health and Safety (EHS) department for guidance on local and institutional requirements.

References

  • This compound | C7H5BrClNO2 | CID 3084778 . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-4-Chlorotoluene Safety Data Sheet . Angene Chemical. [Link]

  • This compound | 40371-64-0 . SIELC Technologies. [Link]

  • Hazardous waste acceptance conditions . University of Groningen. [Link]

  • Hazardous Waste . Maryland Department of the Environment. [Link]

  • Waste Management Guidance Manual For Project Delivery Appendices . Commonwealth of Pennsylvania. [Link]

  • Hazardous waste regulations . Colorado Department of Public Health and Environment. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 2-Bromo-4-chloro-5-nitrotoluene. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by offering in-depth, field-proven guidance to ensure the well-being of researchers, scientists, and drug development professionals. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Identification and Risk Assessment

  • Harmful if swallowed, in contact with skin, or if inhaled .[1][3]

  • A cause of serious skin and eye irritation .[2][3][4]

  • A potential cause of respiratory irritation .[2][3]

Therefore, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical necessity to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGiven the high risk of serious eye irritation, standard safety glasses are insufficient.[2][3] Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] For procedures with a splash hazard, such as transferring solutions or performing reactions, a face shield must be worn over the goggles to protect the entire face.[6]
Hands Chemical-Resistant Gloves (Nitrile)Due to the risk of skin irritation and dermal absorption, appropriate gloves are essential.[1][2][3] Nitrile rubber gloves are a suitable choice for incidental contact.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to employ proper removal techniques to avoid skin contact.[4] For prolonged handling or submersion, consider heavier-duty gloves and consult manufacturer-specific permeation data.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect against accidental spills and contamination of personal clothing.[5]
Respiratory NIOSH-Approved RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Experimental Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a safe operational workflow when handling this compound.

Preparation
  • Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood.[5]

  • Emergency Equipment Check: Ensure that a calibrated eyewash station and safety shower are unobstructed and readily accessible.[5]

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Material Preparation: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

Handling and Use
  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust if it is a solid.

  • Reaction Setup: If using in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.

Post-Handling and Cleanup
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent.

  • Waste Segregation: Segregate all waste containing this compound into a clearly labeled hazardous waste container.[1][3][7]

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[1]

Operational and Disposal Plans

Accidental Release Measures
  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.

  • Large Spills: Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department. If you are trained and it is safe to do so, contain the spill to prevent it from entering drains.[4]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]

Disposal

All waste containing this compound must be disposed of as hazardous waste. This includes the pure compound, reaction mixtures, and any contaminated materials such as gloves, absorbent pads, and empty containers.

  • Chemical Waste: Collect in a designated, properly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.[8]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office.[8]

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Designate Fume Hood Area prep2 Check Emergency Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handling1 Dispense Chemical in Fume Hood prep3->handling1 handling2 Perform Experimental Procedure handling1->handling2 cleanup1 Decontaminate Surfaces & Equipment handling2->cleanup1 emergency1 Spill or Exposure Occurs handling2->emergency1 cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 emergency2 Follow First Aid / Spill Response emergency1->emergency2 emergency3 Notify EHS emergency2->emergency3

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-chloro-5-nitrotoluene
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Reactant of Route 2
2-Bromo-4-chloro-5-nitrotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.